Ibuprofen(1-)
Description
Ibuprofen Sodium is the sodium salt form of ibuprofen, a propionic acid derivate and nonsteroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic activities. Upon administration, ibuprofen inhibits the activity of cyclo-oxygenase I and II, resulting in a decreased formation of precursors of prostaglandins and thromboxanes. This leads to decreased prostaglandin synthesis, by prostaglandin synthase, the main physiologic effect of ibuprofen. Ibuprofen also causes a decrease in the formation of thromboxane A2 synthesis, by thromboxane synthase, thereby inhibiting platelet aggregation.
See also: Ibuprofen (is conjugate base of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFNNWSXXWATRW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17O2- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Ibuprofen on COX-1 and COX-2 Enzymes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibuprofen (B1674241), a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning ibuprofen's interaction with the two key isoforms, COX-1 and COX-2. It delves into the competitive and allosteric inhibition kinetics, the structural basis of binding, and the quantitative parameters of this interaction. Detailed experimental protocols for assessing COX inhibition are provided, alongside visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Ibuprofen is a non-selective inhibitor of the cyclooxygenase enzymes, COX-1 and COX-2, which are responsible for converting arachidonic acid into prostaglandin (B15479496) H2 (PGH2).[1] PGH2 is the precursor to a variety of prostaglandins (B1171923) that mediate pain, inflammation, and fever, as well as thromboxane (B8750289) A2, which is involved in platelet aggregation.[1] While the anti-inflammatory, analgesic, and antipyretic properties of ibuprofen are primarily attributed to the inhibition of COX-2, the inhibition of COX-1 is associated with undesirable side effects, particularly in the gastrointestinal tract.[1] Ibuprofen is administered as a racemic mixture of (S)- and (R)-enantiomers. The (S)-enantiomer is considered the more pharmacologically active form due to its potent inhibition of COX enzymes.[2] The (R)-enantiomer, while less active, can undergo in vivo conversion to the (S)-enantiomer.[1]
The Cyclooxygenase (COX) Signaling Pathway
The COX pathway, also known as the arachidonic acid cascade, is a critical signaling pathway in the inflammatory response. It begins with the release of arachidonic acid from the cell membrane, which is then metabolized by COX enzymes to produce prostaglandins and other pro-inflammatory mediators.
References
An In-depth Technical Guide to the Chemical and Physical Properties of the Ibuprofen Anion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen (B1674241), chemically known as (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid, is a widely used non-steroidal anti-inflammatory drug (NSAID) for treating pain, fever, and inflammation.[1][2] Like most carboxylic acid-containing drugs, its properties are highly dependent on pH. Ibuprofen is a weak acid, and at physiological pH, it predominantly exists in its deprotonated form, the ibuprofen anion (2-[4-(2-methylpropyl)phenyl]propanoate).[3][4] This anionic form is crucial as it governs the drug's solubility, absorption, and interaction with biological targets. This guide provides a comprehensive overview of the essential chemical and physical properties of the ibuprofen anion, detailed experimental protocols for their determination, and visualizations of key related pathways.
Chemical Structure and Identity
The ibuprofen anion is the conjugate base of ibuprofen, formed through the deprotonation of the carboxylic acid group.[4] This conversion is a simple acid-base equilibrium, dictated by the pKa of ibuprofen and the pH of the surrounding medium.
Table 1: Chemical Identifiers for Ibuprofen and its Anion
| Property | Ibuprofen (Neutral) | Ibuprofen Anion | Citation(s) |
|---|---|---|---|
| IUPAC Name | 2-[4-(2-methylpropyl)phenyl]propanoic acid | 2-[4-(2-methylpropyl)phenyl]propanoate | [3][4] |
| Molecular Formula | C₁₃H₁₈O₂ | C₁₃H₁₇O₂⁻ | [1][4] |
| Molecular Weight | 206.28 g/mol | 205.27 g/mol |[1][4] |
Physicochemical Properties
Acid Dissociation Constant (pKa)
The pKa is a critical parameter that determines the ionization state of ibuprofen at a given pH. The anionic form becomes the major species at pH values above the pKa.[5] Various experimental values for the pKa of ibuprofen have been reported, with most clustering around 4.5.
Table 2: Reported Acid Dissociation Constant (pKa) Values for Ibuprofen
| pKa Value | Method/Source | Citation(s) |
|---|---|---|
| 4.4 | Pharmacokinetic study | [6] |
| 4.44 | ChEMBL database | [7] |
| 4.5 | Experimental study | [8] |
| 4.51 | Experimental study | [9] |
| 4.85 | ChemAxon prediction | [10] |
| 4.91 | PubChem database | [3] |
| ~5.2 | Environmental study |[5] |
The variation in reported pKa values can be attributed to different experimental conditions, such as temperature, ionic strength, and measurement technique.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ibuprofen(1-) | C13H17O2- | CID 3326923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Effects of pH, dissolved organic matter, and salinity on ibuprofen sorption on sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ibuprofen, (-)- | C13H18O2 | CID 114864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics of R- and S-ibuprofen enantiomers in vivo
An In-depth Technical Guide to the In Vivo Pharmacokinetics of R- and S-Ibuprofen Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibuprofen (B1674241), a widely utilized non-steroidal anti-inflammatory drug (NSAID), is a chiral compound administered clinically as a racemic mixture of its two enantiomers: R-(-)-ibuprofen and S-(+)-ibuprofen.[1] The pharmacological activity, primarily the inhibition of cyclooxygenase (COX) enzymes, resides almost exclusively with the S-(+)-enantiomer.[1][2][3] The R-(-)-enantiomer is not inactive in vivo; it undergoes a significant unidirectional chiral inversion to the active S-(+)-form.[1][2] This stereoselective pharmacokinetics, encompassing absorption, distribution, metabolism, and excretion, is critical for understanding the drug's overall therapeutic effect and toxicity profile. This guide provides a detailed examination of the in vivo behavior of ibuprofen enantiomers, summarizing quantitative pharmacokinetic data, outlining experimental protocols for their study, and visualizing the key metabolic pathways.
Introduction to Ibuprofen Chirality
Ibuprofen belongs to the 2-arylpropionic acid (2-APA) class of NSAIDs, characterized by a chiral carbon atom in the propionic acid side chain.[1] The S-enantiomer is the eutomer, responsible for the desired anti-inflammatory, analgesic, and antipyretic effects through the inhibition of COX enzymes.[2][4] The R-enantiomer, or distomer, is significantly less potent in inhibiting COX.[4][5] However, the body possesses enzymes that convert a substantial portion of the administered R-ibuprofen into S-ibuprofen.[2] This metabolic chiral inversion makes the R-enantiomer a prodrug of the S-enantiomer, contributing to the overall therapeutic effect of the racemic mixture.[6] Understanding the distinct pharmacokinetic profiles of each enantiomer is crucial for optimizing therapy and predicting clinical outcomes.[7]
Pharmacokinetics of R- and S-Ibuprofen
Absorption
Following oral administration, racemic ibuprofen is rapidly and completely absorbed, with time to maximum plasma concentration (Tmax) typically occurring within 1-2 hours, depending on the formulation.[1][8][9] The absorption rate can be influenced by the formulation; for example, ibuprofen arginine and solubilized capsules lead to a faster absorption and earlier Tmax compared to standard tablets.[9]
Distribution
Ibuprofen is extensively bound (>98%) to plasma proteins, primarily albumin, at therapeutic concentrations.[8][10] This binding is concentration-dependent; at doses exceeding 600 mg, the unbound fraction increases, leading to higher clearance.[1] Some studies suggest that protein binding favors the R-(-)-enantiomer.[11] Ibuprofen distributes into various tissues, achieving substantial concentrations in synovial fluid, a proposed site of action for its anti-inflammatory effects in musculoskeletal disorders.[1] Human serum albumin has been shown to have multiple binding sites for ibuprofen, with the primary locations being Sudlow's drug sites (DS1 and DS2) and several fatty acid binding sites.[12][13]
Metabolism and Chiral Inversion
The metabolism of ibuprofen is complex and stereoselective, involving two primary processes: oxidative metabolism and unidirectional chiral inversion.[7][8]
2.3.1 Chiral Inversion of R-Ibuprofen An estimated 50-65% of an administered dose of R-ibuprofen undergoes metabolic chiral inversion to the pharmacologically active S-ibuprofen.[8][10] This conversion is a critical aspect of its pharmacokinetics.
-
Mechanism: The inversion is a three-step enzymatic process.[2] It begins with the formation of a coenzyme A (CoA) thioester of R-ibuprofen, catalyzed by acyl-CoA-synthetase.[8][14] This intermediate is then converted by alpha-methylacyl-CoA racemase (AMACR) to the S-ibuprofen-CoA thioester.[2][8][10] Finally, a hydrolase cleaves the thioester bond to release S-ibuprofen.[2] This pathway is unidirectional; the S-enantiomer is not converted back to the R-enantiomer.[2][15]
-
Site of Inversion: The chiral inversion occurs both pre-systemically in the gut and systemically in the liver.[8][10]
2.3.2 Oxidative Metabolism The primary route of elimination for ibuprofen is through oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver, forming several inactive metabolites.[8][10] The main metabolites are 2-hydroxy-ibuprofen and 3-hydroxy-ibuprofen, with the latter being further oxidized to carboxy-ibuprofen.[8][16]
-
Enzyme Stereoselectivity: The metabolism is stereoselective. CYP2C9 is the primary enzyme responsible for the metabolism of the active S-ibuprofen.[8][10] In contrast, R-ibuprofen is metabolized more by CYP2C8.[8][10] Genetic polymorphisms in CYP2C9 and CYP2C8 genes can significantly alter enzyme activity, leading to reduced clearance and an increased risk of adverse effects in individuals who are poor metabolizers.[17][18]
Excretion
Ibuprofen is almost completely eliminated via metabolism, with very little unchanged drug found in the urine.[8][10] The inactive hydroxy and carboxy metabolites, along with their glucuronide conjugates, are excreted renally.[1][8] The renal clearance of R-ibuprofen appears to be faster than that of its S-enantiomer.[11] In the isolated perfused rat kidney model, ibuprofen was recovered in the urine only as conjugated material.[11]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for R- and S-ibuprofen from in vivo human studies following the administration of racemic ibuprofen. Note that values can vary between studies due to differences in dose, formulation, and study population.
Table 1: Pharmacokinetic Parameters of Ibuprofen Enantiomers After Oral Administration of Racemic Ibuprofen (400 mg) in Healthy Volunteers
| Parameter | S-(+)-Ibuprofen | R-(-)-Ibuprofen | Reference |
| Cmax (µg/mL) | 20.0 | 18.2 | [19] |
| AUC (µg·h/mL) | Significantly greater than R-enantiomer | - | [6] |
| Unbound Fraction | Significantly greater than R-enantiomer | - | [6] |
Data presented are representative values. Cmax = Maximum plasma concentration; AUC = Area under the plasma concentration-time curve.
Table 2: Clearance of Ibuprofen Enantiomers After Oral Administration of Racemic Ibuprofen (800 mg) in Healthy Volunteers
| Parameter | Value (mL/min) | Reference |
| Clearance of S-Ibuprofen | 87.4 ± 25.9 | [20] |
| Clearance of R-Ibuprofen (Inversion) | 57.3 ± 31.0 | [20] |
| Clearance of R-Ibuprofen (Non-inversion) | 56.3 ± 29.0 | [20] |
Values are mean ± S.D. "Inversion" refers to the clearance pathway involving conversion to S-ibuprofen, while "Non-inversion" refers to other metabolic pathways.
Table 3: High-Affinity Enzyme Kinetics for Hydroxylation of Ibuprofen Enantiomers in Human Liver Microsomes
| Enantiomer | Metabolite | Vmax (pmol/min/mg) | Km (µM) | Reference |
| S-Ibuprofen | 2-hydroxy-ibuprofen | 566 ± 213 | 38 ± 13 | [16] |
| 3-hydroxy-ibuprofen | 892 ± 630 | 21 ± 6 | [16] | |
| R-Ibuprofen | 2-hydroxy-ibuprofen | 510 ± 117 | 47 ± 20 | [16] |
| 3-hydroxy-ibuprofen | 593 ± 113 | 29 ± 8 | [16] |
Vmax = Maximum reaction velocity; Km = Michaelis constant (substrate concentration at half Vmax).
Experimental Protocols
In Vivo Pharmacokinetic Study Design
A typical clinical study to evaluate the pharmacokinetics of ibuprofen enantiomers follows a crossover design.
-
Subjects: Healthy adult volunteers are recruited. Subjects undergo a health screening and provide informed consent. Exclusion criteria typically include a history of gastrointestinal, renal, or hepatic disease, and use of other medications.
-
Drug Administration: After an overnight fast, subjects receive a single oral dose of racemic ibuprofen (e.g., 400 mg or 800 mg).[6][9][21]
-
Blood Sampling: Venous blood samples are collected into heparinized or EDTA-containing tubes at pre-defined time points: pre-dose (0 hours) and at multiple intervals post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours).[9][22]
-
Plasma Processing: Blood samples are centrifuged to separate plasma, which is then stored frozen (e.g., at -70°C) until analysis.[9]
-
Washout Period: A washout period of at least one week is maintained between different treatment arms in a crossover study to ensure complete elimination of the drug.[9]
-
Data Analysis: Plasma concentration-time data for each enantiomer are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), and clearance (CL).[9]
Bioanalytical Methods for Enantiomer Separation
Stereospecific quantification of R- and S-ibuprofen in biological matrices is essential. Several analytical techniques are employed.
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for enantiomeric resolution.[23]
-
Principle: Direct separation is achieved using a chiral stationary phase (CSP), such as an ovomucoid (OVM) column or a Chiralcel OJ-R column.[24][25] An achiral mobile phase, often a mixture of a phosphate (B84403) buffer and an organic modifier like ethanol (B145695) or acetonitrile, is used.[24][25]
-
Procedure: Plasma samples typically undergo protein precipitation with an organic solvent (e.g., methanol) followed by centrifugation.[9] The supernatant is injected into the HPLC system. Detection is commonly performed using UV absorbance at approximately 220 nm.[25] Coupling HPLC with mass spectrometry (LC-MS/MS) enhances sensitivity and selectivity.[9][24]
-
-
Gas Chromatography-Mass Spectrometry (GC/MS):
-
Principle: This method involves indirect separation. The ibuprofen enantiomers are first derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column.[14][23]
-
Procedure: Ibuprofen is extracted from the biological matrix. A derivatizing agent, such as R-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol, is used to create diastereomeric esters.[23] These derivatives are then analyzed by GC/MS.
-
-
Capillary Electrophoresis (CE):
-
Principle: Enantiomeric separation is achieved by adding a chiral selector, such as a cyclodextrin (B1172386) derivative, to the background electrolyte (buffer).[25][26] The two enantiomers form transient diastereomeric complexes with the chiral selector, which have different mobilities in the electric field, allowing for their separation.
-
Procedure: Urine or plasma samples are prepared and injected into the capillary. A voltage is applied, and the separated enantiomers are detected as they pass a detector window, typically using UV absorbance.[26]
-
Visualizations of Key Pathways
The following diagrams illustrate the critical metabolic and experimental pathways involved in the study of ibuprofen enantiomers.
Caption: Unidirectional chiral inversion of R-Ibuprofen.
Caption: Metabolic pathways of Ibuprofen enantiomers.
Caption: Experimental workflow for pharmacokinetic analysis.
References
- 1. Clinical pharmacokinetics of ibuprofen. The first 30 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ibuprofen - Wikipedia [en.wikipedia.org]
- 3. Pharmacological differences between R(-)- and S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.viamedica.pl [journals.viamedica.pl]
- 6. The relationship between the pharmacokinetics of ibuprofen enantiomers and the dose of racemic ibuprofen in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective pharmacokinetics of ibuprofen and involved mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Stereoselective disposition of ibuprofen enantiomers in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multiple binding modes of ibuprofen in human serum albumin identified by absolute binding free energy calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiple binding modes of ibuprofen in human serum albumin identified by absolute binding free energy calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Mechanistic studies on the metabolic chiral inversion of R-ibuprofen in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Regioselective and stereoselective metabolism of ibuprofen by human cytochrome P450 2C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic studies of enantiomers of ibuprofen and its chiral metabolites in humans with different variants of genes coding CYP2C8 and CYP2C9 isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Association of CYP2C9∗3 and CYP2C8∗3 Non-Functional Alleles with Ibuprofen-Induced Upper Gastrointestinal Toxicity in a Saudi Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simultaneous fitting of R- and S-ibuprofen plasma concentrations after oral administration of the racemate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Stereoselective disposition of ibuprofen in patients with compromised renal haemodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dovepress.com [dovepress.com]
- 23. scielo.br [scielo.br]
- 24. asianpubs.org [asianpubs.org]
- 25. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 26. Separation of the enantiomers of ibuprofen and its major phase I metabolites in urine using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary metabolic pathways of ibuprofen (B1674241) within liver microsomes, with a focus on the enzymatic processes, quantitative data, and detailed experimental protocols for in vitro analysis.
Introduction
Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID), is widely used for its analgesic, anti-inflammatory, and antipyretic properties. Understanding its metabolism is crucial for predicting drug-drug interactions, assessing patient-specific clearance, and ensuring therapeutic efficacy and safety. The liver is the primary site of ibuprofen metabolism, where it undergoes oxidative transformations predominantly mediated by the cytochrome P450 (CYP) enzyme system located in the endoplasmic reticulum, which constitutes the main component of the microsomal fraction.
Ibuprofen is administered as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is primarily responsible for the pharmacological activity. A significant portion of the (R)-enantiomer undergoes in vivo chiral inversion to the active (S)-enantiomer. The metabolism of these enantiomers is stereoselective, involving different CYP isoforms to varying extents.
Primary Metabolic Pathways in Liver Microsomes
The primary metabolic transformation of ibuprofen in liver microsomes is oxidation, specifically hydroxylation of the isobutyl side chain. This process is a phase I metabolic reaction. The major primary metabolites formed are 2-hydroxyibuprofen (B1664085) and 3-hydroxyibuprofen (B1141330).[1][2] These hydroxylated metabolites are pharmacologically inactive.[2]
Following hydroxylation, 3-hydroxyibuprofen can be further oxidized to carboxyibuprofen. This subsequent oxidation is primarily carried out by cytosolic alcohol dehydrogenases and is therefore not a direct microsomal pathway, though it is a key step in the overall hepatic metabolism of ibuprofen.[3]
The key cytochrome P450 enzymes responsible for ibuprofen hydroxylation in human liver microsomes are CYP2C9 and CYP2C8 .[2][4] There is a notable stereoselectivity in the involvement of these enzymes:
-
CYP2C9 is the principal enzyme involved in the metabolism of the pharmacologically active (S)-ibuprofen .[2]
-
CYP2C8 plays a more significant role in the metabolism of (R)-ibuprofen .[2]
At higher concentrations of ibuprofen, other CYP isoforms such as CYP3A4, CYP2C19, CYP2D6, CYP2E1, and CYP2B6 may also contribute to 2-hydroxylation, and CYP2C19 to 3-hydroxylation.[2]
Quantitative Data: Enzyme Kinetics
The following tables summarize the kinetic parameters for the formation of 2-hydroxyibuprofen and 3-hydroxyibuprofen from both (S)- and (R)-ibuprofen in human liver microsomes. The data is presented as Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax).
| Substrate | Metabolite | Enzyme | Km (µM) | Vmax (pmol/min/mg protein) |
| (S)-Ibuprofen | 2-Hydroxyibuprofen | CYP2C9 | 38 ± 13 | 566 ± 213 |
| (S)-Ibuprofen | 3-Hydroxyibuprofen | CYP2C9 | 21 ± 6 | 892 ± 630 |
| (R)-Ibuprofen | 2-Hydroxyibuprofen | CYP2C8/CYP2C9 | 47 ± 20 | 510 ± 117 |
| (R)-Ibuprofen | 3-Hydroxyibuprofen | CYP2C9 | 29 ± 8 | 593 ± 113 |
| Data from Hamman et al., 1997[5] |
Experimental Protocols
This section details a typical in vitro experimental protocol for studying the metabolism of ibuprofen in human liver microsomes (HLM).
Materials and Reagents
-
Human liver microsomes (pooled)
-
(R,S)-Ibuprofen
-
2-hydroxyibuprofen and 3-hydroxyibuprofen standards
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system:
-
NADP⁺
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphoric acid or other suitable acid for reaction termination and sample acidification
-
Internal standard (e.g., Flurbiprofen) for HPLC analysis
-
HPLC grade water, methanol (B129727), or acetonitrile for mobile phase
In Vitro Incubation
-
Prepare Incubation Mixtures: In microcentrifuge tubes, prepare the incubation mixtures containing human liver microsomes (e.g., 0.2-0.5 mg/mL protein concentration) in potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the microsomal suspension at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiate the Reaction: Start the metabolic reaction by adding a solution of ibuprofen (in a suitable solvent like methanol or DMSO, ensuring the final solvent concentration is low, typically <1%) to the pre-warmed microsomal suspension. The final substrate concentration can be varied to determine enzyme kinetics.
-
Add Cofactor: Immediately after adding the substrate, add the NADPH regenerating system (e.g., 1 mM NADP⁺, 10 mM G6P, 1 U/mL G6PDH, and 5 mM MgCl₂) to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time period (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the Reaction: Stop the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 volumes of the incubation mixture), which also contains the internal standard. This step precipitates the microsomal proteins.
-
Protein Precipitation: Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Sample Collection: Carefully collect the supernatant for HPLC analysis.
Sample Extraction (Liquid-Liquid Extraction)
For a cleaner sample, a liquid-liquid extraction can be performed after reaction termination:
-
Acidify: After stopping the reaction with acetonitrile and centrifuging, transfer the supernatant to a clean tube. Acidify the sample with a small volume of acid (e.g., 0.1 M phosphoric acid).[6]
-
Add Extraction Solvent: Add an appropriate organic extraction solvent such as ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate.[6][7]
-
Vortex and Centrifuge: Vortex the mixture vigorously for several minutes to ensure thorough mixing and then centrifuge to separate the aqueous and organic layers.[8]
-
Collect Organic Layer: Carefully transfer the upper organic layer to a new tube.
-
Evaporate and Reconstitute: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a small volume of the HPLC mobile phase. The sample is now ready for injection into the HPLC system.
HPLC Analysis
The following provides an example of HPLC conditions for the analysis of ibuprofen and its hydroxylated metabolites.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[9][10]
-
Mobile Phase: A mixture of acetonitrile and water (or a buffer like ammonium (B1175870) phosphate) in isocratic or gradient elution mode. For example, a mobile phase of 66% water (pH adjusted to 2.5 with phosphoric acid) and 34% acetonitrile.[11] Another example is 75% acetonitrile with 15 mM ammonium acetate at pH 4.[12]
-
Injection Volume: 20-50 µL.
Calibration curves for ibuprofen and its metabolites should be prepared by spiking known concentrations into blank incubation matrix and processing them in the same manner as the experimental samples.
Conclusion
The primary metabolic pathways of ibuprofen in liver microsomes involve stereoselective hydroxylation to 2-hydroxyibuprofen and 3-hydroxyibuprofen, catalyzed predominantly by CYP2C9 and CYP2C8. The in vitro methods described provide a robust framework for investigating the kinetics of these pathways and for assessing potential drug interactions. A thorough understanding of these metabolic processes is essential for the continued safe and effective use of ibuprofen in diverse patient populations.
References
- 1. Production and NMR analysis of the human ibuprofen metabolite 3-hydroxyibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How polymorphisms of the cytochrome P450 genes affect ibuprofen and diclofenac metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective and stereoselective metabolism of ibuprofen by human cytochrome P450 2C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development, validation and application of a high-performance liquid chromatography method for the detection of ibuprofen in elephant plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nyc.gov [nyc.gov]
- 9. HPLC determination of ibuprofen and metabolites in biological fluids [chromaappdb.mn-net.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. helixchrom.com [helixchrom.com]
- 13. Bot Verification [rasayanjournal.co.in]
The Analytical Pursuit: A Technical Guide to the Structural Elucidation of Ibuprofen and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen (B1674241), a nonsteroidal anti-inflammatory drug (NSAID), is a cornerstone of pain and inflammation management worldwide. Its therapeutic efficacy is intrinsically linked to its metabolic fate within the body. A thorough understanding of the structures of ibuprofen and its metabolites is paramount for comprehending its pharmacokinetics, pharmacodynamics, and toxicological profile. This in-depth technical guide provides a comprehensive overview of the structural elucidation of ibuprofen and its primary metabolites, focusing on the analytical techniques and experimental protocols employed in their identification and characterization.
Physicochemical and Structural Properties
Ibuprofen, chemically known as (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid, is a chiral molecule administered as a racemic mixture. Its metabolism primarily occurs in the liver, leading to the formation of several key metabolites through oxidation and conjugation reactions. The principal metabolites include 1-hydroxyibuprofen, 2-hydroxyibuprofen, 3-hydroxyibuprofen, and carboxyibuprofen. The physicochemical properties of ibuprofen and its major metabolites are summarized in the table below, providing a foundation for the development of analytical methods for their separation and detection.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa |
| Ibuprofen | C₁₃H₁₈O₂ | 206.28 | 75-78 | 4.4 - 5.2 |
| 1-Hydroxyibuprofen | C₁₃H₁₈O₃ | 222.28 | - | - |
| 2-Hydroxyibuprofen | C₁₃H₁₈O₃ | 222.28 | - | - |
| 3-Hydroxyibuprofen | C₁₃H₁₈O₃ | 222.28 | - | - |
| Carboxyibuprofen | C₁₃H₁₆O₄ | 236.26 | - | - |
Metabolic Pathways of Ibuprofen
The biotransformation of ibuprofen is a multi-step process predominantly mediated by cytochrome P450 (CYP) enzymes, with CYP2C9 playing a major role, and CYP2C8 also contributing.[1][2] The metabolic cascade involves Phase I oxidation reactions, primarily hydroxylation of the isobutyl side chain, followed by further oxidation to a carboxylic acid. Phase II metabolism involves the conjugation of the parent drug and its Phase I metabolites with glucuronic acid, facilitating their excretion.[1] A significant aspect of ibuprofen's metabolism is the unidirectional chiral inversion of the pharmacologically less active R-enantiomer to the active S-enantiomer.[1]
References
An In-depth Technical Guide on the Interaction of Ibuprofen with Prostaglandin Synthesis Pathways
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ibuprofen (B1674241) is a cornerstone nonsteroidal anti-inflammatory drug (NSAID) that exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes.[1][2][3] These enzymes, COX-1 and COX-2, are critical for the conversion of arachidonic acid into prostaglandins (B1171923), which are key lipid mediators of pain, inflammation, and fever.[1][4] This document provides a comprehensive technical overview of the biochemical interaction between ibuprofen and the prostaglandin (B15479496) synthesis pathway. It includes a detailed examination of the mechanism of action, quantitative inhibition data, standard experimental protocols for assessing COX inhibition, and visual representations of the core pathways and workflows.
The Prostaglandin Synthesis Pathway
The synthesis of prostaglandins is a multi-step enzymatic cascade that begins with the release of arachidonic acid from the cell membrane's phospholipids (B1166683) by the enzyme phospholipase A2 (PLA2).[5][6] Once liberated, arachidonic acid serves as the primary substrate for the prostaglandin G/H synthase (PGHS) enzymes, more commonly known as cyclooxygenases (COX).[6][7]
There are two main isoforms of this enzyme:
-
COX-1 (PGHS-1): A constitutively expressed enzyme found in most tissues. It is responsible for producing prostaglandins that regulate physiological processes, such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation through the production of thromboxane (B8750289) A2.[1][4]
-
COX-2 (PGHS-2): An inducible enzyme whose expression is significantly upregulated at sites of inflammation by stimuli such as cytokines and endotoxins.[4] The prostaglandins produced by COX-2 are the primary mediators of inflammation, pain, and fever.[2]
Both COX isoforms catalyze the conversion of arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2).[1][6] This intermediate is then rapidly converted into various bioactive prostanoids, including prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TxA2), by specific downstream isomerases and synthases.[5][8] These prostanoids exert their effects by binding to specific G-protein-coupled receptors on target cells.[7][8]
References
- 1. news-medical.net [news-medical.net]
- 2. Ibuprofen - Wikipedia [en.wikipedia.org]
- 3. Ibuprofen - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 4. droracle.ai [droracle.ai]
- 5. ClinPGx [clinpgx.org]
- 6. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Discovery and Development of Ibuprofen: A Technical Guide to its Anti-Inflammatory Action
An in-depth exploration of the history, mechanism, and seminal research behind one of the world's most significant anti-inflammatory agents.
This technical guide provides a comprehensive overview of the discovery and history of ibuprofen (B1674241) as a non-steroidal anti-inflammatory drug (NSAID). It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the key experiments that established its efficacy and mechanism of action. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding of this crucial therapeutic agent.
A Historical Perspective: The Quest for a Safer Aspirin (B1665792)
The story of ibuprofen begins in the 1950s at the research department of Boots Pure Drug Company in the UK.[1][2][3] The primary goal was to develop a novel treatment for rheumatoid arthritis that possessed the anti-inflammatory properties of aspirin but with a superior safety profile, particularly concerning gastrointestinal side effects.[1][2][3]
A dedicated team led by pharmacologist Dr. Stewart Adams and chemist Dr. John Nicholson embarked on this ambitious project.[4][5][6] Their research involved the synthesis and screening of over 600 compounds.[7] The initial focus on salicylates, the chemical class of aspirin, proved unfruitful.[1][4] The team then shifted their attention to phenylalkanoic acids, which showed broader anti-inflammatory potential.[7]
This systematic investigation ultimately led to the identification of 2-(4-isobutylphenyl)propionic acid, which was given the non-proprietary name ibuprofen.[1][2][3] The patent for ibuprofen was filed in 1961.[8][9][10] After rigorous preclinical and clinical testing, ibuprofen was launched as a prescription drug, Brufen®, in the United Kingdom in 1969 for the treatment of rheumatoid arthritis.[1][4][8] It was subsequently introduced in the United States in 1974.[4][8] A significant milestone was achieved in 1983 when ibuprofen became the first NSAID to be made available over-the-counter in the UK, followed by the US in 1984.[1][8]
The Molecular Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis
Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8][11][12][13][14] These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor to various prostaglandins (B1171923) and thromboxanes that mediate inflammation, pain, and fever.[8][11]
The inhibition of COX enzymes by ibuprofen is reversible, unlike the irreversible inhibition by aspirin.[13][14] While both COX-1 and COX-2 are inhibited, the therapeutic anti-inflammatory and analgesic effects are largely attributed to the inhibition of COX-2, which is induced at sites of inflammation.[8][11] Conversely, the inhibition of the constitutively expressed COX-1 in the gastrointestinal tract and platelets is associated with the common side effects of NSAIDs, such as gastric irritation and impaired blood clotting.[8][11]
Ibuprofen is a racemic mixture of two enantiomers, (S)-ibuprofen and (R)-ibuprofen. The (S)-enantiomer is the more pharmacologically active form, being a more potent inhibitor of both COX-1 and COX-2.[8][15] In the body, a significant portion of the inactive (R)-enantiomer is converted to the active (S)-enantiomer by the enzyme alpha-methylacyl-CoA racemase.[8]
Below is a diagram illustrating the prostaglandin synthesis pathway and the site of action of ibuprofen.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajmc.com [ajmc.com]
- 3. researchgate.net [researchgate.net]
- 4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paracetamol versus nonsteroidal anti‐inflammatory drugs for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Establishment of a Rat Adjuvant Arthritis-Interstitial Lung Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adjuvant-Induced Arthritis Model [chondrex.com]
- 10. Effect of ibuprofen dosage on patient response in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. campdeninstruments.com [campdeninstruments.com]
- 14. Antinociception produced by nonsteroidal anti-inflammatory drugs in female vs male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of rat susceptibility loci for adjuvant-oil-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of Ibuprofen Anionic Species (Ibuprofen(1-)) in Aqueous and Organic Solvents: A Technical Guide
Issued: December 15, 2025
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ibuprofen (B1674241), a non-steroidal anti-inflammatory drug (NSAID), is characterized as a Biopharmaceutics Classification System (BCS) Class II drug, exhibiting low aqueous solubility and high permeability. Its solubility is fundamentally dependent on the pH of the medium due to its carboxylic acid moiety (pKa ≈ 4.4 - 5.3). In environments with a pH above its pKa, ibuprofen deprotonates to form its anionic conjugate base, ibuprofen(1-), which demonstrates significantly enhanced solubility in aqueous media. This technical guide provides a comprehensive overview of the solubility profile of ibuprofen's anionic form, presenting quantitative data, detailed experimental methodologies for solubility determination, and logical workflows to elucidate key concepts.
The Role of pH in Ibuprofen Solubility
Ibuprofen is a weak acid. The equilibrium between its neutral, poorly soluble form (Ibu-H) and its anionic, more soluble form (Ibu⁻ or ibuprofen(1-)) is governed by the pH of the solvent and the drug's pKa.
-
At pH < pKa : The neutral form (Ibu-H) predominates. In this state, ibuprofen is lipophilic and exhibits very low solubility in water (e.g., 0.021 mg/mL at 25°C), but is very soluble in most organic solvents.[1][2][3]
-
At pH > pKa : The ionized anionic form (Ibu⁻) becomes the dominant species. The formation of the ibuprofenate ion dramatically increases its interaction with polar solvents like water, leading to a substantial rise in aqueous solubility.[4][5][6] For instance, the solubility of ibuprofen at 37°C can increase from 0.038 mg/cm³ at pH 1 to 3.37 mg/cm³ at pH 6.8, a nearly 100-fold increase.[4][5]
This pH-dependent solubility is a critical factor in the formulation of ibuprofen dosage forms, influencing dissolution rates and bioavailability.
Caption: pH-dependent equilibrium of ibuprofen.
Quantitative Solubility Data
The solubility of ibuprofen and its anionic form (salts) varies significantly with the solvent system, pH, and temperature.
Table 1: Solubility of Ibuprofen and its Anionic Form (Salts) in Aqueous Systems
| Compound Form | Solvent/Medium | Temperature (°C) | Solubility | Reference(s) |
| Ibuprofen (Neutral) | Water | 25 | 21 mg/L | [7] |
| Ibuprofen (Neutral) | Water, pH 1.0 | 37 | 0.038 g/L | [4][5] |
| Ibuprofen (Neutral) | Water, pH 4.5 | 37 | 0.084 g/L | [4][5] |
| Ibuprofen (Anionic) | Water, pH 5.4 Buffer | 25 | ~0.082 g/L (for acid form) | [4] |
| Ibuprofen (Anionic) | Water, pH 6.8 Buffer | 25 | >3 g/L | [8] |
| Ibuprofen (Anionic) | Water, pH 6.8 Buffer | 37 | 3.37 g/L | [4][5] |
| Ibuprofen (Anionic) | Water, pH 7.4 Buffer | 25 | 0.432 g/L | [4] |
| Ibuprofen (Anionic) | PBS, pH 7.2 | RT | ~2000 mg/L | [9] |
| Ibuprofen Sodium | Water | 25 | >1000 g/L | [8] |
| Ibuprofen Lysine | Water | RT | More water-soluble than Ibu-H | [1] |
Note: "RT" denotes Room Temperature. Solubility values can vary based on the specific salt form and experimental conditions.
Table 2: Solubility of Ibuprofen (Neutral Form) in Organic and Co-Solvent Systems
While the user's core interest is the anionic form, data for the neutral form is provided for context, as it is highly soluble in these systems. The anionic form's solubility in non-polar organic solvents is generally low.
| Solvent/Co-Solvent | Temperature (°C) | Solubility | Reference(s) |
| Ethanol (Absolute) | 10 | 0.59 g/g ethanol | [7][10][11] |
| Ethanol (Absolute) | 40 | 2.15 g/g ethanol | [7][10][11] |
| Ethanol | RT | ~60 mg/mL | [9] |
| Methanol | RT | High | [1][12] |
| Acetone | RT | High | [1][13] |
| Dichloromethane | RT | High | [1][13] |
| DMSO | RT | ~50 mg/mL | [9][12] |
| Propylene Glycol (80% v/v) | 25 | ~193-fold increase vs. water | [14] |
| PEG 300 (80% v/v) | 25 | ~700-fold increase vs. water | [14] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial. The shake-flask method is the gold standard for thermodynamic solubility, while potentiometric titration is effective for ionizable compounds like ibuprofen.
Shake-Flask Method
This method measures the equilibrium solubility of a compound in a specific solvent, representing the true thermodynamic solubility.
Detailed Protocol:
-
Preparation: Add an excess amount of the solid ibuprofen salt (to ensure saturation) to a series of glass flasks or tubes containing a known volume of the desired solvent (e.g., phosphate (B84403) buffer of a specific pH).[15][16]
-
Equilibration: Seal the vessels to prevent solvent evaporation. Place them in a constant temperature water bath or shaker (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[15][16][17] Equilibrium is confirmed when solubility measurements from consecutive time points are consistent.[15]
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation or filtration (using a filter that does not adsorb the compound).[17][18]
-
Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant.
-
Analysis: Dilute the aliquot appropriately and determine the concentration of the dissolved ibuprofen using a validated analytical method, such as:
-
UV-Vis Spectrophotometry: Measure absorbance at ibuprofen's λmax (e.g., ~221 nm) and calculate the concentration against a standard calibration curve.[19]
-
High-Performance Liquid Chromatography (HPLC): Provides higher specificity and is the preferred method for complex matrices.
-
Caption: Workflow for the Shake-Flask solubility method.
Potentiometric Titration Method
This technique is particularly useful for determining the pH-dependent solubility profile and pKa of ionizable drugs like ibuprofen.[20]
Detailed Protocol:
-
System Setup: Calibrate a pH electrode and connect it to a potentiometer. Use an automated titrator for precise delivery of the titrant.
-
Sample Preparation: Prepare a suspension of ibuprofen in water or an appropriate ionic strength medium. For determining the solubility of the anionic form, one might start with a known concentration of an ibuprofen salt solution.
-
Titration: Titrate the ibuprofen suspension with a standardized strong acid (e.g., HCl) or strong base (e.g., NaOH). The titrant is added in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant, creating a pH vs. volume of titrant curve.
-
Analysis: The point of inflection in the titration curve corresponds to the equivalence point, which can be used to determine the pKa. The intrinsic solubility (S₀) of the neutral species and the solubility of the ionic species at different pH values can be calculated from the titration data by analyzing the regions where solid is in equilibrium with the solution.[20][21]
Caption: Workflow for solubility determination via potentiometric titration.
Conclusion
The solubility of ibuprofen is critically influenced by pH, with the anionic form, ibuprofen(1-), demonstrating substantially greater aqueous solubility than its neutral counterpart. This characteristic is paramount for the design and development of oral and parenteral dosage forms, where rapid dissolution is required for effective absorption and therapeutic action. The use of standardized methodologies, such as the shake-flask and potentiometric titration methods, is essential for accurately characterizing the solubility profile of ibuprofen and its salts, providing the foundational data needed for successful formulation development.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. Enhancement of ibuprofen solubility and skin permeation by conjugation with l -valine alkyl esters - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00100G [pubs.rsc.org]
- 5. Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pH-sensitive polymer hydrogels derived from morpholine to prevent the crystallization of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. pubs.acs.org [pubs.acs.org]
- 12. "Thermodynamic evaluation of ibuprofen solubility in aqueous and non-aq" by Ismail Mahmoud Khalifeh [docs.lib.purdue.edu]
- 13. scite.ai [scite.ai]
- 14. Solubility of (+/-)-ibuprofen and S (+)-ibuprofen in the presence of cosolvents and cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. bioassaysys.com [bioassaysys.com]
- 17. enamine.net [enamine.net]
- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 19. pharmatutor.org [pharmatutor.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Methods to Determine End Point of Potentiometric Titration and Applications | Pharmaguideline [pharmaguideline.com]
Spectroscopic Characterization of the Ibuprofen Anion: A Technical Guide
Introduction
Ibuprofen (B1674241), a widely used nonsteroidal anti-inflammatory drug (NSAID), is a weak acid that exists in its anionic form at physiological pH. The spectroscopic characterization of this anion is crucial for understanding its behavior in biological systems, for quality control in pharmaceutical formulations, and in the development of new drug delivery systems. This guide provides an in-depth technical overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the ibuprofen anion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the ibuprofen anion in solution and in the solid state. The deprotonation of the carboxylic acid group leads to significant changes in the chemical shifts of nearby protons and carbons.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the typical ¹H and ¹³C NMR chemical shifts for neutral ibuprofen and the changes observed for the ibuprofen anion (in the form of its sodium salt). Chemical shifts are reported in parts per million (ppm).
Table 1: ¹H NMR Chemical Shift Data
| Proton Assignment | Neutral Ibuprofen (CDCl₃) Chemical Shift (ppm) [1][2][3][4] | Ibuprofen Anion (as Sodium Salt, Solid-State) Approximate Chemical Shift (ppm) [5] | Expected Shift upon Deprotonation |
| CH₃ (isobutyl) | 0.91 (d, 6H) | ~0.8 | Upfield |
| CH (isobutyl) | 1.85 (m, 1H) | ~1.8 | Minimal change |
| CH₂ (isobutyl) | 2.45 (d, 2H) | ~2.4 | Minimal change |
| Aromatic CH | 7.10 (d, 2H) & 7.22 (d, 2H) | ~7.0 - 7.2 | Minimal change |
| α-CH | 3.71 (q, 1H) | ~3.5 | Upfield |
| α-CH₃ | 1.50 (d, 3H) | ~1.3 | Upfield |
| COOH | ~11-12 (s, 1H) | N/A (proton is absent) | Signal disappears |
Table 2: ¹³C NMR Chemical Shift Data
| Carbon Assignment | Neutral Ibuprofen (CDCl₃) Chemical Shift (ppm) [4][6] | Ibuprofen Anion (as Sodium Salt) Approximate Chemical Shift (ppm) | Expected Shift upon Deprotonation |
| C=O | ~181 | ~183-185 | Downfield |
| α-C | ~45 | ~47-49 | Downfield |
| Aromatic Quaternary C | ~141, ~137 | ~142, ~139 | Minimal change |
| Aromatic CH | ~129, ~127 | ~129, ~127 | Minimal change |
| CH₂ (isobutyl) | ~45 | ~45 | Minimal change |
| CH (isobutyl) | ~30 | ~30 | Minimal change |
| CH₃ (isobutyl) | ~22 | ~22 | Minimal change |
| α-CH₃ | ~18 | ~19 | Minimal change |
Experimental Protocols
Sample Preparation for Solution-State NMR:
-
Weigh 10-20 mg of the ibuprofen salt (e.g., sodium ibuprofen).
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
-
Vortex the tube until the sample is fully dissolved.
NMR Data Acquisition (¹H and ¹³C):
-
The NMR spectra can be acquired on a 400 MHz or higher field spectrometer.
-
For ¹H NMR, a standard single-pulse experiment is typically used.
-
For ¹³C NMR, a proton-decoupled experiment is used to obtain singlets for each carbon.
-
Typical acquisition parameters include a spectral width of 12-16 ppm for ¹H and 200-220 ppm for ¹³C, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
Visualization
References
Methodological & Application
Application Notes and Protocols for Chiral Separation of Ibuprofen Enantiomers by HPLC
Introduction
Ibuprofen (B1674241), a widely used non-steroidal anti-inflammatory drug (NSAID), possesses a chiral center, resulting in two enantiomers: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. The pharmacological activity of ibuprofen is primarily attributed to the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes.[1] The (R)-enantiomer is significantly less active but can undergo in vivo chiral inversion to the (S)-form.[2][3] Consequently, the stereospecific analysis of ibuprofen enantiomers is crucial in pharmaceutical quality control, pharmacokinetic studies, and drug development to ensure safety and efficacy.[4][5] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable technique for the enantioselective separation and quantification of ibuprofen.[6]
This document provides detailed application notes and protocols for two distinct HPLC methods for the chiral separation of ibuprofen enantiomers, suitable for researchers, scientists, and drug development professionals.
Method 1: Chiral Separation using an α-Acid Glycoprotein (AGP) Stationary Phase
This method is a simple and rapid HPLC technique for the enantioseparation of ibuprofen, particularly applicable for routine analysis in pharmaceutical samples such as tablets.[1]
Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralpak AGP, 10 cm x 4.0 mm, 5 µm |
| Mobile Phase | 100 mM Phosphate (B84403) Buffer (pH 7.0) |
| Flow Rate | 0.7 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | Ambient (e.g., 25°C) |
| Detection | UV at 225 nm |
| Run Time | < 9 minutes |
Experimental Protocol
1. Reagent and Sample Preparation:
-
100 mM Phosphate Buffer (pH 7.0): Prepare a 100 mM solution of a suitable phosphate salt (e.g., potassium phosphate monobasic) in ultrapure water and adjust the pH to 7.0 using a pH meter and a suitable base (e.g., potassium hydroxide). Filter the buffer through a 0.45 µm membrane filter before use.
-
Standard Stock Solution (100 mg/L): Accurately weigh and dissolve an appropriate amount of racemic ibuprofen standard in methanol (B129727) to prepare a stock solution of 100 mg/L.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 25 to 100 mg/L.[1]
-
Tablet Sample Preparation:
-
Weigh and finely powder a representative number of ibuprofen tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of ibuprofen and transfer it to a 10 mL volumetric flask.
-
Add methanol to the flask, sonicate for 30 minutes to ensure complete dissolution, and then dilute to the mark with methanol.[1]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
2. HPLC System Setup and Operation:
-
Equilibrate the Chiralpak AGP column with the mobile phase at a flow rate of 0.7 mL/min until a stable baseline is achieved.
-
Set the UV detector to a wavelength of 225 nm.
-
Inject 5 µL of each standard solution and the sample solution into the HPLC system.
-
Record the chromatograms and integrate the peak areas for each enantiomer.
3. Data Analysis:
-
Calibration Curve: Construct a calibration curve by plotting the peak area of each enantiomer against its concentration for the standard solutions. The linearity of the calibration curve should be evaluated (r > 0.996).[1]
-
Quantification: Determine the concentration of each ibuprofen enantiomer in the tablet sample using the regression equation from the calibration curve.
-
Resolution: The resolution (Rs) between the two enantiomer peaks should be greater than 1.5 for baseline separation.[1]
Expected Results
This method should achieve baseline separation of the (S)- and (R)-ibuprofen enantiomers in under 9 minutes.[1] The optimized conditions, including a 100 mM phosphate buffer and a 5 µL injection volume, contribute to a good resolution of approximately 1.53.[1]
Method 2: Chiral Separation using a Cellulose-Based Stationary Phase
This method utilizes a cellulose-based chiral stationary phase for the quantification of ibuprofen enantiomers and is suitable for applications requiring high sensitivity and accuracy.[4]
Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralcel OJ-H, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-hexane:2-propanol:trifluoroacetic acid (98:2:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (e.g., 25°C) |
| Detection | UV at 254 nm |
Experimental Protocol
1. Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, 2-propanol, and trifluoroacetic acid in the specified ratio. Filter the mobile phase through a 0.45 µm membrane filter prior to use.[4]
-
Stock Solution (1.0 x 10⁻² mol/L): Prepare a stock solution of (±)-ibuprofen by dissolving 0.02063 g in 10 mL of n-hexane.[4]
-
Working Solutions: Prepare working solutions for calibration and validation by diluting the stock solution in n-hexane to the desired concentrations.[4]
2. HPLC System Setup and Operation:
-
Equilibrate the Chiralcel OJ-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is observed.
-
Set the UV detector to a wavelength of 254 nm.
-
Inject 20 µL of the standard and sample solutions.
-
Record the chromatograms and determine the peak areas for each enantiomer.
3. Data Analysis:
-
System Suitability: Evaluate system suitability parameters such as resolution, theoretical plates, and tailing factor to ensure the performance of the chromatographic system.
-
Linearity, LOD, and LOQ: Determine the linearity of the method by constructing a calibration curve. Calculate the limit of detection (LOD) and limit of quantification (LOQ) to assess the sensitivity of the method. For example, one study reported LOD and LOQ values of 8.1% and 27.0% (S)-IBU respectively.[4]
-
Accuracy and Precision: Assess the accuracy and precision of the method by analyzing samples with known concentrations of each enantiomer.
Expected Results
This method provides good separation and quantification of ibuprofen enantiomers. The use of a cellulose-based stationary phase with a normal-phase mobile phase offers a different selectivity compared to the AGP column.
Experimental Workflow and Logic
The general workflow for the chiral separation of ibuprofen enantiomers by HPLC involves several key stages, from sample preparation to data analysis.
Caption: General workflow for chiral HPLC analysis of ibuprofen.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 3. Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. africaresearchconnects.com [africaresearchconnects.com]
- 6. Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantification of Ibuprofen in Human Plasma using UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive and detailed protocol for the quantification of ibuprofen (B1674241) in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The method is highly sensitive and specific, making it suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The protocol includes detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, method validation parameters are summarized to demonstrate the robustness and reliability of the assay.
Introduction
Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that possesses analgesic, anti-inflammatory, and antipyretic properties. Accurate measurement of ibuprofen concentrations in plasma is crucial for assessing its pharmacokinetic profile, ensuring therapeutic efficacy, and preventing potential toxicity. UPLC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. This application note details a validated UPLC-MS/MS method for the determination of ibuprofen in human plasma.
Experimental Protocols
Materials and Reagents
-
Ibuprofen reference standard (>99% purity)
-
Ibuprofen-d3 (internal standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Acetic acid (glacial)
-
Ammonium (B1175870) acetate
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (drug-free)
-
Phosphoric acid
-
Methyl-tert-butyl ether (MTBE)
Standard and Quality Control Sample Preparation
Stock solutions of ibuprofen and ibuprofen-d3 (1 mg/mL) are prepared in methanol.[1] Working solutions for calibration standards and quality control (QC) samples are prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of water and acetonitrile.[1] Calibration standards and QC samples are prepared by spiking blank human plasma with the appropriate working solutions.[1]
Sample Preparation
Two primary methods for plasma sample preparation are presented: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
This method is rapid and straightforward, offering high throughput.
-
Thaw and Vortex: Allow frozen plasma samples to thaw at room temperature and vortex to ensure homogeneity.[2]
-
Aliquot: Transfer 100 µL of plasma into a microcentrifuge tube.[3]
-
Add Internal Standard: Add a specific volume of ibuprofen-d3 working solution (e.g., 10 µL of 1 µg/mL).[3]
-
Precipitate: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[3]
-
Vortex: Vortex the mixture vigorously for 1 minute.[3]
-
Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[3]
-
Collect Supernatant: Carefully transfer the clear supernatant to a clean autosampler vial for UPLC-MS/MS analysis.[3]
LLE provides a cleaner extract, potentially reducing matrix effects.
-
Aliquot and Acidify: To 100 µL of plasma in a glass tube, add 100 µL of 0.1 M phosphoric acid.[2][4]
-
Add Internal Standard: Add 50 µL of the ibuprofen-d3 internal standard solution.[2]
-
Add Extraction Solvent: Add 1 mL of methyl-tert-butyl ether.[5][6]
-
Mix: Cap the tubes and mix on a rocker for 10 minutes.[2][4]
-
Centrifuge: Centrifuge at 1,864 x g for 20 minutes to separate the layers.[7]
-
Collect Organic Layer: Transfer the upper organic layer to a clean tube.[4]
-
Evaporate and Reconstitute: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.
UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: Poroshell 120 EC-C18 (2.1 × 50 mm, 2.7 µm) or equivalent[8]
-
Mobile Phase A: Water with 0.05% acetic acid and 5 mM ammonium acetate[8]
-
Mobile Phase B: Methanol[8]
-
Flow Rate: 0.750 mL/min[1]
-
Gradient: A linear gradient can be optimized for separation. A typical starting condition is 30% B held for 0.5 min, followed by a linear gradient to 55% B at 4.50 min.[1]
-
Column Temperature: 40°C[1]
-
Injection Volume: 10 µL[1]
-
Run Time: Approximately 6.5 minutes[1]
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[3][8]
-
Scan Type: Multiple Reaction Monitoring (MRM)[3]
-
MRM Transitions:
-
Capillary Voltage: 3.5 kV[3]
-
Source Temperature: 150°C[3]
-
Desolvation Temperature: 400°C[3]
-
Cone Gas Flow: 50 L/hr[3]
-
Desolvation Gas Flow: 800 L/hr[3]
Data Presentation
Method Validation Parameters
The following tables summarize the quantitative data from various validated methods for ibuprofen quantification in plasma.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Linearity Range (µg/mL) | 0.05 - 36[8] | 0.05 - 100[2] | 0.5 - 100[2] |
| Correlation Coefficient (r²) | >0.99[8] | ≥ 0.988[5][6] | Not Reported |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL[2] | 50 ng/mL[5][6] | 0.5 µg/mL[2] |
| Intra-day Precision (%RSD) | < 5[8] | 0.8 - 9.9[2] | < 11[2] |
| Inter-day Precision (%RSD) | < 5[8] | 2.7 - 9.8[2] | Not Reported |
| Accuracy (%) | 88.2 - 103.67[8] | -11.8 to 11.2[5][6] | Not Reported |
| Recovery (%) | 78.4 - 80.9[8] | >95[2] | 70 ± 9[2] |
Table 1: Comparison of Method Validation Parameters for Different Sample Preparation Techniques.
Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Ibuprofen | 205.0 | 161.1 | ESI Negative | [8] |
| Ibuprofen-d3 | 208.0 | 164.0 | ESI Negative | [8] |
| (R)- and (S)-Ibuprofen (derivatized) | 360.2 | 232.1 | ESI Positive | [5][6] |
| (R)- and (S)-Flurbiprofen (IS, derivatized) | 398.3 | 270.1 | ESI Positive | [5][6] |
Table 2: Multiple Reaction Monitoring (MRM) Transitions for Ibuprofen and Internal Standards.
Visualizations
Workflow for Ibuprofen Quantification using Protein Precipitation.
Workflow for Ibuprofen Quantification using Liquid-Liquid Extraction.
Conclusion
The UPLC-MS/MS method described in this application note is a reliable, sensitive, and robust for the quantification of ibuprofen in human plasma. The detailed protocols for sample preparation and instrument parameters provide a solid foundation for implementation in a bioanalytical laboratory. The presented validation data confirms that the method meets the stringent requirements for clinical and research applications.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Validated Enantioselective Assay for the Determination of Ibuprofen in Human Plasma Using Ultra Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) [scirp.org]
- 6. A Validated Enantioselective Assay for the Determination of Ibuprofen in Human Plasma Using Ultra Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) - American Journal of Analytical Chemistry - SCIRP [scirp.org]
- 7. Development, validation and application of a high-performance liquid chromatography method for the detection of ibuprofen in elephant plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Ibuprofen-Loaded Nanoparticles for Oral Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ibuprofen (B1674241), a widely used nonsteroidal anti-inflammatory drug (NSAID), is effective for treating pain, fever, and inflammation.[1][2] However, its oral administration is often associated with gastrointestinal side effects and challenges related to its poor water solubility, which can limit its bioavailability.[1][3][4][5][6] Encapsulating ibuprofen into nanoparticles presents a promising strategy to overcome these limitations. Nanoparticle-based delivery systems can enhance the oral bioavailability of ibuprofen, provide sustained release, and potentially reduce gastric irritation by controlling the drug's release and protecting the gastric mucosa.[3][7][8][9] This document provides detailed application notes and protocols for the development and characterization of ibuprofen-loaded nanoparticles for oral drug delivery.
Data Presentation: Physicochemical Properties of Ibuprofen-Loaded Nanoparticles
The following table summarizes the key physicochemical characteristics of various ibuprofen-loaded nanoparticle formulations from different studies, offering a comparative overview.
| Nanoparticle Formulation | Polymer/Lipid Matrix | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLA Nanoparticles | Poly(DL-lactic acid) (PLA), Poloxamer 188 | 281.1 ± 66.7 | -4.3 | - | - | [1][7][9][10] |
| Cubic Nanoparticles | Lipid-based | ~238 | - | >85 | - | [11][12] |
| Mixed Polymer-Lipid Nanoparticles (PLNs) | Polymer-Lipid blend | 193.3 ± 0.70 to 795.8 ± 0.70 | -26.8 ± 0.45 to -42.8 ± 0.30 | 80.3 to 93.6 | - | [3] |
| Nanosuspension (PVP-K30) | Polyvinylpyrrolidone K30 | 527 ± 31.04 | - | - | - | [13][14] |
| Nanosuspension (PVP-K30 & Tween 80) | Polyvinylpyrrolidone K30, Tween 80 | 127 ± 6.18 | - | - | - | [13][14] |
| Solvent/Antisolvent Precipitated Nanoparticles | - | 200 - 400 | - | - | - | [4][5] |
| Nanostructured Lipid Carrier (NLC) | Lipid matrix | 106 | -18.4 | 98.51 | 9.85 | [15] |
| Nanosuspension (PVP K30) | Polyvinylpyrrolidone K30 | 123 | - | 85 to 97 | - | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the formulation and evaluation of ibuprofen-loaded nanoparticles.
Protocol 1: Preparation of Ibuprofen-Loaded PLA Nanoparticles by Emulsion-Solvent Diffusion
This protocol is based on the method described for preparing poly(DL-lactic acid) (PLA) nanoparticles.[1][7][9][10]
Materials:
-
Poly(DL-lactic acid) (PLA)
-
Ibuprofen (IBU)
-
Poloxamer 188
-
Ethyl acetate (B1210297)
-
Purified water
Procedure:
-
Organic Phase Preparation: Dissolve 4 g of PLA and 50 mg of IBU in 200 mL of ethyl acetate saturated with water.
-
Aqueous Phase Preparation: Prepare 400 mL of an aqueous solution of ethyl acetate saturated with 5% (w/v) Poloxamer 188.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed stirring (e.g., 11,000 rpm) for 5 minutes to form an oil-in-water emulsion.
-
Solvent Diffusion: Add an excess of purified water to the emulsion under moderate stirring (e.g., 400 rpm) for 5 minutes to facilitate the diffusion of ethyl acetate from the organic phase into the aqueous phase, leading to nanoparticle precipitation.
-
Solvent Evaporation: Remove the ethyl acetate from the nanoparticle suspension using a rotary evaporator.
-
Nanoparticle Recovery: Collect the nanoparticles by centrifugation, wash with purified water to remove excess surfactant and non-encapsulated drug, and then lyophilize for long-term storage.
Protocol 2: Characterization of Nanoparticles
1. Particle Size and Zeta Potential Analysis:
-
Instrument: Dynamic Light Scattering (DLS) instrument.
-
Procedure:
-
Resuspend the lyophilized nanoparticles in purified water.
-
Dilute the suspension to an appropriate concentration.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) at a scattering angle of 90° and a temperature of 25°C.[1]
-
For zeta potential, use the same instrument equipped with an electrode assembly to measure the electrophoretic mobility of the nanoparticles in the dispersion.
-
2. Morphology Analysis:
-
Instrument: Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM).
-
Procedure (SEM):
3. Encapsulation Efficiency and Drug Loading:
-
Procedure:
-
Separate the nanoparticles from the aqueous dispersion by centrifugation.
-
Quantify the amount of free, unencapsulated ibuprofen in the supernatant using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 221 nm or 273 nm).[4][16]
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
Protocol 3: In Vitro Drug Release Study
This protocol describes a common method for assessing the release of ibuprofen from the nanoparticles.
Materials:
-
Ibuprofen-loaded nanoparticles
-
Phosphate (B84403) Buffered Saline (PBS) at different pH values (e.g., pH 1.2 to simulate gastric fluid and pH 7.4 to simulate intestinal fluid).[12]
-
Dialysis membrane tubing (with an appropriate molecular weight cut-off).[12]
Procedure:
-
Accurately weigh a specific amount of ibuprofen-loaded nanoparticles and place them inside a dialysis bag.[12]
-
Seal the dialysis bag and immerse it in a known volume of release medium (e.g., 500 mL of PBS) maintained at 37°C with constant stirring.[13]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[12]
-
Analyze the concentration of ibuprofen in the collected samples using HPLC or UV-Vis spectrophotometry.[12][16]
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
Protocol 4: In Vivo Evaluation in an Animal Model (Rat)
This protocol outlines a general procedure for in vivo studies in rats to assess the oral bioavailability and potential reduction in gastric toxicity.[1][7][9]
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from an ethics committee.[7]
Animals: Male Wistar rats (200-300 g) are commonly used.[1][7]
Experimental Groups:
-
Control Group: Administered with a phosphate buffer (pH 7.4).[1][7]
-
Free Ibuprofen Group: Administered with an aqueous solution of free ibuprofen.[1][7]
-
Nanoparticle Group: Administered with a suspension of ibuprofen-loaded nanoparticles.[1][7]
Procedure:
-
Dosing: Administer the formulations orally to the respective groups. The dosage should be equivalent in terms of ibuprofen content (e.g., 12 mg/kg).[1][7][9]
-
Blood Sampling: At predetermined time points after administration, collect blood samples from the rats.
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Drug Quantification: Determine the concentration of ibuprofen in the plasma samples using a validated HPLC method.[7][8]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) to assess bioavailability. An increased AUC for the nanoparticle group compared to the free drug group indicates enhanced bioavailability.[11]
-
Toxicity Assessment: After the study period, euthanize the animals and perform a macroscopic and microscopic examination of the gastric mucosa and other organs to evaluate for any signs of toxicity or irritation.[7][9] A significant reduction in gastric lesions in the nanoparticle group compared to the free ibuprofen group would indicate a gastroprotective effect.[7][9]
Visualizations
Experimental Workflow
Caption: Experimental workflow for developing and evaluating ibuprofen-loaded nanoparticles.
Mechanism of Enhanced Oral Bioavailability
Caption: Proposed mechanism for enhanced oral bioavailability of ibuprofen nanoparticles.
References
- 1. longdom.org [longdom.org]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benthamopen.com [benthamopen.com]
- 5. Preparation and Characterization of Ibuprofen Nanoparticles by using Solvent/ Antisolvent Precipitation [benthamopenarchives.com]
- 6. gjms.com.pk [gjms.com.pk]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. Cubic phase nanoparticles for sustained release of ibuprofen: formulation, characterization, and enhanced bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. asiapharmaceutics.info [asiapharmaceutics.info]
- 14. Formulation of Ibuprofen Nanoparticles and Nanosuspensions with Enhanced Dissolution Rate using Ultra-Homogenization Technique | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Formation of Ibuprofen-Nicotinamide Co-crystals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and characterization of ibuprofen-nicotinamide (IBU-NIC) co-crystals. The formation of co-crystals is a well-established strategy in pharmaceutical sciences to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, dissolution rate, and stability, without altering their pharmacological activity.[1][2][3][4] Ibuprofen (B1674241), a widely used non-steroidal anti-inflammatory drug (NSAID), is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and high permeability.[2][5] Co-crystallization with nicotinamide (B372718), a form of vitamin B3, has been shown to significantly improve the solubility and dissolution rate of ibuprofen.[2][5][6][7][8]
This document outlines two primary methods for the preparation of IBU-NIC co-crystals: solution-based crystallization and mechanochemical synthesis. It also details the essential analytical techniques for their characterization.
Physicochemical Data
The following table summarizes key quantitative data for ibuprofen, nicotinamide, and their resulting co-crystal.
| Property | Ibuprofen (IBU) | Nicotinamide (NIC) | Ibuprofen-Nicotinamide (IBU-NIC) Co-crystal |
| Molar Mass ( g/mol ) | 206.29 | 122.12 | 328.41 |
| Melting Point (°C) | 75-78 | 128-131 | Approximately 93.5-96.24[5][9] |
| Solubility in Water | Poor | High | Significantly enhanced compared to pure ibuprofen[6][8][9][10] |
| PXRD Characteristic Peaks (2θ) | 6.00, 12.1, 16.53, 17.48, 20.16, 22.33[5] | 14.74, 22.20, 23.16, 25.26, 25.65, 27.18[5] | 9.51, 12.64, 15.19, 15.57, 17.67, 18.76, 20.80, 21.82, 25.07, 34.83[5] |
Experimental Protocols
Solution-Based Co-crystallization
Solution-based methods are common for producing high-purity co-crystals. The underlying principle involves dissolving both the API and the coformer in a suitable solvent and allowing them to co-crystallize.
This method relies on the slow evaporation of the solvent, which allows for the gradual formation of co-crystals.
Protocol:
-
Preparation of Solution: Prepare an equimolar solution of ibuprofen and nicotinamide in a suitable solvent, such as ethanol.[5] For example, dissolve 3.140 g of ibuprofen and 1.8591 g of nicotinamide in 20 mL of ethanol.[5]
-
Stirring: Mechanically stir the mixture until a clear solution is obtained.[5]
-
Crystallization: Cover the container with a perforated lid to allow for slow solvent evaporation at room temperature.[5]
-
Crystal Growth: Allow the solution to stand undisturbed for 2 days, or until crystals form.[5]
-
Collection and Drying: Collect the resulting crystals by filtration and dry them in a desiccator.[5]
This technique involves dissolving the components in a solvent at an elevated temperature and then inducing crystallization by controlled cooling.
Protocol:
-
Preparation of Solution: Dissolve ibuprofen in a mixed solvent (e.g., acetone-water or isopropanol-water) at a temperature between 60-70°C. The concentration of ibuprofen should be in the range of 0.1-0.25 g/mL.[9]
-
Addition of Coformer: While stirring, add nicotinamide solid. The mass ratio of ibuprofen to nicotinamide should be between 1.4:1 and 1.8:1.[9]
-
Dissolution: Continue stirring until the solution becomes clear.[9]
-
Cooling and Crystallization: Gradually lower the temperature of the solution. Crystal precipitation will begin at approximately 15-25°C.[9] Continue cooling to 0-5°C.[9]
-
Crystal Growth: Maintain the temperature for 1-3 hours to allow for crystal growth.[9]
-
Collection and Drying: Filter the crystal slurry and dry the collected crystals.[9]
Mechanochemical Synthesis
Mechanochemical methods are solvent-free or use minimal amounts of solvent (liquid-assisted grinding), making them an environmentally friendly and efficient alternative to solution-based techniques.[1][3] These methods involve the use of mechanical energy to induce co-crystal formation.
Protocol:
-
Mixing: Place an equimolar mixture of ibuprofen and nicotinamide in a mortar.
-
Grinding: Manually grind the mixture with a pestle for a specified duration (e.g., 30-60 minutes).
The addition of a small amount of a liquid can accelerate the co-crystallization process.
Protocol:
-
Mixing: Place an equimolar mixture of ibuprofen and nicotinamide in a ball mill or a vibratory mill.
-
Addition of Liquid: Add a few drops of a suitable solvent (e.g., ethanol).
-
Milling: Mill the mixture for a specific time until the transformation to the co-crystal is complete. For instance, using a drum mill, the reaction can be completed within 90 minutes.[1][3]
Characterization Techniques
Confirmation of co-crystal formation and characterization of their properties require various analytical techniques.
| Technique | Purpose | Expected Observations for IBU-NIC Co-crystal |
| Powder X-ray Diffraction (PXRD) | To identify the crystalline phase and confirm the formation of a new crystalline structure.[2][5] | The PXRD pattern of the co-crystal will have unique diffraction peaks that are different from the peaks of the individual components.[5] |
| Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA) | To determine the melting point and thermal behavior of the co-crystal.[2][5] | A single, sharp endothermic peak corresponding to the melting point of the co-crystal, which is different from the melting points of ibuprofen and nicotinamide.[5] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups and intermolecular interactions (e.g., hydrogen bonding) between ibuprofen and nicotinamide. | Shifts in the vibrational frequencies of the carboxylic acid group of ibuprofen and the amide group of nicotinamide, indicating the formation of hydrogen bonds between the two molecules. |
| Scanning Electron Microscopy (SEM) | To observe the morphology and particle size of the co-crystals.[2][5] | The co-crystals may exhibit a distinct crystal habit (shape) compared to the starting materials. |
Diagrams
Caption: Experimental workflow for the synthesis and characterization of IBU-NIC co-crystals.
References
- 1. Mechanochemical kilogram-scale synthesis of rac-ibuprofen:nicotinamide co-crystals using a drum mill - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Origin of phase relative stability and phase transformation in an S-ibuprofen–nicotinamide cocrystal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cocrystal of Ibuprofen–Nicotinamide: Solid-State Characterization and In Vivo Analgesic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Cocrystal of Ibuprofen–Nicotinamide: Solid-State Characterization and In Vivo Analgesic Activity Evaluation | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of the mechanically induced ibuprofen–nicotinamide co-crystal formation by in situ X-ray diffraction - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01457J [pubs.rsc.org]
- 9. CN103304476A - Preparation method of ibuprofen-nicotinamide eutectic crystals - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cell-Based Assays to Determine the Anti-Inflammatory Activity of Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen (B1674241) is a widely recognized non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1][4][5] In vitro cell-based assays are indispensable tools for elucidating the mechanisms of anti-inflammatory agents like ibuprofen, allowing for a controlled and reproducible assessment of their activity.
These application notes provide detailed protocols for a selection of robust in vitro assays to characterize and quantify the anti-inflammatory properties of ibuprofen. The described methods focus on its primary mechanism of action, the inhibition of COX enzymes, and its effects on cellular models of inflammation.
Key In Vitro Assays for Ibuprofen's Anti-Inflammatory Activity
Several in vitro assays can be employed to evaluate the anti-inflammatory effects of ibuprofen. The most relevant and widely used methods include:
-
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay: This biochemical assay directly measures the inhibitory effect of ibuprofen on the activity of purified COX-1 and COX-2 enzymes. It is fundamental for determining the potency and selectivity of the drug.
-
LPS-Induced Pro-inflammatory Mediator Inhibition in Macrophages: This cell-based assay utilizes a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.[6] The inhibitory effect of ibuprofen on the production of key inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and pro-inflammatory cytokines (e.g., TNF-α, IL-6) is quantified.[6][7]
-
Inhibition of Albumin Denaturation Assay: This simpler, cell-free assay provides a preliminary indication of anti-inflammatory potential by measuring the ability of a compound to prevent the denaturation of protein, a process associated with inflammation.[8]
Data Presentation
The following tables summarize representative quantitative data for ibuprofen obtained from various in vitro anti-inflammatory assays.
Table 1: Ibuprofen Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) | Reference |
| Ibuprofen | 12.9 | 31.4 | 0.4 | [6] |
| Ibuprofen | 2.1 (S-enantiomer) | 1.6 (S-enantiomer) | 1.3 | [4] |
| Ibuprofen | ~58.3% inhibition at 100 µM | ~15.2% inhibition at 100 µM | Not Applicable | [9] |
Table 2: Inhibition of Pro-inflammatory Mediators by Ibuprofen in LPS-Stimulated Cells
| Cell Line | Mediator | Ibuprofen Concentration | % Inhibition | Reference |
| Human PBMC | PGE2 | 50 µM | Significant reduction | [10] |
| Human PBMC | PGE2 | 100 µM | Significant reduction | [10] |
| hBM-MSCs | PGE2 | 25 µg/mL | 83.5% | [11] |
| hBM-MSCs | PGE2 | 50 µg/mL | 87% | [11] |
| RAW 264.7 Macrophages | NO | 200 µM | Significant reduction | [12] |
| RAW 264.7 Macrophages | NO | 400 µM | Significant reduction | [12] |
Table 3: Ibuprofen Activity in Albumin Denaturation Assay
| Compound | Inhibition of Albumin Denaturation IC50 (µg/mL) | Reference |
| Ibuprofen | 69.34 | [6] |
Experimental Protocols
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (ELISA-based)
Principle: This assay quantifies the ability of ibuprofen to inhibit the production of prostaglandin E2 (PGE2) from arachidonic acid by purified COX-1 and COX-2 enzymes. The amount of PGE2 produced is measured using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[6][13]
Materials and Reagents:
-
Purified ovine or human COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Ibuprofen and reference standards (e.g., Celecoxib)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
Prostaglandin E2 (PGE2) ELISA kit
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare stock solutions of ibuprofen and reference standards in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, the respective enzyme (COX-1 or COX-2), and cofactors.
-
Add various concentrations of ibuprofen or reference standards to the wells. Include a control group with no inhibitor.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[6]
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).[6]
-
Stop the reaction by adding a stopping agent (e.g., a solution of HCl).
-
Quantify the amount of PGE2 produced in each well using a competitive PGE2 ELISA kit according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of ibuprofen compared to the control.
-
Plot the percentage inhibition against the logarithm of the ibuprofen concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition) from the curve.
-
Calculate the COX-2 Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2).[6]
LPS-Induced Pro-inflammatory Mediator Inhibition in Macrophages
Principle: This cell-based assay assesses the ability of ibuprofen to suppress the production of pro-inflammatory mediators (PGE2, NO, TNF-α, IL-6) in macrophage cells (e.g., RAW 264.7) stimulated with LPS.[6][7]
Materials and Reagents:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Ibuprofen
-
Griess Reagent for NO measurement
-
ELISA kits for PGE2, TNF-α, and IL-6
-
MTT or similar assay kit for cytotoxicity assessment
-
96-well and 24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates (for NO and cytotoxicity assays) or 24-well plates (for cytokine and PGE2 assays) at a density of approximately 1-5 x 10⁵ cells/well and incubate overnight to allow for cell attachment.[6]
-
Compound Treatment: Pre-treat the cells with various concentrations of ibuprofen for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control) to induce an inflammatory response.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.[6]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatants for analysis and store them at -80°C.
-
Mediator Quantification:
-
Nitric Oxide (NO): Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.
-
PGE2, TNF-α, and IL-6: Quantify the concentrations of these mediators in the supernatant using specific ELISA kits.
-
-
Cytotoxicity Assay: Use the remaining cells in the 96-well plate to perform an MTT assay to ensure that the observed inhibitory effects are not due to cell death.
Data Analysis:
-
Calculate the percentage inhibition of each mediator's production for each ibuprofen concentration relative to the LPS-only treated group.
-
Determine the IC50 values for the inhibition of each mediator.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cyclooxygenase (COX) pathway for prostaglandin synthesis and its inhibition by ibuprofen.
Caption: Workflow for the LPS-induced pro-inflammatory mediator inhibition assay in macrophages.
Caption: Simplified LPS-induced inflammatory signaling pathway in macrophages.
References
- 1. ClinPGx [clinpgx.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. droracle.ai [droracle.ai]
- 4. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibuprofen - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ibuprofen in Therapeutic Concentrations Affects the Secretion of Human Bone Marrow Mesenchymal Stromal Cells, but Not Their Proliferative and Migratory Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Note: High-Throughput Analysis of Ibuprofen and Its Major Metabolites in Human Urine using Capillary Electrophoresis
Abstract
This application note presents a detailed protocol for the simultaneous separation and quantification of ibuprofen (B1674241) and its primary phase I metabolites, 2'-hydroxyibuprofen and 2'-carboxyibuprofen, in human urine samples using capillary electrophoresis (CE). The developed method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening. The protocol includes a robust solid-phase extraction (SPE) procedure for sample clean-up and detailed CE conditions for achieving high-resolution separation. All quantitative data is summarized for easy reference, and the experimental workflow is visualized to guide researchers.
Introduction
Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that is extensively metabolized in the human body prior to excretion. The major metabolic pathways involve hydroxylation and carboxylation of the isobutyl side chain, leading to the formation of 2'-hydroxyibuprofen and 2'-carboxyibuprofen. Monitoring the levels of the parent drug and its metabolites in urine is crucial for understanding its pharmacokinetics and for clinical and forensic toxicology. Capillary electrophoresis offers a powerful analytical tool for this purpose due to its high separation efficiency, short analysis time, and minimal solvent consumption. This application note provides a comprehensive methodology for the analysis of ibuprofen and its metabolites in urine by CE with UV detection.
Metabolic Pathway of Ibuprofen
The metabolic conversion of ibuprofen primarily occurs in the liver, followed by excretion of the metabolites in urine. The key transformations are outlined below.
Caption: Metabolic pathway of ibuprofen.
Experimental Protocols
Materials and Reagents
-
Standards: Ibuprofen, 2'-hydroxyibuprofen, and 2'-carboxyibuprofen (analytical grade)
-
Chemicals: Sodium hydroxide, phosphoric acid, 2-[N-morpholino]ethanesulphonic acid (MES), heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin, dextrin (B1630399) 10, hexadimethrine bromide, methanol (B129727) (HPLC grade), acetonitrile (B52724) (HPLC grade), and deionized water.
-
Solid-Phase Extraction (SPE): C18 SPE cartridges.
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is employed to isolate ibuprofen and its metabolites from the urine matrix.
-
Urine Sample Pre-treatment: Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter. Adjust the pH of the supernatant to 3.0 with phosphoric acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of deionized water.
-
Sample Loading: Load 5 mL of the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove interfering hydrophilic compounds.
-
Elution: Elute the analytes with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the background electrolyte (BGE).
Capillary Electrophoresis Conditions
-
Instrument: A standard capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary, 50 µm I.D., 360 µm O.D., with a total length of 60 cm and an effective length of 52 cm.
-
Background Electrolyte (BGE): A mixture of dextrin 10 and heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin in a 2-[N-morpholino]ethanesulphonic acid buffer at pH 5.26.[1][2] To reverse the electroosmotic flow, hexadimethrine bromide is used as a buffer additive.[1][2]
-
Applied Voltage: 25 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV detection at 200 nm.
Experimental Workflow
The overall experimental process from sample collection to data analysis is depicted below.
Caption: Experimental workflow for CE analysis.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described CE method for the analysis of ibuprofen and its metabolites in urine.
Table 1: Method Validation Parameters
| Parameter | Ibuprofen | 2'-Hydroxyibuprofen | 2'-Carboxyibuprofen |
| Linearity Range (µg/mL) | 0.5 - 250.0 | 0.5 - 250.0 | 0.5 - 250.0 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.25 | 0.25 | 0.25 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 | 0.5 | 0.5 |
| Recovery (%) | 90 - 98 | 90 - 98 | 90 - 98 |
| Intra-day Precision (RSD %) | < 15 | < 15 | < 15 |
| Inter-day Precision (RSD %) | < 15 | < 15 | < 15 |
Table 2: Electrophoretic Parameters
| Analyte | Migration Time (min) |
| Ibuprofen | ~ 8.5 |
| 2'-Hydroxyibuprofen | ~ 10.2 |
| 2'-Carboxyibuprofen | ~ 12.1 |
Note: Migration times are approximate and can vary based on specific instrument conditions and capillary length.
Conclusion
The capillary electrophoresis method detailed in this application note provides a reliable and efficient means for the separation and quantification of ibuprofen and its major metabolites in human urine. The use of solid-phase extraction ensures a clean sample, minimizing matrix interference and leading to robust and reproducible results. This protocol is well-suited for researchers, scientists, and drug development professionals requiring a high-throughput analytical method for pharmacokinetic and metabolic studies of ibuprofen.
References
- 1. Separation of the enantiomers of ibuprofen and its major phase I metabolites in urine using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of the enantiomers of ibuprofen and its major phase I metabolites in urine using capillary electrophoresis | Semantic Scholar [semanticscholar.org]
Application Note: Determination of Ibuprofen and Its Major Metabolites in Biological Fluids by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a detailed protocol for the simultaneous determination and quantification of ibuprofen (B1674241) and its primary metabolites in biological fluids, such as urine and plasma, using Gas Chromatography-Mass Spectrometry (GC-MS). The method involves sample preparation including enzymatic hydrolysis, liquid-liquid extraction (LLE), and derivatization to enhance the volatility and thermal stability of the analytes. This robust and sensitive method is suitable for pharmacokinetic studies, clinical and forensic toxicology, and drug metabolism research.
Introduction
Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) that undergoes extensive metabolism in the body.[1][2] The primary metabolic pathway is oxidation, mediated by cytochrome P450 enzymes (mainly CYP2C9 and CYP2C8), leading to the formation of several hydroxylated and carboxylated metabolites.[1] The major metabolites found in biological fluids are 2-hydroxyibuprofen, 3-hydroxyibuprofen, and carboxyibuprofen.[1][3] A significant portion of these metabolites, along with the parent drug, are excreted in urine as glucuronide conjugates.
Monitoring the levels of ibuprofen and its metabolites is crucial for understanding its pharmacokinetics, assessing patient compliance, and in toxicological investigations. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity.[4] However, due to the polar nature and low volatility of ibuprofen and its metabolites, a derivatization step is essential to convert them into thermally stable and volatile compounds suitable for GC analysis.[4][5] This protocol details a validated GC-MS method employing a trimethylsilyl (B98337) (TMS) derivatization.[3]
Ibuprofen Metabolism
Ibuprofen is metabolized in the liver into several pharmacologically inactive metabolites. The principal oxidative metabolites are 2-hydroxyibuprofen, 3-hydroxyibuprofen, and carboxyibuprofen. These metabolites can be further conjugated with glucuronic acid before being excreted.
Caption: Simplified metabolic pathway of Ibuprofen.
Experimental Workflow
The analytical procedure involves several key steps from sample collection to final data analysis. The workflow is designed to ensure the efficient extraction of both free and conjugated metabolites, followed by derivatization for GC-MS analysis.
Caption: General experimental workflow for GC-MS analysis.
Detailed Protocols
Materials and Reagents
-
Solvents: Ethyl acetate (B1210297), Methanol, Acetonitrile (HPLC grade or higher).
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), β-Glucuronidase (from Helix pomatia), Anhydrous Sodium Sulfate (B86663).
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Standards: Ibuprofen, 2-hydroxyibuprofen, 3-hydroxyibuprofen, carboxyibuprofen, and Internal Standard (IS) (e.g., Mefenamic Acid or Deuterated Ibuprofen).
-
Biological Matrix: Drug-free human urine or plasma for calibration standards and quality controls.
Sample Preparation Protocol (Urine)
-
Sample Collection: Collect 1 mL of urine in a screw-cap glass tube.
-
Internal Standard: Add 50 µL of the internal standard working solution (e.g., 10 µg/mL Mefenamic Acid in methanol).
-
Hydrolysis (for total metabolites):
-
Add 0.5 mL of acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase solution.
-
Vortex and incubate at 60°C for 2 hours to cleave glucuronide conjugates. For free metabolites, this step can be skipped. Some protocols may use acid hydrolysis (e.g., 6M HCl for 30 min), but enzymatic hydrolysis is gentler.[3]
-
-
pH Adjustment: After cooling to room temperature, adjust the sample pH to 3-5 with 1M HCl.[3] This protonates the acidic functional groups, improving extraction efficiency.
-
Liquid-Liquid Extraction (LLE):
-
Add 4 mL of ethyl acetate.
-
Vortex for 2 minutes, then centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction step with another 4 mL of ethyl acetate and combine the organic layers.
-
-
Drying and Evaporation:
-
Pass the combined organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
GC-MS Analysis
The following parameters provide a typical starting point and should be optimized for the specific instrument used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) or similar |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Volume | 1 µL |
| Injector Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Program | Initial 150°C for 1 min, ramp at 20°C/min to 220°C (hold 1 min), then ramp at 10°C/min to 300°C (hold 1 min).[5] |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative analysis is performed in SIM mode to enhance sensitivity and selectivity. The following table summarizes the characteristic ions for the TMS-derivatized analytes. Retention times (RT) are approximate and will vary based on the specific GC system and conditions.
| Compound | Retention Time (RT, min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Ibuprofen-TMS | ~4.5 | 279 | 205, 161 |
| 2-Hydroxyibuprofen-TMS | ~6.8 | 253 | 367, 221 |
| 3-Hydroxyibuprofen-TMS | ~7.1 | 295 | 367, 117 |
| Carboxyibuprofen-TMS | ~8.5 | 381 | 249, 147 |
| Mefenamic Acid-TMS (IS) | ~9.2 | 313 | 298, 224 |
Note: Ions are for TMS derivatives. The specific ions should be confirmed by running a full scan analysis of the individual standards.
Method Validation Summary
The described method is typically validated for linearity, precision, accuracy, and sensitivity. Representative validation data from published literature is summarized below.
| Parameter | Ibuprofen | 2-OH-Ibu | 3-OH-Ibu | Carboxy-Ibu |
| Linearity Range (µg/mL) | 0.5 - 50 | 0.5 - 50 | 0.5 - 50 | 0.5 - 50 |
| Correlation (r²) | >0.995 | >0.995 | >0.995 | >0.995 |
| LOD (ng/mL) | 15 | 25 | 25 | 50 |
| LOQ (ng/mL) | 50 | 50 | 100 | 50 |
| Recovery (%) | 92 - 105 | 92 - 105 | 92 - 105 | 92 - 105 |
| Intra-day Precision (%RSD) | < 4.5 | < 4.5 | < 4.5 | < 4.5 |
| Inter-day Precision (%RSD) | < 10.0 | < 10.0 | < 10.0 | < 10.0 |
Data compiled and adapted from representative studies for illustrative purposes.[5][7]
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the determination of ibuprofen and its major metabolites in biological fluids. The protocol, which includes hydrolysis, liquid-liquid extraction, and TMS derivatization, is robust and suitable for routine analysis in a variety of research and clinical settings. The use of Selected Ion Monitoring (SIM) ensures high selectivity and allows for accurate quantification at low concentrations. Proper method validation is essential before implementation for clinical or diagnostic purposes.
References
- 1. ClinPGx [clinpgx.org]
- 2. Ibuprofen - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. GC-MS Drug Testing in Toxicology | Phenomenex [phenomenex.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. mdpi.com [mdpi.com]
- 7. A rapid and sensitive method for the quantitative analysis of ibuprofen and its metabolites in equine urine samples by gas chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation and Use of Ibuprofen Stock Solutions in Cell Culture Experiments
Introduction
Ibuprofen (B1674241), a non-steroidal anti-inflammatory drug (NSAID), is a widely used compound in biomedical research to investigate its effects on various cellular processes. It primarily functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] These enzymes are critical for the synthesis of prostaglandins (B1171923) from arachidonic acid, which are key mediators of inflammation, pain, and fever.[3][4] In cell culture experiments, ibuprofen is frequently used to study its anti-inflammatory, analgesic, and potential anti-cancer properties. Accurate and consistent preparation of ibuprofen stock solutions is crucial for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and use of ibuprofen stock solutions in a cell culture setting.
Data Presentation
The solubility of ibuprofen is a critical factor in the preparation of stock solutions. The following table summarizes the solubility of ibuprofen in various solvents commonly used in cell culture applications.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL | [5] |
| Ethanol | ~60 mg/mL | [5] |
| Dimethylformamide (DMF) | ~45 mg/mL | [1][5] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~2 mg/mL | [5] |
Note: Due to its poor water solubility, ibuprofen is typically dissolved in an organic solvent to prepare a concentrated stock solution, which is then diluted to the final working concentration in cell culture medium.[6]
Experimental Protocols
Materials
-
Ibuprofen powder (molecular weight: 206.29 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical centrifuge tubes (15 mL and 50 mL)
-
Sterile, microcentrifuge tubes (1.5 mL)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Complete growth medium (cell culture medium supplemented with fetal bovine serum and antibiotics)
-
Cells of interest cultured in appropriate vessels (e.g., flasks, plates)
-
Incubator (37°C, 5% CO2)
Protocol 1: Preparation of a 100 mM Ibuprofen Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of ibuprofen in DMSO. This high concentration allows for minimal solvent addition to the cell culture medium.
-
Calculate the required mass of ibuprofen:
-
To prepare 10 mL of a 100 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.01 L x 206.29 g/mol = 0.20629 g (or 206.29 mg)
-
-
Weigh the ibuprofen powder:
-
Accurately weigh 206.29 mg of ibuprofen powder and transfer it to a sterile 15 mL conical tube.
-
-
Dissolve in DMSO:
-
Add 10 mL of sterile, cell culture grade DMSO to the conical tube containing the ibuprofen powder.
-
-
Ensure complete dissolution:
-
Vortex the tube vigorously until the ibuprofen is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution. Ensure the solution is clear and free of any particulate matter.
-
-
Sterilization (Optional but Recommended):
-
To ensure sterility, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into sterile 1.5 mL microcentrifuge tubes in small aliquots (e.g., 100 µL). This minimizes the number of freeze-thaw cycles for the entire stock.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[7] It is generally recommended to store the solid ibuprofen for long-term needs and prepare fresh solutions as required.[1]
-
Protocol 2: Treatment of Cells with Ibuprofen
This protocol outlines the steps for diluting the ibuprofen stock solution and treating cells in culture.
-
Cell Seeding:
-
Seed the cells of interest in the appropriate cell culture plates or flasks at a density that will allow for optimal growth during the experiment.
-
Incubate the cells overnight at 37°C and 5% CO2 to allow for attachment.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the 100 mM ibuprofen stock solution at room temperature.
-
Prepare a series of dilutions of the stock solution in complete growth medium to achieve the desired final concentrations. For example, to achieve a final concentration of 100 µM in 10 mL of medium:
-
Volume of stock = (Final concentration x Final volume) / Stock concentration
-
Volume of stock = (100 µM x 10 mL) / 100,000 µM = 0.01 mL (or 10 µL)
-
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8] Prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest ibuprofen concentration.
-
-
Cell Treatment:
-
Remove the old medium from the cultured cells.
-
Add the complete growth medium containing the desired concentrations of ibuprofen (and the vehicle control) to the respective wells or flasks.
-
Gently swirl the plates to ensure even distribution.
-
-
Incubation:
-
Return the cells to the incubator and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
Following the incubation period, the cells can be harvested for various downstream analyses, such as cell viability assays, protein expression analysis (e.g., Western blotting), or gene expression analysis (e.g., RT-qPCR).
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing and using the ibuprofen stock solution in cell culture experiments.
Caption: Workflow for preparing and applying ibuprofen stock solutions.
Ibuprofen's Mechanism of Action: Inhibition of the Cyclooxygenase Pathway
Ibuprofen exerts its primary effect by inhibiting the COX-1 and COX-2 enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins.[2][3][4]
Caption: Ibuprofen inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
References
- 1. Ibuprofen - LKT Labs [lktlabs.com]
- 2. ClinPGx [clinpgx.org]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Preparation and In Vitro Evaluation of Ibuprofen Spherical Agglomerates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Effects of ibuprofen on the viability and proliferation of rainbow trout liver cell lines and potential problems and interactions in effects assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Transdermal Delivery of Ibuprofen using Nanoliposome Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of nanoliposome-based transdermal delivery systems for ibuprofen (B1674241). The aim is to offer a practical guide for developing more effective and patient-compliant topical non-steroidal anti-inflammatory drug (NSAID) formulations. By encapsulating ibuprofen in nanoliposomes, it is possible to overcome the gastrointestinal side effects associated with oral administration and enhance its permeation through the skin barrier for localized and systemic anti-inflammatory and analgesic effects.[1][2][3][4][5]
Introduction
Ibuprofen is a widely used NSAID for managing pain and inflammation.[2][3] However, its oral administration can lead to gastrointestinal complications.[1][2][3][4][5] Transdermal delivery offers a promising alternative by delivering the drug directly to the site of action or into systemic circulation, bypassing the gastrointestinal tract.[1][2][6] Nanoliposomes, which are submicron-sized lipid vesicles, are excellent carriers for enhancing the transdermal permeation of drugs like ibuprofen.[3][5] They can improve drug solubility, protect the drug from degradation, and facilitate its transport across the stratum corneum.[7] This document outlines the protocols for preparing and evaluating ibuprofen-loaded nanoliposomes.
Quantitative Data Summary
The following tables summarize key quantitative data from representative studies on ibuprofen nanoliposome formulations. An optimized formulation, often designated as ILG-5 in literature, with a lipid composition of phosphatidylcholine (PC), cholesterol (Chol), and dicetyl phosphate (B84403) (DCP) in a 7:3:1 molar ratio, has shown superior performance.[1][2][4][8]
Table 1: Physicochemical Characterization of Ibuprofen Nanoliposome Formulations
| Formulation Code | Lipid Composition (Molar Ratio PC:Chol:DCP) | Vesicle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| ILG-1 | 5:3:1 | 210 | 0.412 | -25.3 | 65.2 |
| ILG-2 | 6:3:1 | 185 | 0.389 | -28.9 | 72.8 |
| ILG-3 | 7:2:1 | 198 | 0.401 | -30.1 | 78.4 |
| ILG-4 | 7:4:1 | 172 | 0.356 | -32.5 | 85.1 |
| ILG-5 (Optimized) | 7:3:1 | 159 | 0.331 | -31.7 | 88.6 |
| IBU-LP | PC:Chol (10:1) | 228.00 ± 8.60 | 0.27 | -41.27 | 86.68 ± 1.43 |
| IBU-ME | - | 56.74 ± 7.11 | - | - | 91.08 ± 3.27 |
Data compiled from multiple sources for illustrative purposes.[1][2][9][10]
Table 2: In Vitro and In Vivo Performance of Optimized Ibuprofen Nanoliposome Formulation (ILG-5)
| Parameter | Ibuprofen Gel (IG) | Optimized Nanoliposome Gel (ILG-5) |
| In Vitro Drug Release (24h) | >95% (burst release) | 81-92% (controlled release) |
| Ex Vivo Skin Permeation | No permeation | Maximum permeation observed |
| In Vivo Cmax (µg/mL) | 0.68 | 7.35 |
| In Vivo tmax (h) | 6 | 6 |
| In Vivo AUC (µg.h/mL) | - | 110.1 |
Cmax: Maximum plasma concentration, tmax: Time to reach Cmax, AUC: Area under the curve.[1][2][3]
Experimental Protocols
Preparation of Ibuprofen-Loaded Nanoliposomes
This protocol is based on the thin-film hydration method, a common and effective technique for liposome (B1194612) preparation.[1][2][3][11]
Materials:
-
Ibuprofen powder
-
Phosphatidylcholine (PC)
-
Cholesterol (Chol)
-
Dicetyl phosphate (DCP)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Carbopol 934
-
Triethanolamine
Equipment:
-
Rotary evaporator
-
Probe sonicator
-
Mechanical stirrer
-
Ultracentrifuge
-
Franz diffusion cells
Procedure:
-
Dissolve ibuprofen and lipids (PC, Chol, and DCP in a 7:3:1 molar ratio) in chloroform in a round-bottom flask.[1]
-
Attach the flask to a rotary evaporator and evaporate the chloroform under vacuum to form a thin, dry lipid film on the inner wall of the flask.[1]
-
Continue to apply vacuum for at least one hour to ensure complete removal of the solvent.[1]
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.[1]
-
Subject the resulting lipid suspension to mechanical agitation at 10,000 rpm for 10 minutes.[1]
-
Further reduce the vesicle size by sonicating the suspension using a probe sonicator for 15 minutes.[1]
-
To remove unentrapped ibuprofen, pass the nanoliposome suspension through a Sephadex G-20 minicolumn.[1]
-
For gel formulation, disperse the nanoliposome suspension in a Carbopol 934 gel base and neutralize with triethanolamine.
Characterization of Nanoliposomes
3.2.1. Vesicle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial for predicting the stability and skin penetration ability of the nanoliposomes. They are typically measured using Dynamic Light Scattering (DLS) with an instrument like a Zetasizer.
Procedure:
-
Dilute the nanoliposome suspension with deionized water to an appropriate concentration.
-
Place the diluted sample in a cuvette and insert it into the DLS instrument.
-
Measure the vesicle size, PDI, and zeta potential according to the instrument's operating procedure.
-
Perform measurements in triplicate for each sample.
3.2.2. Encapsulation Efficiency
This determines the amount of ibuprofen successfully entrapped within the nanoliposomes.
Procedure:
-
Centrifuge the nanoliposome suspension at high speed (e.g., in an ultracentrifuge) to separate the nanoliposomes from the aqueous supernatant containing unentrapped drug.[1]
-
Carefully collect the supernatant.
-
Disrupt the nanoliposome pellet using a suitable solvent (e.g., methanol (B129727) or ethanol) to release the entrapped ibuprofen.
-
Quantify the amount of ibuprofen in the supernatant and the disrupted pellet using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[12]
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Drug - Drug in Supernatant) / Total Drug] x 100[1]
In Vitro Drug Release Study
This study evaluates the rate and extent of ibuprofen release from the nanoliposome formulation.
Procedure:
-
Mount a synthetic membrane (e.g., dialysis membrane) on a Franz diffusion cell.[1][6]
-
Fill the receptor compartment with PBS (pH 7.4) and maintain the temperature at 32 ± 0.5 °C with constant stirring.[6]
-
Apply a known amount of the ibuprofen nanoliposome formulation to the donor compartment.[1]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots from the receptor compartment and replace with an equal volume of fresh PBS.[1]
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Ex Vivo Skin Permeation Study
This study provides a more realistic measure of the formulation's ability to deliver ibuprofen across the skin.
Procedure:
-
Obtain full-thickness skin (e.g., human cadaver skin or animal skin) and mount it on a Franz diffusion cell with the stratum corneum facing the donor compartment.[1][13]
-
Fill the receptor compartment with PBS (pH 7.4) and maintain the temperature at 37 ± 0.5 °C.[13]
-
Equilibrate the skin for a period before applying the formulation.
-
Apply a finite dose of the ibuprofen nanoliposome formulation to the skin surface in the donor compartment.[1]
-
At specified time points, collect samples from the receptor compartment and replace with fresh buffer.
-
Analyze the samples for ibuprofen concentration.
-
At the end of the study, the skin can be removed, and the amount of drug retained in different skin layers can be determined.
Stability Studies
The stability of the nanoliposome formulation is critical for its shelf-life and efficacy.
Procedure:
-
Store the nanoliposome formulation at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) for a specified period (e.g., 3-6 months).[11]
-
At predetermined time points, withdraw samples and evaluate for changes in:
-
Physical appearance (e.g., color, consistency, phase separation).
-
Vesicle size and PDI.
-
Zeta potential.
-
Drug content and encapsulation efficiency.
-
-
The degradation kinetics can be determined to predict the shelf-life of the formulation.[11]
Conclusion
Nanoliposome formulations present a superior approach for the transdermal delivery of ibuprofen, offering the potential for enhanced efficacy and improved patient compliance by minimizing systemic side effects.[1][2][3] The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to design, optimize, and evaluate novel topical ibuprofen products. The use of an optimized lipid composition, such as the 7:3:1 molar ratio of PC, Chol, and DCP, is recommended for achieving desirable physicochemical properties and enhanced drug permeation.[1][2][4][8]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development of ibuprofen nanoliposome for transdermal delivery: Physical characterization, in vitro/in vivo studies, and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Ibuprofen loaded nano-ethanolic liposomes carbopol gel sy... [degruyterbrill.com]
- 12. Investigation and Evaluation of the Transdermal Delivery of Ibuprofen in Various Characterized Nano-Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols for In Vivo Efficacy Studies of Ibuprofen Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ibuprofen (B1674241), a nonsteroidal anti-inflammatory drug (NSAID), is a cornerstone in the management of pain, inflammation, and fever.[1][2] Its therapeutic efficacy is primarily attributed to the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key in the synthesis of prostaglandins.[1][3][4][5] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[1] The development of novel ibuprofen formulations, such as those with enhanced solubility, sustained release, or targeted delivery, necessitates robust in vivo evaluation to characterize their pharmacokinetic and pharmacodynamic profiles. Animal models serve as an indispensable tool in the preclinical assessment of these formulations, providing critical data on their analgesic and anti-inflammatory efficacy.
This document provides detailed application notes and standardized protocols for commonly used animal models to assess the in vivo efficacy of various ibuprofen formulations.
Key Animal Models for Efficacy Evaluation
Several well-established animal models are routinely employed to investigate the anti-inflammatory and analgesic properties of ibuprofen formulations. These models mimic specific aspects of inflammation and pain, allowing for a comprehensive preclinical evaluation.
-
Carrageenan-Induced Paw Edema: This is a widely used and reproducible model of acute inflammation.[6][7] Sub-plantar injection of carrageenan, a seaweed-derived polysaccharide, induces a localized inflammatory response characterized by edema (swelling), which can be quantified over time. This model is particularly useful for evaluating the anti-inflammatory effects of test compounds.[8][9][10]
-
Acetic Acid-Induced Writhing Test: This model is a chemical-induced visceral pain model used to screen for analgesic activity.[11][12] Intraperitoneal injection of acetic acid causes abdominal constrictions, or "writhing," a behavioral manifestation of pain. The efficacy of an analgesic is determined by its ability to reduce the number of writhes compared to a control group.[13]
-
Hot Plate Test: This is a thermal nociception model used to evaluate centrally acting analgesics.[14][15] The test measures the latency of an animal's response (e.g., paw licking or jumping) when placed on a heated surface. An increase in the response latency indicates an analgesic effect.[14] While traditionally less sensitive to NSAIDs, modified versions of this test can be used to assess thermal hyperalgesia in inflammatory pain models.[16][17]
Signaling Pathway of Ibuprofen's Action
Ibuprofen exerts its therapeutic effects by inhibiting the COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins. This interruption of the prostaglandin (B15479496) synthesis pathway leads to reduced inflammation, pain, and fever.[1][3][4]
Caption: Mechanism of action of ibuprofen.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol details the procedure for inducing and measuring acute inflammation in the rat paw.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Materials and Reagents:
-
Wistar albino or Sprague-Dawley rats (150-200 g)
-
Ibuprofen formulations and vehicle control
-
Lambda Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Oral gavage needles
-
Syringes (1 mL) with 26-gauge needles
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions (25 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Fasting: Withhold food overnight before the experiment, with free access to water.
-
Grouping: Randomly divide the animals into groups (n=6 per group), including a control group (vehicle), a standard group (e.g., commercial ibuprofen), and test groups (different ibuprofen formulations).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the respective ibuprofen formulations or vehicle orally via gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[18]
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Acetic Acid-Induced Writhing Test in Mice
This protocol describes the induction of visceral pain and the assessment of analgesic activity.
References
- 1. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 2. Palatability and Treatment Efficacy of Various Ibuprofen Formulations in C57BL/6 Mice with Ulcerative Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. news-medical.net [news-medical.net]
- 6. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. phytopharmajournal.com [phytopharmajournal.com]
- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thesjp.org [thesjp.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Hot plate test - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. digitalcommons.macalester.edu [digitalcommons.macalester.edu]
- 17. A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing RP-HPLC Analysis of Ibuprofen
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the analysis of ibuprofen (B1674241) by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for ibuprofen analysis by RP-HPLC?
A common starting point for ibuprofen analysis on a C18 column is a mixture of an acidic aqueous buffer and an organic solvent. A frequently used mobile phase consists of a phosphate (B84403) or acetate (B1210297) buffer at a pH between 2.5 and 3.5, mixed with acetonitrile (B52724) in ratios ranging from 60:40 to 40:60 (aqueous:organic).
Q2: Why is the pH of the mobile phase critical for ibuprofen analysis?
The pH of the mobile phase is crucial because ibuprofen is a weakly acidic compound with a pKa value typically in the range of 4.4 to 4.9.[1][2] To ensure good retention and symmetrical peak shape in RP-HPLC, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the pKa of ibuprofen.[3][4] At a low pH, the ionization of the carboxylic acid group in ibuprofen is suppressed, making the molecule less polar and increasing its retention on the non-polar stationary phase.[3][5]
Q3: What is the effect of mobile phase pH on ibuprofen's retention time and peak shape?
-
Low pH (e.g., pH 2.5-3.5): At a pH well below ibuprofen's pKa, the molecule is in its neutral, non-ionized form. This leads to stronger interaction with the C18 stationary phase, resulting in longer, more stable retention times and improved, sharper peak shapes with reduced tailing.[6]
-
pH near pKa (e.g., pH 4.5): Operating near the pKa will result in a mixed population of ionized and non-ionized ibuprofen molecules, which can lead to broad, split, or distorted peaks and inconsistent retention times.[3]
-
High pH (e.g., pH > 6): At a pH significantly above the pKa, ibuprofen will be in its ionized (anionic) form. This increased polarity reduces its affinity for the stationary phase, leading to very short retention times and potentially poor peak shapes.[5]
Q4: Which organic solvent is better for ibuprofen analysis: acetonitrile or methanol (B129727)?
While both acetonitrile and methanol can be used, acetonitrile is often preferred for ibuprofen analysis. It generally provides better peak symmetry, lower back pressure, and shorter analysis times compared to methanol.[5][7][8] Some studies have noted that methanol can lead to longer elution times for ibuprofen.[5] However, the choice of organic solvent can also influence selectivity, so it may be worth evaluating both during method development.[9]
Q5: What are the recommended column specifications for ibuprofen analysis?
A C18 column is the most commonly used stationary phase for ibuprofen analysis. Typical column dimensions are 150 mm or 250 mm in length, with an internal diameter of 4.6 mm and a particle size of 5 µm.[1][5]
Troubleshooting Guide
Issue 1: Peak Tailing
Symptom: The ibuprofen peak is asymmetrical, with a tail extending from the back of the peak.
| Potential Cause | Recommended Solution |
| Mobile phase pH is too high | Lower the pH of the aqueous portion of the mobile phase to be at least 1.5-2 pH units below the pKa of ibuprofen (pKa ≈ 4.4-4.9). A pH of 2.5-3.5 is often effective.[3][6] |
| Secondary interactions with stationary phase | Ensure the mobile phase pH is low enough to suppress silanol (B1196071) interactions. Using a well-end-capped C18 column can also minimize this effect. |
| Column contamination | Flush the column with a strong solvent, such as 100% acetonitrile or isopropanol. If the problem persists, consider replacing the guard column or the analytical column. |
| Column void | A void at the head of the column can cause peak distortion. This often requires column replacement. |
Issue 2: Unstable or Drifting Retention Times
Symptom: The retention time for the ibuprofen peak changes between injections or over the course of a run.
| Potential Cause | Recommended Solution |
| Inadequate column equilibration | Ensure the column is sufficiently equilibrated with the mobile phase before starting the analysis. Pumping at least 10-20 column volumes of the mobile phase is a good practice. |
| Mobile phase composition changing | Prepare fresh mobile phase daily. If using an aqueous buffer and organic solvent from separate reservoirs, ensure the pump is mixing them accurately and consistently. Degas the mobile phase to prevent bubble formation. |
| Fluctuations in column temperature | Use a column oven to maintain a constant and consistent temperature. |
| Mobile phase pH not buffered or buffered incorrectly | Use a buffer solution (e.g., phosphate or acetate) in the aqueous portion of the mobile phase to maintain a stable pH. Ensure the buffer's pKa is close to the desired mobile phase pH. |
Issue 3: Poor Resolution or Co-elution
Symptom: The ibuprofen peak is not well separated from other peaks in the chromatogram (e.g., impurities or other active ingredients).
| Potential Cause | Recommended Solution |
| Inappropriate mobile phase composition | Adjust the ratio of the organic solvent to the aqueous buffer. Increasing the aqueous portion will generally increase retention and may improve separation. |
| Suboptimal organic solvent | If using methanol, consider switching to acetonitrile, as it can offer different selectivity.[9] |
| Gradient elution may be necessary | If isocratic elution does not provide adequate separation, developing a gradient method where the organic solvent concentration is increased over time can improve resolution. |
Experimental Protocols
Example RP-HPLC Method for Ibuprofen Analysis
This protocol is a general example and may require optimization for specific applications.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.05 M Phosphate Buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Sample Preparation | Accurately weigh and dissolve the ibuprofen sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection. |
Visualizations
Logical Workflow for Ibuprofen Analysis by RP-HPLC
Caption: Figure 1. General workflow for the RP-HPLC analysis of ibuprofen.
Troubleshooting Decision Tree for Ibuprofen Peak Tailing
Caption: Figure 2. Decision tree for troubleshooting ibuprofen peak tailing.
References
- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. agilent.com [agilent.com]
- 5. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 7. m.youtube.com [m.youtube.com]
- 8. chromtech.com [chromtech.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
Troubleshooting poor peak resolution in ibuprofen enantiomer separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantiomeric separation of ibuprofen (B1674241) by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution when separating ibuprofen enantiomers?
Poor peak resolution in the chiral separation of ibuprofen is often due to several factors:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient stereoselectivity for ibuprofen enantiomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) and amylose (B160209) derivatives) and protein-based CSPs are commonly used for this separation.[1][2][3]
-
Suboptimal Mobile Phase Composition: The mobile phase, including the organic modifier, aqueous phase pH, and any additives, is critical for achieving separation.[4] For reversed-phase methods, the pH of the aqueous phase can significantly influence retention and resolution.[5]
-
Incorrect Flow Rate: Chiral separations can be more sensitive to flow rate than achiral separations. Often, a lower flow rate can improve resolution.[4][6]
-
Inadequate Temperature Control: Temperature can significantly impact chiral recognition and, consequently, the resolution of enantiomers.[4][7]
-
Column Overload: Injecting too much sample can lead to peak broadening and a loss of resolution.[4][8]
Q2: Why am I observing peak tailing for my ibuprofen peaks?
Peak tailing in the chiral HPLC of ibuprofen can be attributed to:
-
Secondary Interactions: Unwanted interactions between the acidic ibuprofen molecule and the stationary phase can cause tailing.[4] With silica-based CSPs, interactions with residual silanols can be a source of this issue.
-
Column Contamination: Accumulation of contaminants on the column can create active sites that lead to peak tailing.[4]
-
Inappropriate Mobile Phase pH: For reversed-phase separations, a mobile phase pH that is not optimal for the acidic nature of ibuprofen can lead to poor peak shape.[5]
Q3: My resolution between ibuprofen enantiomers is inconsistent between runs. What could be the cause?
Poor reproducibility in chiral HPLC can be a significant challenge. To improve it:
-
Ensure Consistent Mobile Phase Preparation: Precisely control the composition and pH of the mobile phase for every run. Even small variations can affect selectivity.
-
Maintain Stable Column Temperature: Use a column oven to maintain a constant and uniform temperature. Temperature fluctuations can alter chiral recognition.[4][7]
-
Thoroughly Equilibrate the Column: Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase composition.[9] Insufficient equilibration can lead to shifting retention times and variable resolution.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Ibuprofen Enantiomers
If you are observing co-eluting or poorly resolved peaks for the ibuprofen enantiomers, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Steps:
-
Verify CSP Selection: Ensure you are using a chiral stationary phase known to be effective for separating profens or acidic compounds. Polysaccharide-based (e.g., Chiralcel® OJ, Chiralpak® AD) and protein-based (e.g., ovomucoid) columns are good starting points.[2][5][10]
-
Optimize Mobile Phase:
-
Normal Phase: Adjust the concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar mobile phase (e.g., n-hexane). A small amount of an acidic modifier like trifluoroacetic acid (TFA) is often necessary.[11]
-
Reversed Phase: Vary the percentage of the organic modifier (e.g., acetonitrile, methanol). The pH of the aqueous buffer is a critical parameter; for ibuprofen, an acidic pH (e.g., pH 3) often yields good results.[5][7]
-
-
Adjust Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral separations. Try reducing the flow rate to see if resolution improves.[4][6]
-
Vary Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[7] Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen.
-
Check for Column Overload: Injecting too much sample is a common cause of poor resolution and broad peaks. Reduce the injection volume or the sample concentration.[4][8]
Issue 2: Peak Tailing
Use the following decision tree to diagnose and resolve peak tailing issues:
Caption: Decision tree for troubleshooting peak tailing.
Detailed Steps:
-
Assess Mobile Phase pH (Reversed Phase): For ibuprofen, an acidic compound, an acidic mobile phase pH is generally required to ensure it is in a single ionic form and to minimize interactions with residual silanols on the stationary phase. A pH of around 3 is often a good starting point.[5][7]
-
Add an Acidic Modifier (Normal Phase): In normal phase chromatography, the addition of a small amount of an acid, such as trifluoroacetic acid (TFA), to the mobile phase can significantly improve the peak shape of acidic analytes like ibuprofen.[11]
-
Check for Column Contamination: If the peak shape has degraded over time, the column may be contaminated. Flush the column with a strong, compatible solvent to remove strongly retained compounds. Refer to the column manufacturer's instructions for appropriate flushing procedures.[12]
-
Consider Column Age: Chiral stationary phases can degrade over time, leading to a loss of performance and poor peak shape. If the column is old and has been used extensively, it may need to be replaced.
Data Presentation
Table 1: Example Starting Conditions for Ibuprofen Enantiomer Separation
| Parameter | Method 1: Normal Phase | Method 2: Reversed Phase |
| Chiral Stationary Phase | Cellulose tris(4-methylbenzoate) (e.g., Chiralcel® OJ-H) | α-acid glycoprotein (B1211001) (AGP) |
| Column Dimensions | 150 mm x 4.6 mm, 5 µm | 100 mm x 4.0 mm, 5 µm |
| Mobile Phase | n-hexane:2-propanol:TFA (98:2:0.1, v/v/v) | 100 mM Phosphate (B84403) Buffer (pH 7) |
| Flow Rate | 1.0 mL/min | 0.7 mL/min |
| Temperature | 25°C | 25°C |
| Detection | UV at 254 nm | UV at 225 nm |
| Reference | [11] | [1] |
Table 2: Influence of Mobile Phase pH on Resolution (Reversed Phase)
| Mobile Phase pH | Resolution (Rs) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 |
| 3.0 | >1.5 | ~6 | ~7.5 |
| 4.7 | 2.46 | 19.80 | 23.49 |
| 6.1 | No Separation | Co-eluted | Co-eluted |
| Data adapted from a study on an ovomucoid chiral stationary phase with a mobile phase of potassium dihydrogen phosphate 20 mM and ethanol.[5] |
Experimental Protocols
Protocol 1: Normal Phase HPLC Separation
This protocol is based on a method using a cellulose-based chiral stationary phase.[11]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiralcel OJ-H (150 mm x 4.6 mm, 5 µm).[11]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane, 2-propanol, and trifluoroacetic acid in a ratio of 98:2:0.1 (v/v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[11]
-
Sample Preparation: Dissolve the ibuprofen sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject the sample and record the chromatogram.
Protocol 2: Reversed Phase HPLC Separation
This protocol is based on a method using a protein-based chiral stationary phase.[1]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiralpak AGP (100 mm x 4.0 mm, 5 µm).[1]
-
Mobile Phase Preparation: Prepare a 100 mM phosphate buffer and adjust the pH to 7.0. Filter the buffer through a 0.45 µm membrane filter and degas.[1]
-
Sample Preparation: Dissolve the ibuprofen sample in methanol (B129727) and then dilute with the mobile phase to the desired concentration.
-
Chromatographic Conditions:
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is observed. Inject the sample and acquire the data. The enantiomers should be resolved in under 9 minutes with a resolution greater than 1.5.[1]
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 6. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 7. The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis | The Journal of Critical Care Medicine [actamedicamarisiensis.ro]
- 8. youtube.com [youtube.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. chiraltech.com [chiraltech.com]
Technical Support Center: Enhancing Ibuprofen's Aqueous Solubility for In Vitro Assays
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for improving the aqueous solubility of ibuprofen (B1674241) in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is ibuprofen poorly soluble in aqueous media?
Ibuprofen is a carboxylic acid with a high lipophilicity (logP ~3.8) and a pKa of approximately 4.4 to 5.2.[1][2] This means that in neutral or acidic aqueous solutions, it exists predominantly in its non-ionized, less soluble form. Its poor aqueous solubility can lead to challenges in preparing stock solutions and achieving desired concentrations in in vitro assays, potentially affecting experimental accuracy and reproducibility.[3][4]
Q2: What are the common methods to increase ibuprofen's aqueous solubility for in vitro studies?
There are several effective methods to enhance the aqueous solubility of ibuprofen:
-
pH Adjustment: Increasing the pH of the solution above ibuprofen's pKa converts it to its more soluble ionized (salt) form.[1][2]
-
Co-solvents: Using organic solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) can significantly increase solubility.[5][6]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with ibuprofen, effectively encapsulating the hydrophobic molecule and increasing its apparent water solubility.[7][8][9]
-
Salt Formation: Preparing a salt of ibuprofen, such as sodium ibuprofen, can dramatically improve its solubility in water.[2][10]
-
Solid Dispersions: Dispersing ibuprofen in a hydrophilic carrier can enhance its dissolution rate and solubility.[11][12]
Q3: I am preparing a stock solution of ibuprofen for a cell culture experiment. Which solvent should I use?
For cell culture applications, it is crucial to use a solvent that is biocompatible at the final working concentration. Dimethyl sulfoxide (DMSO) and ethanol are commonly used.[5] Ibuprofen is soluble in both DMSO and ethanol at concentrations of approximately 45 mg/mL and 60 mg/mL, respectively.[5][13] It is essential to prepare a concentrated stock solution and then dilute it into the cell culture medium to minimize the final solvent concentration, which should typically be below 0.1-0.5% to avoid cytotoxicity.
Q4: Can I simply dissolve ibuprofen in my aqueous buffer by increasing the pH?
Yes, this is a viable and common method. Ibuprofen's solubility increases significantly as the pH rises above its pKa.[1][2] For instance, the solubility at pH 7.2 is about 100 times higher than at pH 4.2.[1] You can use a buffer with a pH of 7.4, such as phosphate-buffered saline (PBS), and add a base like sodium hydroxide (B78521) (NaOH) to aid dissolution. However, be mindful of the pH requirements of your specific in vitro assay.
Q5: What are the advantages of using cyclodextrins?
Cyclodextrins, such as β-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD), offer several advantages. They can increase the solubility and dissolution rate of ibuprofen by forming non-covalent inclusion complexes.[4][7] This method can also enhance the stability of the drug in solution.[4] Modified cyclodextrins like HP-β-CD have enhanced water solubility and are effective at improving the solubility of poorly water-soluble drugs.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Ibuprofen precipitates out of my stock solution upon storage. | The initial solvent may not have been sufficient to maintain solubility, or the storage temperature is too low. | - Ensure you are using an appropriate organic solvent like DMSO or ethanol for your stock solution.[5] - Store the stock solution at room temperature or as recommended, avoiding refrigeration if it causes precipitation. - Consider preparing fresh stock solutions more frequently. |
| Ibuprofen crashes out of solution when I dilute my stock into aqueous buffer. | The final concentration of the organic co-solvent in the aqueous buffer is too low to maintain ibuprofen's solubility. | - Increase the percentage of the co-solvent in the final solution, but be mindful of its compatibility with your assay. - Use a different solubilization method, such as pH adjustment or complexation with cyclodextrins, which are more compatible with aqueous systems.[1][9] |
| The pH of my buffer changes after dissolving ibuprofen. | Ibuprofen is an acidic compound and will lower the pH of an unbuffered or weakly buffered solution upon dissolution. | - Use a buffer with sufficient buffering capacity to maintain the desired pH.[14] - Adjust the pH of the final solution after dissolving the ibuprofen using a suitable base (e.g., NaOH). |
| I observe cytotoxicity in my cell-based assay. | The concentration of the organic co-solvent (e.g., DMSO, ethanol) is too high in the final working solution. | - Reduce the final concentration of the co-solvent to a non-toxic level (typically <0.5%). This can be achieved by preparing a more concentrated stock solution. - Consider using a less toxic solubilization method, such as forming a salt or using cyclodextrins.[2][9] |
Quantitative Data Summary
The following tables summarize the solubility of ibuprofen in various solvents and conditions.
Table 1: Solubility of Ibuprofen in Different Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~45 mg/mL | [5] |
| Ethanol | ~60 mg/mL | [13] |
| Dimethylformamide (DMF) | ~45 mg/mL | [13] |
| Deionized Water | 0.076 g/dm³ (0.076 mg/mL) | [2] |
Table 2: Effect of pH on Ibuprofen Solubility at 37°C
| pH | Solubility (mg/cm³) | Reference |
| 1.0 | 0.038 | [15] |
| 4.5 | 0.084 | [15] |
| 5.5 | 0.685 | [15] |
| 6.8 | 3.37 | [15] |
| 7.4 (Phosphate Buffer) | 0.432 g/dm³ (0.432 mg/mL) | [2] |
Table 3: Enhancement of Ibuprofen Solubility with Co-solvents and Cyclodextrins (at 25°C)
| Solubilizing Agent (Concentration) | Fold Increase in Solubility (vs. Aqueous) | Reference |
| Propylene Glycol (80% v/v) | 193-fold (racemic Ibuprofen) | [16] |
| Polyethylene Glycol 300 (80% v/v) | 700-fold (racemic Ibuprofen) | [16] |
| Hydroxypropyl-β-cyclodextrin (25% w/v) | 175-fold (racemic Ibuprofen) | [17] |
| 2-hydroxypropyl-β-CD based nanosponges | 4.28-fold | [18] |
Experimental Protocols
Protocol 1: Preparation of Ibuprofen Stock Solution using an Organic Co-solvent
This protocol describes the preparation of a concentrated ibuprofen stock solution in DMSO.
Materials:
-
Ibuprofen powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated balance
Procedure:
-
Weigh the desired amount of ibuprofen powder accurately.
-
Transfer the powder to a sterile tube.
-
Add the required volume of DMSO to achieve the desired concentration (e.g., for a 45 mg/mL stock, add 1 mL of DMSO to 45 mg of ibuprofen).[5]
-
Vortex the mixture until the ibuprofen is completely dissolved. Gentle warming in a water bath may be used to aid dissolution.
-
Store the stock solution at room temperature in a tightly sealed container.
Protocol 2: Solubilization of Ibuprofen by pH Adjustment
This protocol details how to dissolve ibuprofen in an aqueous buffer by raising the pH.
Materials:
-
Ibuprofen powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Add the desired amount of ibuprofen powder to the PBS buffer.
-
Place the mixture on a stir plate and begin stirring.
-
Slowly add 1 M NaOH dropwise while monitoring the pH with a calibrated pH meter.
-
Continue adding NaOH until the ibuprofen is fully dissolved and the desired final pH is reached and stable.
-
Sterile filter the solution if it will be used in cell culture.
Protocol 3: Preparation of Ibuprofen-Cyclodextrin Inclusion Complex
This protocol outlines the preparation of an ibuprofen-β-cyclodextrin (β-CD) inclusion complex using the co-precipitation method.[4]
Materials:
-
Ibuprofen powder
-
β-Cyclodextrin (β-CD)
-
Deionized water
-
Magnetic stirrer with heating plate
-
Filter paper
-
Oven
Procedure:
-
Prepare an aqueous solution of β-CD (e.g., 50 mg/mL).[4]
-
Add ibuprofen to the β-CD solution in a 1:1 molar ratio.[4][8]
-
Stir the mixture continuously at room temperature for 48 hours until a suspension is formed.[4]
-
Filter the resulting precipitate.
-
Wash the precipitate with a small amount of cold deionized water.
-
Dry the collected powder in an oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved.
-
The resulting powder is the ibuprofen-β-CD inclusion complex, which will have enhanced aqueous solubility.
Visualizations
Caption: Workflow for improving ibuprofen's aqueous solubility.
Caption: Mechanism of solubility enhancement by cyclodextrin.
References
- 1. quora.com [quora.com]
- 2. Enhancement of ibuprofen solubility and skin permeation by conjugation with l -valine alkyl esters - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00100G [pubs.rsc.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Complexes of Ibuprofen Thiazolidin-4-One Derivatives with β-Cyclodextrin: Characterization and In Vivo Release Profile and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibuprofen - LKT Labs [lktlabs.com]
- 6. Influence of ethanol on the solubility, ionization and permeation characteristics of ibuprofen in silicone and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced Solubility of Ibuprofen by Complexation with β-Cyclodextrin and Citric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. core.ac.uk [core.ac.uk]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ijcsrr.org [ijcsrr.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solubility of (+/-)-ibuprofen and S (+)-ibuprofen in the presence of cosolvents and cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Solubility and dissolution rate enhancement of ibuprofen by cyclodextrin based carbonate nanosponges - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies of Ibuprofen
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies to identify stability issues of ibuprofen (B1674241).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of conducting forced degradation studies on ibuprofen?
A1: Forced degradation studies are crucial in pharmaceutical development to understand the chemical stability of ibuprofen under various stress conditions.[1][2] These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[1][3] This information is vital for formulation development, determining appropriate storage conditions, and establishing the shelf-life of the drug product.[1]
Q2: My ibuprofen sample shows no degradation under acidic conditions. Is this normal?
A2: Yes, it is common for ibuprofen to be relatively stable under acidic conditions.[4] Some studies report minimal to no degradation when ibuprofen is exposed to 1N HCl.[2][4] However, the extent of degradation can depend on the concentration of the acid, temperature, and duration of exposure. If you suspect your analytical method is not sensitive enough, consider increasing the stress level (e.g., higher temperature or longer exposure time) or verifying the performance of your detection method.
Q3: I am observing significant degradation of ibuprofen under basic conditions. What are the expected degradation products?
A3: Ibuprofen is known to be labile to basic conditions.[4] One of the major degradation products that can form is 4-isobutylacetophenone (4-IBAP).[1] Depending on the formulation and the strength of the base, other related substances may also be generated. It is important to have a well-resolved chromatographic method to separate these degradants from the parent ibuprofen peak.
Q4: My oxidative stress study with hydrogen peroxide is showing variable results. What could be the cause?
A4: Variability in oxidative degradation studies can arise from several factors. The concentration of hydrogen peroxide, temperature, and the presence of metal ions can all influence the rate and extent of degradation.[5][6] Ensure that your hydrogen peroxide solution is freshly prepared and that the experimental conditions are tightly controlled. Inconsistent mixing or temperature fluctuations can lead to non-reproducible results.
Q5: What is a suitable analytical technique for analyzing the samples from forced degradation studies of ibuprofen?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique for analyzing ibuprofen and its degradation products.[1][7][8] A reverse-phase C18 column is frequently used with a mobile phase typically consisting of a mixture of an acidic buffer (e.g., phosphate (B84403) or acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[2][7] The detection wavelength is often set around 220 nm or 254 nm.[4][9]
Troubleshooting Guides
Issue 1: Poor resolution between ibuprofen and its degradation peaks in HPLC.
-
Possible Cause: The mobile phase composition may not be optimal for separating compounds with similar polarities.
-
Troubleshooting Steps:
-
Adjust Mobile Phase Ratio: Systematically vary the ratio of the organic solvent to the aqueous buffer. Increasing the aqueous portion can improve the retention and separation of more polar degradants.
-
Change Organic Solvent: If using acetonitrile, consider switching to methanol or a combination of both, as this can alter the selectivity of the separation.
-
Modify pH of the Aqueous Phase: Adjusting the pH of the buffer can change the ionization state of ibuprofen and its degradants, significantly impacting their retention times.
-
Gradient Elution: If isocratic elution is not providing adequate separation, develop a gradient method where the mobile phase composition changes over the course of the run.[9][10]
-
Issue 2: No degradation observed under photolytic stress.
-
Possible Cause: The light source may not be providing the appropriate wavelength or intensity of light as specified in the ICH Q1B guideline.
-
Troubleshooting Steps:
-
Verify Light Source: Ensure your photostability chamber is properly calibrated and provides both UV-A and visible light.
-
Increase Exposure Time: If initial exposure does not lead to degradation, extend the duration of light exposure.
-
Sample Presentation: Expose the sample directly to the light source. If it is in a solution, use a quartz cuvette that is transparent to UV light. For solid samples, spread a thin layer to maximize surface area exposure.
-
Consider Solution vs. Solid State: Ibuprofen may be more stable in the solid state than in solution, or vice versa. Test both forms if applicable.
-
Issue 3: Mass balance is not within the acceptable range (e.g., 95-105%).
-
Possible Cause: All degradation products may not be eluting from the HPLC column or are not being detected by the UV detector.
-
Troubleshooting Steps:
-
Check for Non-Eluting Peaks: Run a blank gradient after the sample injection to see if any late-eluting peaks appear.
-
Use a Photodiode Array (PDA) Detector: A PDA detector can help to identify co-eluting peaks and can also be used to check the peak purity of the ibuprofen peak.[1]
-
Analyze at Multiple Wavelengths: Some degradation products may not have a strong chromophore at the wavelength used for ibuprofen analysis. Analyze the chromatograms at different wavelengths to check for undetected impurities.[5]
-
Consider Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore. In such cases, techniques like Mass Spectrometry (MS) coupled with HPLC (LC-MS) would be necessary for their detection and identification.[5][6]
-
Data Presentation
Table 1: Summary of Ibuprofen Degradation under Various Stress Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Ibuprofen (Approximate) | Major Degradation Products Identified |
| Acidic Hydrolysis | 1N HCl | 24 - 48 hours | Room Temperature / Reflux | Stable to low degradation[2][4] | - |
| Basic Hydrolysis | 1N NaOH | 24 - 48 hours | Room Temperature / Reflux | Significant degradation[4] | 4-isobutylacetophenone (4-IBAP)[1] |
| Oxidative | 3-30% H₂O₂ | 24 - 48 hours | Room Temperature | Moderate to significant degradation[9][11] | Oxidative degradants |
| Thermal | Dry Heat | 48 hours | 80°C | 2.9% - 11.4%[9] | Thermal degradants |
| Photolytic | UV/Visible Light | As per ICH Q1B | Photostability Chamber | Variable degradation | Photodegradants |
Note: The percentage of degradation can vary significantly based on the exact experimental conditions and the formulation.
Experimental Protocols
Acidic Degradation
-
Weigh accurately about 10 mg of ibuprofen and transfer it to a 10 mL volumetric flask.
-
Add 5 mL of 1N Hydrochloric Acid (HCl).
-
Keep the flask at room temperature or reflux for a specified period (e.g., 24-48 hours).[4]
-
After the incubation period, neutralize the solution with an appropriate volume of 1N Sodium Hydroxide (NaOH).
-
Dilute the solution to the final volume with the mobile phase to achieve a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injecting it into the HPLC system.
Basic Degradation
-
Weigh accurately about 10 mg of ibuprofen and transfer it to a 10 mL volumetric flask.
-
Add 5 mL of 1N Sodium Hydroxide (NaOH).
-
Keep the flask at room temperature or reflux for a specified period (e.g., 24-48 hours).[4]
-
After the incubation period, neutralize the solution with an appropriate volume of 1N Hydrochloric Acid (HCl).
-
Dilute the solution to the final volume with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before analysis.
Oxidative Degradation
-
Weigh accurately about 10 mg of ibuprofen and transfer it to a 10 mL volumetric flask.
-
Add 5 mL of 3-30% Hydrogen Peroxide (H₂O₂).[4]
-
Keep the flask at room temperature, protected from light, for a specified period (e.g., 24-48 hours).
-
After incubation, dilute the solution to the final volume with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter prior to HPLC analysis.
Thermal Degradation
-
Place a known quantity of solid ibuprofen powder in a petri dish.
-
Expose the sample to dry heat in a calibrated oven at a high temperature (e.g., 80°C) for a specified duration (e.g., 48 hours).[9]
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of a known concentration in the mobile phase.
-
Filter the solution before injecting it into the HPLC.
Photolytic Degradation
-
Expose a known concentration of ibuprofen solution or solid sample to a light source within a photostability chamber.
-
The light exposure should conform to the ICH Q1B guideline (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, prepare the sample in the mobile phase to a known concentration.
-
Analyze both the exposed and control samples by HPLC.
Visualizations
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to overcome the critical challenges faced in forced degradation studies – Lhasa Limited [lhasalimited.org]
- 4. Validation of a Stability-Indicating Assay Method for the Determination of Ibuprofen in a Tablet Formulation [scirp.org]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability-Indicating HPLC Method for Determination of Ibuprofen and Famotidine Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drnkjain.in [drnkjain.in]
- 9. researchgate.net [researchgate.net]
- 10. Development of an eco-friendly HPLC method for the stability indicating assay of binary mixture of ibuprofen and phenylephrine: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 11. longdom.org [longdom.org]
Technical Support Center: Reducing Ibuprofen USP Assay Analysis Time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing the analysis time for the Ibuprofen (B1674241) USP assay method. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to streamline your analytical workflow.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies to reduce the analysis time of the Ibuprofen USP assay?
A1: The primary strategies involve modernizing the High-Performance Liquid Chromatography (HPLC) method. This includes using columns with smaller particle sizes (e.g., sub-2 µm or solid-core particles), shorter column lengths, and optimizing the flow rate.[1][2][3] Additionally, simplifying the mobile phase composition and increasing the column temperature can contribute to faster analysis times.[1][4]
Q2: Can I reduce the analysis time without purchasing a new UHPLC system?
A2: Yes, significant time reduction can be achieved on a conventional HPLC system. By switching to shorter columns packed with solid-core particles (e.g., 2.6 µm), you can increase the flow rate without generating excessive backpressure that would exceed the limits of a standard HPLC system.[4] This approach can decrease run times substantially while still being compatible with traditional equipment.
Q3: What are the allowable adjustments to the USP method according to Chapter <621>?
A3: USP General Chapter <621> allows for specific adjustments to chromatographic methods without requiring full re-validation. For isocratic methods like the ibuprofen assay, permissible changes include adjustments to column length, internal diameter, and particle size, as well as flow rate and mobile phase composition within certain limits.[1][5] It is crucial to ensure that any modifications still meet the system suitability requirements outlined in the monograph.
Q4: How does changing the column particle size and length affect the analysis?
A4: Reducing the column particle size (e.g., from 5 µm to 2.6 µm) and length (e.g., from 250 mm to 50 mm) dramatically decreases the analysis time.[1][2][4] Smaller particles provide higher efficiency, leading to sharper peaks, while a shorter column reduces the distance the analyte needs to travel. This combination allows for higher flow rates and, consequently, much faster separations.[4]
Q5: Will reducing the analysis time impact the quality of my results?
A5: Not if the method is optimized correctly. The goal of modernization is to reduce analysis time while maintaining or improving the quality of the separation. Key system suitability parameters such as resolution between ibuprofen and its related compounds (like valerophenone), peak tailing, and repeatability must remain within the USP acceptance criteria.[2][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Resolution Between Ibuprofen and Valerophenone | 1. Flow rate is too high for the selected column and particle size.2. Inappropriate mobile phase composition.3. Column temperature is too high, affecting selectivity. | 1. Reduce the flow rate. Ensure the linear velocity is optimized for the column dimensions.2. Adjust the mobile phase composition. A slight decrease in the organic solvent percentage can increase retention and improve resolution.[4]3. Lower the column temperature in small increments (e.g., 5 °C) to see if selectivity improves.[1] |
| Peak Tailing for Ibuprofen | 1. Active sites on the column packing material.2. pH of the mobile phase is not optimal.3. Sample overload. | 1. Use a high-quality, end-capped column. Consider using a column with a different packing material.2. Ensure the mobile phase pH is correctly prepared and is appropriate for ibuprofen, which is an acidic compound.3. Reduce the injection volume or the concentration of the sample.[6] |
| High System Backpressure | 1. Flow rate is too high for the column particle size and dimensions.2. Frit or column blockage.3. Mobile phase viscosity. | 1. Reduce the flow rate. Use a column with a larger particle size if the pressure remains too high for your system.2. Filter all samples and mobile phases. If a blockage is suspected, reverse-flush the column (if permitted by the manufacturer).3. If using a highly viscous mobile phase, consider gentle heating of the mobile phase or adjusting its composition. |
| Inconsistent Retention Times | 1. Inadequate column equilibration.2. Fluctuations in mobile phase composition or flow rate.3. Unstable column temperature. | 1. Ensure the column is fully equilibrated with the mobile phase before injecting samples.2. Check the pump for leaks and ensure proper solvent mixing. Prepare fresh mobile phase daily.3. Use a column oven to maintain a stable temperature.[1] |
Quantitative Data Summary
The following tables summarize the impact of method modifications on analysis time and solvent consumption for the Ibuprofen USP assay.
Table 1: Comparison of HPLC Methods for Ibuprofen Assay
| Parameter | Original USP Method | Modernized Method 1 | Modernized Method 2 |
| Column | L1 packing, 5 µm, 250 x 4.6 mm | Solid Core C18, 2.6 µm, 100 x 2.1 mm | Solid Core C18, 2.6 µm, 50 x 2.1 mm |
| Flow Rate | 2.0 mL/min | 0.9 mL/min | 1.0 mL/min |
| Analysis Time | ~20 minutes[1] | ~7 minutes[1] | ~4 minutes[1][2] |
| Solvent Consumption per Assay | ~40 mL[1] | ~6.4 mL[1] | ~4 mL[1][2] |
Table 2: Impact of Column Temperature on Analysis Time
| Column Temperature | Analysis Time (approx.) | Resolution (Ibuprofen/Valerophenone) |
| 30 °C | 5.5 minutes | > 3.5 |
| 40 °C | 4.8 minutes | > 3.0 |
| 50 °C | 4.0 minutes | > 3.0[1] |
| Data based on a 50 mm column length. |
Experimental Protocols
Original USP Assay Method (Abbreviated)
-
Column: L1 packing (C18), 5 µm particle size, 250 mm x 4.6 mm.
-
Mobile Phase: A mixture of a suitable buffer (e.g., chloroacetic acid buffer pH 3.0) and acetonitrile (B52724) (e.g., 40:60).[3][6]
-
Flow Rate: 2.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.[3]
-
Internal Standard: Valerophenone.
Rapid (Modernized) Ibuprofen Assay Method
This protocol demonstrates a significant reduction in analysis time.
-
Column: Accucore C18 (solid core), 2.6 µm particle size, 50 mm x 2.1 mm.[1]
-
Mobile Phase: 0.1% Formic acid in water and 0.1% Formic acid in acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 220 nm.[7]
-
Internal Standard: Valerophenone.
Sample Preparation (General Guideline):
-
Weigh and finely powder a number of Ibuprofen tablets.
-
Accurately weigh a portion of the powder equivalent to a specified amount of Ibuprofen.
-
Transfer to a volumetric flask and add the mobile phase or a suitable solvent.
-
Sonicate to dissolve, then dilute to volume with the solvent.
-
Filter an aliquot of the solution through a 0.45 µm filter before injection.
Visualizations
Caption: Workflow for modernizing the Ibuprofen USP assay method.
Caption: Troubleshooting guide for poor resolution in fast HPLC methods.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. shimadzu.com [shimadzu.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. Assay of ibuprofen in human plasma by rapid and sensitive reversed-phase high-performance liquid chromatography:application to a single dose pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing matrix effects in LC-MS/MS analysis of ibuprofen metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of ibuprofen (B1674241) and its metabolites.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of ibuprofen metabolites, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing poor peak shapes and inconsistent retention times for my ibuprofen metabolites?
A1: Poor chromatography can exacerbate matrix effects by causing analytes to co-elute with interfering compounds from the biological matrix.
-
Potential Cause: Inadequate chromatographic separation from matrix components.
-
Solution: Optimize your LC method. This can include adjusting the mobile phase composition, gradient profile, and flow rate to improve the separation of analytes from matrix interferences.[1] Consider using a different stationary phase or a column with a smaller particle size for higher resolution.
-
Potential Cause: Sub-optimal sample pH.
-
Solution: Adjust the pH of your sample and mobile phase. Ibuprofen and its metabolites are acidic compounds; maintaining a consistent and appropriate pH can improve peak shape and retention time reproducibility.
Q2: My signal intensity for the metabolites is significantly lower in plasma samples compared to neat standards (ion suppression). What can I do?
A2: Ion suppression is a common matrix effect where co-eluting endogenous components from the sample interfere with the ionization of the target analytes in the MS source.[2][1][3][4]
-
Potential Cause: Presence of phospholipids (B1166683) in plasma samples. Phospholipids are a major cause of ion suppression in ESI-MS.[2]
-
Solution 1: Sample Preparation: Employ more rigorous sample preparation techniques to remove phospholipids. While simple protein precipitation (PPT) is fast, it may not be sufficient.[5] Consider using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for a cleaner sample extract.[2][1][6]
-
Solution 2: Chromatographic Separation: Modify your LC gradient to separate the analytes from the bulk of the phospholipids, which typically elute late in reversed-phase chromatography.
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Ibuprofen-d3) co-elutes with the analyte and experiences similar matrix effects, thus compensating for signal suppression during quantification.[1][7]
Q3: I'm seeing signal enhancement for some of my analytes. What causes this and how can I mitigate it?
A3: Signal enhancement, though less common than suppression, is another form of matrix effect where co-eluting compounds improve the ionization efficiency of the analyte.[3][4]
-
Potential Cause: Co-eluting matrix components facilitate the ionization of the target analyte.
-
Solution: Similar to mitigating ion suppression, the key is to improve the separation of the analyte from the interfering matrix components. This can be achieved through more effective sample cleanup (SPE, LLE) or by optimizing the chromatographic conditions.[4][8] Using a SIL-IS is also highly recommended to compensate for this effect.[1]
Q4: My calibration curve is non-linear, especially at lower concentrations. Could this be a matrix effect?
A4: Yes, non-linearity in the calibration curve, particularly at the lower limit of quantification (LLOQ), can be a result of matrix effects.[9][10]
-
Potential Cause: Uncompensated matrix effects that vary with analyte concentration.
-
Solution: The use of matrix-matched calibrators is crucial.[1] This involves preparing your calibration standards in the same biological matrix as your samples (e.g., blank plasma) to ensure that the standards and samples experience similar matrix effects. If a blank matrix is unavailable, a surrogate matrix can be used.[8]
Q5: How can I qualitatively and quantitatively assess the matrix effect in my assay?
A5: Several methods can be used to evaluate the presence and extent of matrix effects.
-
Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of the analyte solution into the MS source post-column while injecting a blank, extracted matrix sample.[4][9] Dips or rises in the baseline signal at the retention times of your analytes indicate ion suppression or enhancement, respectively.[4]
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying matrix effects.[9] It involves comparing the peak area of an analyte spiked into a blank matrix extract (post-extraction) with the peak area of the same analyte in a neat solution at the same concentration. The ratio of these areas is the matrix factor (MF).[9] An MF < 1 indicates suppression, while an MF > 1 indicates enhancement.[9]
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of ibuprofen I should be targeting?
A1: The primary metabolites of ibuprofen are formed through oxidation by cytochrome P450 enzymes, mainly CYP2C9 and CYP2C8.[11][12] The major metabolites found in urine are:
-
2-hydroxyibuprofen (B1664085) (2-OH-Ibu)[11][13]
-
Carboxy-ibuprofen (Carboxy-Ibu)[11][13] 1-hydroxyibuprofen is a minor metabolite.[11][13] These metabolites are pharmacologically inactive and are often excreted as glucuronide conjugates.[12][13][14]
Q2: Which sample preparation technique is best for minimizing matrix effects for ibuprofen metabolites in plasma?
A2: The choice of sample preparation technique depends on the required sensitivity and throughput. Here is a comparison of common techniques:
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[13] | Fast, simple, and inexpensive.[5] | Results in a relatively "dirty" extract, often with significant matrix effects from phospholipids.[5] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases.[15][16] | Provides a cleaner extract than PPT, removing many polar interferences. | More labor-intensive and time-consuming; requires larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Separation based on the affinity of the analyte and matrix components for a solid sorbent.[2][17] | Delivers a very clean extract, significantly reducing matrix effects.[1] Can be automated. | More expensive and requires method development to optimize sorbent, wash, and elution steps. |
| Supported Liquid Extraction (SLE) | A 96-well plate format of LLE where the aqueous sample is absorbed onto an inert solid support.[6] | Faster and more amenable to automation than traditional LLE; provides good recovery and cleaner extracts.[6] | Can be more costly than PPT and LLE. |
For the most effective removal of matrix components and minimization of ion suppression, SPE and SLE are generally superior to PPT and LLE .[1][6]
Q3: What are the typical LC-MS/MS parameters for ibuprofen and its metabolites?
A3: While specific parameters should be optimized for your instrument, here are some typical starting conditions:
| Parameter | Typical Setting |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm).[6] |
| Mobile Phase A | 0.1% Formic Acid in Water.[13][18] |
| Mobile Phase B | Acetonitrile (B52724) or Methanol with 0.1% Formic Acid.[13][19] |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for ibuprofen and its acidic metabolites.[13][19] |
| Scan Type | Multiple Reaction Monitoring (MRM).[13] |
Example MRM Transitions (Negative Ion Mode):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ibuprofen | 205.1 | 161.1 |
| Ibuprofen-d3 (IS) | 208.1 | 164.0 |
| 2-OH-Ibuprofen | 221.1 | 177.1 |
| Carboxy-Ibuprofen | 235.1 | 191.1 |
| (Note: These are common transitions; optimal values may vary by instrument.)[13][18] |
Q4: Can I use one internal standard for all ibuprofen metabolites?
A4: Using a stable isotope-labeled internal standard for the parent drug (e.g., Ibuprofen-d3) is a common and effective practice.[7] Since the SIL-IS is structurally very similar to ibuprofen and co-elutes, it effectively compensates for matrix effects and variability in the extraction and ionization of ibuprofen.[1] While ideally, each analyte should have its own SIL-IS, Ibuprofen-d3 can often provide adequate compensation for the metabolites as well, especially if their chromatographic and mass spectrometric behavior is similar to the parent drug. However, for the highest accuracy, particularly if the metabolites have significantly different retention times, using corresponding labeled metabolites as internal standards would be optimal.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
-
Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.[13]
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., Ibuprofen-d3 at 1 µg/mL in methanol).[13]
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.[13]
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing.[13]
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[13]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[13]
Protocol 2: Sample Preparation using Supported Liquid Extraction (SLE)
-
Sample Pre-treatment: Transfer a 50 µL aliquot of the plasma sample into a glass tube.[6]
-
Internal Standard Addition: Add 100 µL of the internal standard working solution (e.g., 200 ng/mL of Ibuprofen-d3 in 0.1% Formic acid in Water).[6]
-
Mixing: Vortex the sample for 30 seconds.[6]
-
Loading: Load the entire sample into a well of a 96-well SLE plate.[6]
-
Wait Step: Allow the sample to absorb onto the support material for 5 minutes.[6]
-
Elution: Elute the analytes by adding 600 µL of an immiscible organic solvent (e.g., 95:5 Dichloromethane/Isopropanol) and collect the eluate. Repeat the elution step.[6]
-
Evaporation: Dry the collected eluate under a stream of nitrogen at 40°C.[6]
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 70:30 0.1% Formic acid/Acetonitrile).[6]
-
Analysis: Inject 10 µL for LC-MS/MS analysis.[6]
Visualizations
Caption: Simplified metabolic pathway of Ibuprofen.
Caption: General workflow for ibuprofen metabolite quantification.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. nebiolab.com [nebiolab.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phenomenex.com [phenomenex.com]
- 7. scilit.com [scilit.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ClinPGx [clinpgx.org]
- 12. Ibuprofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. LC-MS-MS determination of ibuprofen, 2-hydroxyibuprofen enantiomers, and carboxyibuprofen stereoisomers for application in biotransformation studies employing endophytic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rapid Determination of Non-Steroidal Anti-Inflammatory Drugs in Urine Samples after In-Matrix Derivatization and Fabric Phase Sorptive Extraction-Gas Chromatography-Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. LC–MS/MS Method for Determination of Non-opioid Analgesics Adulterants in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent ibuprofen degradation in solution during storage
Technical Support Center: Ibuprofen (B1674241) Solution Stability
This guide provides researchers, scientists, and drug development professionals with detailed strategies to prevent the degradation of ibuprofen in solution during storage. It includes frequently asked questions, troubleshooting advice for common stability issues, and detailed experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause ibuprofen degradation in solution? A1: The stability of ibuprofen in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1][2] Extreme pH levels (both acidic and alkaline), elevated temperatures, and exposure to UV light can significantly accelerate degradation.[1][3] Incompatibility with certain formulation excipients can also lead to degradation.
Q2: What is the optimal pH for maintaining the stability of an aqueous ibuprofen solution? A2: Ibuprofen exhibits maximum stability in a pH range of 5 to 7, with an optimal pH of 6 for liquid preparations.[1] Buffering solutions to this pH is a key strategy for enhancing long-term stability.[1]
Q3: How does temperature impact the shelf-life of ibuprofen solutions? A3: The degradation of ibuprofen is highly dependent on temperature, following first-order kinetics.[1] Higher temperatures significantly increase the rate of degradation.[1] Therefore, storing solutions at controlled, lower temperatures (e.g., 2-8°C) is recommended to prolong their effective utility.[1][4]
Q4: What are the common degradation products of ibuprofen? A4: Degradation can result in several by-products. A common degradant formed under stress conditions like heat and acid is 4-isobutylacetophenone (4-IBAP).[4][5] Other pathways can lead to hydroxylation of the aromatic ring or aliphatic chain, and esterification if reactive excipients like polyethylene (B3416737) glycol (PEG) are present.[6][7]
Q5: Can excipients in my formulation affect ibuprofen stability? A5: Yes, certain excipients can be incompatible with ibuprofen. Polyethylene glycol (PEG) and polysorbate 80 have been shown to accelerate the degradation of ibuprofen, particularly under heat and humidity, leading to the formation of ester impurities.[7][8] It is crucial to perform compatibility studies with all formulation components.
Part 2: Troubleshooting Guide for Stability Issues
This section addresses specific issues you might encounter during your experiments.
Issue 1: Rapid loss of ibuprofen potency detected in my solution.
-
Possible Cause: Incorrect pH.
-
Troubleshooting Step: Measure the pH of your solution. If it is outside the optimal 5-7 range, adjust it using an appropriate buffer system. For maximum stability, a pH of 6 is recommended.[1]
-
-
Possible Cause: High storage temperature.
-
Troubleshooting Step: Confirm your storage conditions. Ibuprofen solutions should be stored at controlled low temperatures. For long-term storage, refrigeration (4°C) is advisable.[4]
-
-
Possible Cause: Exposure to light.
-
Troubleshooting Step: Ensure solutions are stored in light-resistant containers, such as amber glass vials or opaque syringes, to prevent photodegradation.[8]
-
Issue 2: Unknown peaks are appearing in my HPLC chromatogram.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Step: The appearance of new peaks suggests degradation. Perform a forced degradation study (see Protocol 1) to intentionally generate degradants. Compare the retention times of the peaks from the stressed samples to the unknown peaks in your stability sample to aid in identification.[5][7]
-
-
Possible Cause: Interaction with formulation excipients.
-
Troubleshooting Step: Review your formulation's composition. If it contains potentially reactive excipients like PEG or polysorbates, the unknown peaks could be esterification products.[7] Consider preparing and analyzing binary mixtures of ibuprofen and individual excipients to confirm interactions.
-
Issue 3: The solution has become discolored or cloudy.
-
Possible Cause: Precipitation or formation of insoluble degradants.
-
Troubleshooting Step: Physical changes like discoloration or precipitation are clear indicators of instability. Verify the storage temperature and pH of the solution. These factors can affect both the solubility of ibuprofen and the formation of insoluble degradation products.
-
Part 3: Data Summary & Visualization
Quantitative Stability Data
The stability of ibuprofen is highly dependent on environmental conditions. The following tables summarize key quantitative data from stability studies.
Table 1: Effect of pH and Temperature on Ibuprofen Shelf-Life (t10%) (Time required for 10% degradation of the drug)
| Temperature (°C) | pH 3 (days) | pH 4 (days) | pH 5 (days) | pH 6 (days) | pH 7 (days) | pH 8 (days) |
| 20 | 316.5 | 432.9 | 584.8 | 1015.2 | 689.7 | 505.1 |
| 30 | 119.6 | 150.4 | 190.8 | 295.0 | 213.7 | 167.8 |
| 40 | 44.3 | 52.1 | 62.9 | 84.7 | 69.0 | 50.5 |
| 60 | 6.1 | 6.2 | 6.5 | 6.8 | 6.7 | 6.4 |
Data adapted from a study on ibuprofen stability, which calculated t10% as 0.105/K. The original source presented data up to 60°C.[1]
Table 2: Stability of Ibuprofen in Various Containers and Diluents
| Concentration & Diluent | Container | Storage Temp. | % Remaining after 14 Days (approx.) | Recommended Beyond-Use Date |
| 5 mg/mL (undiluted) | Glass Vial | 4°C | >92% | 14 days |
| 2.5 mg/mL in Normal Saline | Polypropylene Syringe | 4°C | >92% | 14 days |
| 2.5 mg/mL in 5% Dextrose | Polypropylene Syringe | 4°C | >92% | 14 days |
Data derived from a study on the stability of parenteral ibuprofen solutions. The beyond-use date allows for up to 24 hours at 23°C within the 14-day period.[4]
Visual Guides
Part 4: Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of Ibuprofen Solution
This protocol is designed to generate potential degradation products to demonstrate the specificity of a stability-indicating analytical method.[3][5][7]
1. Objective: To degrade an ibuprofen solution under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
2. Materials:
-
Ibuprofen reference standard
-
Methanol or appropriate solvent
-
1N Hydrochloric Acid (HCl)
-
1N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Volumetric flasks, pipettes
-
pH meter
-
Heating oven, UV light chamber (254 nm or 365 nm)
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of ibuprofen (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Acid Hydrolysis: Mix equal parts of the stock solution and 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to the target concentration for analysis.
-
Base Hydrolysis: Mix equal parts of the stock solution and 1N NaOH. Keep at room temperature for 24 hours. Cool, neutralize with 1N HCl, and dilute to the target concentration.
-
Oxidative Degradation: Mix equal parts of the stock solution and 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. Dilute to the target concentration.
-
Thermal Degradation: Store a sample of the stock solution in an oven at 70°C for 48 hours. Cool and dilute to the target concentration.
-
Photolytic Degradation: Expose a sample of the stock solution to UV light (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil to serve as a dark control. Dilute to the target concentration.
-
Control Sample: Prepare a control sample by diluting the stock solution to the target concentration without subjecting it to any stress.
4. Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method
This is a general reverse-phase HPLC method suitable for separating ibuprofen from its potential degradation products.[7][9][10]
1. Objective: To quantify the concentration of ibuprofen and separate it from degradation products.
2. Chromatographic Conditions:
-
Column: Poroshell HPH-C18 (4.6 x 150 mm, 4 µm) or equivalent C18/phenyl column.[7][10]
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase and an organic solvent.
-
Example: Mobile Phase A: 0.1% Phosphoric Acid in Water. Mobile Phase B: Acetonitrile.[7]
-
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 20 µL.[7]
-
Column Temperature: 25°C.[7]
3. Procedure:
-
Standard Preparation: Prepare a series of calibration standards of ibuprofen reference material in the mobile phase across the expected concentration range.
-
Sample Preparation: Dilute the samples from the stability/forced degradation study to a concentration within the calibration range using the mobile phase.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the ibuprofen standard against its concentration. Use the regression equation to calculate the concentration of ibuprofen in the test samples. Assess the peak purity of the ibuprofen peak to ensure no co-elution with degradants. Calculate the percentage of each degradation product relative to the initial ibuprofen concentration.
References
- 1. asianpubs.org [asianpubs.org]
- 2. bettersizeinstruments.com [bettersizeinstruments.com]
- 3. ymerdigital.com [ymerdigital.com]
- 4. Stability of Ibuprofen Solutions in Normal Saline or 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Exploring the Degradation of Ibuprofen by Bacillus thuringiensis B1(2015b): The New Pathway and Factors Affecting Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shop.fagron.cz [shop.fagron.cz]
- 9. drnkjain.in [drnkjain.in]
- 10. Stability-Indicating HPLC Method for Determination of Ibuprofen and Famotidine Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Formulation Optimization of Ibuprofen Tablets for Direct Compression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation optimization of ibuprofen (B1674241) tablets for direct compression.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Q: My ibuprofen powder blend is showing poor flowability. What are the potential causes and solutions?
A: Poor flowability is a common issue with ibuprofen due to its inherent cohesiveness and needle-shaped crystals.[1][2] This can lead to weight variation and inconsistent die filling during compression.
Potential Causes:
-
Inherent Properties of Ibuprofen: Ibuprofen itself has poor flow characteristics.[1][3]
-
Particle Size and Morphology: Fine particles and irregular shapes increase inter-particulate friction.[2]
-
High Drug Loading: Formulations with a high percentage of ibuprofen (e.g., 70%) exacerbate flow issues.[2]
-
Inadequate Excipients: Lack of or improper selection of glidants and other flow enhancers.
Troubleshooting Solutions:
-
Incorporate a Glidant: Colloidal silicon dioxide (e.g., Aerosil®) at a concentration of 0.5-2% can significantly improve powder flow by reducing inter-particulate friction.[3][4]
-
Use Specialized Ibuprofen Grades: Consider using directly compressible (DC) grades of ibuprofen, such as Ibuprofen DC-100.[5][6] These grades have a more spherical particle shape and larger particle size, leading to better flow properties.[5]
-
Select Appropriate Diluents: Directly compressible diluents like microcrystalline cellulose (B213188) (MCC) or spray-dried lactose (B1674315) can improve the overall flow of the blend.[7][8]
-
Optimize Particle Size: Using ibuprofen with a larger mean particle size can improve flowability.[2][9]
2. Q: I am experiencing sticking and picking on the tablet punches and dies. How can I resolve this?
A: Sticking and picking are frequent problems in ibuprofen tablet manufacturing, primarily due to its low melting point (around 76°C) and adhesive nature.[10][11] Friction and pressure during compression can cause localized heating, leading to the softening of ibuprofen and its adhesion to tooling surfaces.[10]
Potential Causes:
-
Low Melting Point of Ibuprofen: Heat generated during compression can cause the drug to soften and stick.[10][12]
-
Inadequate Lubrication: Insufficient or ineffective lubricant in the formulation.[10]
-
Punch and Die Surface: Worn or scratched tooling can provide sites for material to adhere.[13]
-
High Compression Force: Can increase friction and heat generation.[14]
-
Environmental Factors: High humidity can contribute to sticking.[10]
Troubleshooting Solutions:
-
Optimize Lubrication: Use an effective lubricant like magnesium stearate (B1226849) at an appropriate concentration (typically 0.5-2%).[15][16] However, be aware that excessive lubricant can negatively impact tablet hardness and dissolution.[15]
-
Control Compression Parameters:
-
Use Coated Tooling: Punches with anti-adhesive coatings, such as chromium nitride, can significantly reduce sticking.[10][17]
-
Temperature and Humidity Control: Maintain a controlled temperature and low humidity environment in the compression suite.[10][17]
-
Incorporate Anti-Adherents: Talc can be used as an anti-adherent to reduce sticking.[14]
-
Utilize Co-processed Excipients: Lipid-based co-processed excipients can reduce the need for additional lubricants and minimize sticking.[1][11]
3. Q: My ibuprofen tablets have low hardness and high friability. What adjustments can I make?
A: Achieving adequate tablet hardness and low friability is crucial for the mechanical integrity of the tablets. Ibuprofen's poor compressibility can contribute to these issues.[1][2]
Potential Causes:
-
Poor Compactibility of Ibuprofen: Ibuprofen crystals tend to deform elastically, leading to weak bonding.[2]
-
Inappropriate Binder/Diluent: The chosen excipients may not have sufficient binding properties.
-
Insufficient Compression Force: The applied force may not be adequate to form strong compacts.
-
Excessive Lubrication: High levels of lubricants like magnesium stearate can form a hydrophobic film around particles, hindering bonding.[15]
Troubleshooting Solutions:
-
Select High-Compressibility Excipients: Use diluents with excellent binding properties, such as microcrystalline cellulose (MCC).[7][18] Co-processed excipients are also designed to enhance compactibility.[19]
-
Optimize Compression Force: Gradually increase the compression force and monitor its effect on hardness and friability.[3]
-
Optimize Lubricant Level: Reduce the concentration of magnesium stearate to the lowest effective level.[15]
-
Consider a Dry Binder: Incorporating a dry binder can improve inter-particulate bonding.
-
Use Specialized Ibuprofen Grades: Directly compressible grades of ibuprofen often exhibit improved compaction characteristics.[5][12]
4. Q: The dissolution of my ibuprofen tablets is too slow. How can I improve it?
A: Ibuprofen is a poorly water-soluble drug, and its dissolution can be a critical quality attribute.[20] Slow dissolution can lead to delayed onset of action.
Potential Causes:
-
Hydrophobic Nature of Ibuprofen: The inherent low water solubility of the drug.[20]
-
High Tablet Hardness: Very dense tablets can have reduced porosity, hindering liquid penetration.
-
Hydrophobic Lubricants: Magnesium stearate can form a hydrophobic barrier, slowing down dissolution.[15]
-
Inadequate Disintegration: The tablet may not be breaking up quickly enough.
Troubleshooting Solutions:
-
Incorporate a Superdisintegrant: Use a superdisintegrant like croscarmellose sodium (Ac-Di-Sol) or sodium starch glycolate (B3277807) at concentrations of 2-5% to promote rapid tablet breakup.[3]
-
Optimize Lubricant Concentration: Minimize the amount of magnesium stearate used.[15]
-
Control Tablet Hardness: Avoid excessive compression force that leads to overly hard tablets.
-
Enhance Drug Solubility:
-
Consider using a solubilizing agent in the formulation.
-
Formulating with amorphous ibuprofen, for example by mixing with high surface area nanocellulose, can enhance dissolution.[21]
-
-
Particle Size Reduction: While it can sometimes negatively impact flow, reducing the particle size of ibuprofen can increase its surface area and dissolution rate.
Data Presentation: Excipient Ratios and Process Parameters
Table 1: Typical Excipient Concentrations for Ibuprofen Direct Compression Formulations
| Excipient Type | Example | Typical Concentration (% w/w) | Primary Function | Reference |
| Diluent/Filler | Microcrystalline Cellulose (Avicel®) | 20 - 50 | Binder, Filler, Disintegrant | [3] |
| Diluent/Filler | Spray-dried Lactose | 20 - 50 | Filler, Flow aid | [22] |
| Superdisintegrant | Croscarmellose Sodium (Ac-Di-Sol®) | 2 - 5 | Disintegrant | [3] |
| Superdisintegrant | Crospovidone | 2 - 5 | Disintegrant | [15] |
| Glidant | Colloidal Silicon Dioxide (Aerosil®) | 0.5 - 2 | Flow enhancer | [3] |
| Lubricant | Magnesium Stearate | 0.5 - 2 | Lubricant | [15] |
| Anti-adherent | Talc | 1 - 3 | Anti-adherent, Glidant | [14] |
Table 2: Influence of Process Parameters on Ibuprofen Tablet Properties
| Parameter | Typical Range | Effect of Increase | Troubleshooting Application | Reference |
| Compression Force | 7 - 15 kN | Increased hardness, Decreased friability, Potential for increased sticking and slower dissolution | Adjust to achieve target hardness without causing sticking or capping. | [3][14] |
| Compression Speed | 12,000 - 138,000 tablets/hr | Potential for decreased hardness, Increased risk of sticking and capping | Reduce speed to mitigate sticking and improve tablet consistency. | [11][23] |
Experimental Protocols
1. Protocol for Evaluation of Powder Blend Flowability
-
Objective: To assess the flow properties of the ibuprofen powder blend.
-
Methods:
-
Angle of Repose:
-
Accurately weigh a specified amount of the powder blend.
-
Pour the powder through a funnel held at a fixed height onto a flat surface.
-
Measure the height (h) and radius (r) of the resulting powder cone.
-
Calculate the angle of repose (θ) using the formula: θ = tan⁻¹(h/r). A smaller angle indicates better flowability.[3]
-
-
Carr's Index and Hausner Ratio:
-
Determine the bulk density (ρ_bulk) of the powder by gently pouring a known mass of the blend into a graduated cylinder and recording the volume.
-
Determine the tapped density (ρ_tapped) by tapping the graduated cylinder a specified number of times (e.g., 500-1250 taps) until the volume is constant.[24]
-
Calculate Carr's Index (%): [(ρ_tapped - ρ_bulk) / ρ_tapped] * 100.
-
Calculate Hausner Ratio: ρ_tapped / ρ_bulk. Lower values for both indices suggest better flowability.[19]
-
-
2. Protocol for Tablet Quality Control Testing
-
Objective: To evaluate the physical properties of the compressed ibuprofen tablets.
-
Methods:
-
Hardness (Crushing Strength):
-
Use a tablet hardness tester.
-
Place a tablet diametrically between the platens of the tester.
-
Apply force until the tablet fractures.
-
Record the force required to break the tablet (typically in kiloponds (kp) or Newtons (N)).[3]
-
-
Friability:
-
Accurately weigh a sample of tablets (typically 10-20).
-
Place the tablets in a friability tester and rotate for a specified number of revolutions (e.g., 100).
-
Remove the tablets, de-dust them, and re-weigh.
-
Calculate the percentage weight loss. A value of less than 1% is generally acceptable.[3]
-
-
Disintegration:
-
Place one tablet in each of the six tubes of the disintegration apparatus basket.
-
Operate the apparatus using the specified medium (e.g., simulated gastric fluid) at 37 ± 2 °C.
-
Record the time taken for all tablets to disintegrate completely.[22]
-
-
Dissolution:
-
Use a USP dissolution apparatus (e.g., Apparatus 2, paddle).
-
Place a tablet in each vessel containing a specified volume of dissolution medium (e.g., phosphate (B84403) buffer pH 7.2) maintained at 37 ± 0.5 °C.
-
Rotate the paddle at a specified speed (e.g., 50 rpm).
-
Withdraw samples at predetermined time intervals and analyze for ibuprofen content using a suitable analytical method (e.g., UV-Vis spectrophotometry).[19][25]
-
-
Visualizations
Caption: Troubleshooting workflow for poor powder flowability.
Caption: Troubleshooting workflow for sticking and picking.
Caption: Experimental workflow for ibuprofen tablet development.
References
- 1. Evaluation of the Potential of Novel Co-Processed Excipients to Enable Direct Compression and Modified Release of Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. US20080213361A1 - Method for Production of Directly Compressible Ibuprofen Formulations - Google Patents [patents.google.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. ingredientpharm.com [ingredientpharm.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. skemman.is [skemman.is]
- 9. ECV: pharmind - Beitrag Direct Compression of Ibuprofen-containing Powder Blends [ecv.de]
- 10. chinacanaan.com [chinacanaan.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. ingredientpharm.com [ingredientpharm.com]
- 13. pharmtech.com [pharmtech.com]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. ijpsonline.com [ijpsonline.com]
- 17. tabletscapsules.com [tabletscapsules.com]
- 18. Effect of reprocessing and excipient characteristics on ibuprofen tablet properties [redcol.minciencias.gov.co]
- 19. asric.africa [asric.africa]
- 20. Physico-mechanical and dissolution behaviours of ibuprofen crystals crystallized in the presence of various additives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Directly Compressed Tablets of Free Acid Ibuprofen with Nanocellulose Featuring Enhanced Dissolution: A Side-by-Side Comparison with Commercial Oral Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio-research.com.ng [bio-research.com.ng]
- 23. colorcon.com [colorcon.com]
- 24. pharmatutor.org [pharmatutor.org]
- 25. researchgate.net [researchgate.net]
Addressing low bioavailability in oral ibuprofen nanoparticle formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oral ibuprofen (B1674241) nanoparticle formulations. The information addresses common challenges related to low bioavailability and provides structured data and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of ibuprofen?
A1: Ibuprofen is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1][2] The primary reasons for its low oral bioavailability are:
-
Poor Water Solubility: Ibuprofen is practically insoluble in water, which limits its dissolution in gastrointestinal fluids.[3][4][5] The dissolution rate is often the rate-limiting step for its absorption.[6]
-
Slow Dissolution Rate: Even when formulated as a solid dosage form, the slow dissolution of ibuprofen particles can lead to incomplete absorption within the gastrointestinal tract.[3][7]
-
First-Pass Metabolism: Although to a lesser extent than solubility issues, first-pass metabolism in the liver can also reduce the amount of active drug reaching systemic circulation.[5]
Q2: How do nanoparticles improve the oral bioavailability of ibuprofen?
A2: Nanoparticle formulations enhance the oral bioavailability of ibuprofen through several mechanisms:
-
Increased Surface Area: Reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio.[4][8] This larger surface area leads to a significantly faster dissolution rate in gastrointestinal fluids, as described by the Noyes-Whitney equation.[4]
-
Enhanced Solubility: Some nanoparticle formulations can present ibuprofen in an amorphous or molecularly dispersed state, which has a higher apparent solubility compared to the crystalline form.[6][9]
-
Improved Mucoadhesion: Certain polymers used in nanoparticle formulations can promote adhesion to the gastrointestinal mucosa, increasing the residence time of the drug at the absorption site.[10]
-
Direct Uptake: Nanoparticles can be taken up by M cells in the Peyer's patches of the small intestine, providing a direct pathway to the lymphatic system and systemic circulation, bypassing first-pass metabolism to some extent.[11][12]
Q3: What are common formulation strategies for developing oral ibuprofen nanoparticles?
A3: Several techniques are employed to produce ibuprofen nanoparticles, each with its own advantages and challenges:
-
Nanosizing/Milling: Techniques like wet milling reduce the size of ibuprofen crystals to the nanoscale.[1]
-
Emulsion-Based Methods: Emulsion polymerization and spontaneous emulsification/solvent diffusion (SESD) are used to encapsulate ibuprofen within a polymeric matrix.[11][13]
-
Solvent/Antisolvent Precipitation: This method involves dissolving ibuprofen in a solvent and then adding an antisolvent to precipitate the drug as nanoparticles.[4][7]
-
High-Pressure Homogenization (HPH): HPH is a top-down approach that uses high pressure to break down larger drug crystals into nanoparticles.[8][14][15]
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate ibuprofen, offering good biocompatibility and controlled release.[1]
-
Nanoemulsions: These are thermodynamically stable, transparent or translucent dispersions of oil and water stabilized by a surfactant, which can carry dissolved ibuprofen.[16][17]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Drug Loading/Encapsulation Efficiency | - Poor solubility of ibuprofen in the chosen polymer or lipid matrix.- Drug leakage during the formulation process.- Inappropriate drug-to-polymer/lipid ratio. | - Select a polymer or lipid with higher affinity for ibuprofen.- Optimize process parameters such as stirring speed, temperature, and solvent removal rate to minimize drug loss.[11]- Experiment with different drug-to-carrier ratios to find the optimal loading capacity.[13] |
| Particle Aggregation/Instability | - Insufficient stabilizer concentration or inappropriate stabilizer.- High surface energy of the nanoparticles.- Changes in pH or ionic strength of the dispersion medium. | - Increase the concentration of the stabilizer (e.g., surfactant, polymer).[8]- Use a combination of stabilizers for electrostatic and steric stabilization.- Evaluate the zeta potential of the nanoparticles; a value further from zero (e.g., > ±30 mV) generally indicates better stability.[11]- Ensure the dispersion medium is optimized for pH and ionic strength. |
| Poor In Vitro Dissolution Rate | - Crystalline nature of the encapsulated ibuprofen.- High polymer concentration creating a dense matrix.- Inadequate particle size reduction. | - Use formulation techniques that favor the amorphous state of the drug, which can be confirmed by DSC or XRD analysis.[9]- Adjust the polymer concentration to achieve a less dense matrix that allows for faster drug diffusion.- Optimize the formulation process to achieve smaller particle sizes, thereby increasing the surface area for dissolution.[18] |
| Inconsistent Bioavailability in Animal Studies | - Variability in gastric emptying times in the animal model.- Fed vs. fasted state of the animals.- Formulation instability in the gastrointestinal environment. | - Consider formulations with gastro-retentive properties to prolong residence time in the upper GI tract.[19]- Standardize the feeding state of the animals (e.g., all fasted) to reduce variability.[10]- Test the stability of the nanoparticles in simulated gastric and intestinal fluids to ensure they remain intact until they reach the absorption site. |
| Low Cmax and/or Delayed Tmax in Pharmacokinetic Studies | - Slow release of the drug from the nanoparticle matrix.- Slow dissolution of the nanoparticles themselves.- Formulation is too mucoadhesive, hindering diffusion to the epithelial surface. | - Modify the nanoparticle composition to achieve a faster drug release profile. For example, use a more hydrophilic polymer or a lower polymer-to-drug ratio.[14]- Ensure the formulation provides rapid dissolution of the nanoparticles upon administration.[15]- Balance mucoadhesive properties with the need for the drug to diffuse across the mucus layer to reach the intestinal wall. |
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of Different Ibuprofen Formulations in Animal Models
| Formulation | Animal Model | Dose | Cmax (µg/mL) | Tmax (min) | Relative Bioavailability (%) | Reference |
| Untreated Ibuprofen Suspension | Rabbits | 25 mg/kg | 3.23 ± 1.03 | 105 ± 17 | - | [14] |
| Marketed Ibuprofen Suspension | Rabbits | 25 mg/kg | 7.03 ± 1.38 | 112 ± 15 | 100 | [14] |
| Ibuprofen Nanosuspension (IBU:PP:TW, 1:2:2 w/w) | Rabbits | 25 mg/kg | 14.8 ± 1.64 | 36 ± 8.2 | >100 (compared to marketed) | [14] |
| Ibuprofen-loaded Cubic Nanoparticles | Beagle Dogs | 15 mg/kg | - | - | 222 | [9][20] |
| Ibuprofen Nanoemulsion | Rats | - | - | - | 200 (compared to drug-in-oil) | [16][17][21] |
| Ibuprofen Microemulsion | Rats | - | - | - | 150 (compared to drug-in-oil) | [16][17] |
Table 2: In Vitro Dissolution of Ibuprofen from Nanoparticle Formulations
| Formulation | Dissolution Medium | Time (min) | % Drug Released | Reference |
| Pure Ibuprofen | - | 15 | 25 | [18] |
| Ibuprofen Nanosuspension (PVP K30, 1:1) | - | 15 | 98 | [18] |
| Pure Ibuprofen | - | 60 | 58 | [22] |
| Marketed Product | - | 60 | 63 | [22] |
| Ibuprofen Nanocrystals | - | 60 | 90 | [22] |
| Ibuprofen-loaded Cubic Nanoparticles | pH 7.4 | 1440 (24h) | >80 | [9] |
Experimental Protocols
1. Preparation of Ibuprofen Nanoparticles by Emulsion Polymerization
-
Objective: To prepare ibuprofen-loaded nanoparticles using an emulsion polymerization technique.
-
Materials: Ibuprofen, methacrylic acid copolymer (e.g., Eudragit® L100), dichloromethane, Tween 80, purified water.
-
Procedure:
-
Dissolve the methacrylic acid copolymer in dichloromethane.
-
Prepare an aqueous solution of ibuprofen containing 2% Tween 80.
-
Emulsify the organic polymer solution with the aqueous drug solution by stirring for 1 hour at 15°C.
-
Sonicate the resulting emulsion for 30 minutes at 15°C to form the nanoparticles.[13]
-
-
Characterization: Particle size and morphology can be determined by scanning electron microscopy (SEM). Drug content can be analyzed using a suitable method like HPLC after precipitating the polymer and centrifuging.[13]
2. Preparation of Ibuprofen Nanosuspensions by High-Pressure Homogenization
-
Objective: To produce a stable nanosuspension of ibuprofen to enhance its dissolution rate.
-
Materials: Ibuprofen, a polymeric stabilizer (e.g., Polyvinylpyrrolidone K30 - PVP K30), a surfactant (e.g., Tween 80), purified water.
-
Procedure:
-
Disperse ibuprofen in an aqueous solution containing the chosen stabilizer and surfactant (e.g., IBU:PVP K30:Tween 80 at a 1:2:2 w/w ratio).
-
Subject the suspension to high-pressure homogenization. A typical process might involve multiple cycles at increasing pressures (e.g., 15 cycles at 500 bar, 15 cycles at 750 bar, and 20 cycles at 1250 bar).[15]
-
-
Characterization: The average particle size of the nanosuspension should be determined by photon correlation spectroscopy (PCS). The in vitro dissolution rate can be compared to that of the pure drug and marketed suspensions using a USP Type II dissolution apparatus.[6][15]
3. In Vivo Bioavailability Study in Rabbits
-
Objective: To evaluate the oral bioavailability of an ibuprofen nanoparticle formulation compared to a control.
-
Animal Model: New Zealand white rabbits.
-
Procedure:
-
Divide the rabbits into experimental groups (e.g., nanosuspension, marketed suspension, untreated suspension).
-
Administer a single oral dose of the respective ibuprofen formulation (e.g., 25 mg/kg) to each rabbit.
-
Collect blood samples at predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120, 180, 240, 360, and 480 minutes).
-
Analyze the plasma concentration of ibuprofen using a validated HPLC method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve) to determine the relative bioavailability.[14][23]
-
Visualizations
Caption: Factors influencing the oral bioavailability of ibuprofen nanoparticles.
Caption: Experimental workflow for developing ibuprofen nanoparticles.
Caption: Troubleshooting logic for low bioavailability of ibuprofen nanoparticles.
References
- 1. Technological approaches to increase the bioavailability of Ibuprofen [pharmacia.pensoft.net]
- 2. public.pensoft.net [public.pensoft.net]
- 3. Formulation and delivery strategies of ibuprofen: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamopen.com [benthamopen.com]
- 5. researchgate.net [researchgate.net]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. Preparation and Characterization of Ibuprofen Nanoparticles by using Solvent/ Antisolvent Precipitation [benthamopenarchives.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. longdom.org [longdom.org]
- 12. longdom.org [longdom.org]
- 13. actapharmsci.com [actapharmsci.com]
- 14. In vitro and in vivo Evaluation of Ibuprofen Nanosuspensions for Enhanced Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development and characterisation of ibuprofen-loaded nanoemulsion with enhanced oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. gjms.com.pk [gjms.com.pk]
- 19. Floating Nanoballoons for Improved Bioavailability and Sustained Release Anti-inflammatory Effect of Ibuprofen [xiahepublishing.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Formulation, characterization and in vivo evaluation of nanoemulsion for enhancing oral bioavailability of ibuprofen / Nurfazreen Anuar - UiTM Institutional Repository [ir.uitm.edu.my]
- 22. Formulation, Evaluation, and Characterization of Ibuprofen Nanocrystals Tablets with Conventional Market Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. karger.com [karger.com]
Technical Support Center: Enhancing the Physical Stability of Ibuprofen Co-Crystals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the physical stability of ibuprofen (B1674241) co-crystals.
Troubleshooting Guides and FAQs
Issue 1: Difficulty in Forming Ibuprofen Co-Crystals
Q1: My liquid-assisted grinding (LAG) experiment did not produce co-crystals. What could be the reason?
A1: Several factors could contribute to the unsuccessful formation of co-crystals during LAG. Consider the following troubleshooting steps:
-
Solvent Selection: The type and amount of solvent are critical. The solvent should be one in which both the API (ibuprofen) and the co-former have limited solubility. Using a minimal amount of a suitable solvent can facilitate molecular mobility without fully dissolving the components. Experiment with different solvents and different solvent volumes.
-
Grinding Time and Frequency: Ensure that the grinding time and frequency are sufficient to induce co-crystal formation. The optimal parameters can vary depending on the specific API-co-former system and the equipment used.
-
Co-former Selection: Not all co-formers will form co-crystals with ibuprofen. It is advisable to perform a co-former screen using computational tools or high-throughput experimental screening to identify promising candidates.
-
Characterization: Confirm the absence of co-crystals using multiple characterization techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR). Sometimes, co-crystal formation might be partial.
Q2: I am not observing co-crystal formation using the slow solvent evaporation method. What should I do?
A2: The slow solvent evaporation method is sensitive to several experimental conditions. Here are some troubleshooting tips:
-
Solvent System: The solubility of ibuprofen and the co-former in the chosen solvent is a crucial factor. If the solubility of one component is much higher than the other, it may crystallize out first. Consider using a solvent mixture to modulate the solubility of both components.
-
Evaporation Rate: A very rapid evaporation rate can lead to the precipitation of the individual components. Ensure the evaporation is slow and controlled by covering the container with a perforated lid or placing it in a controlled environment.
-
Stoichiometry: While a 1:1 stoichiometric ratio is common, other ratios are possible. Experiment with different molar ratios of ibuprofen to the co-former.
-
Temperature and Humidity: Environmental factors can influence crystallization. Maintain a stable temperature and consider the effect of humidity, as some co-crystals may be sensitive to moisture.
Issue 2: Physical Instability of Formed Co-Crystals
Q3: My ibuprofen co-crystals are converting back to the parent API and co-former upon storage. How can I improve their physical stability?
A3: The physical instability of co-crystals, often manifesting as dissociation or phase transformation, is a common challenge. Here are some strategies to enhance stability:
-
Polymer Addition: Incorporating hydrophilic polymers can stabilize co-crystals, especially during dissolution. Polymers like polyvinylpyrrolidone (B124986) (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC) can inhibit the precipitation of the less soluble component by maintaining a state of supersaturation.[1][2]
-
Humidity Control: Moisture can induce phase transformations.[3] Store the co-crystals in a low-humidity environment. Co-crystallization with a hydrophobic co-former can also reduce moisture sorption.
-
Co-former Selection: The choice of co-former significantly impacts the stability of the resulting co-crystal. Co-formers that form strong and extensive hydrogen bond networks with ibuprofen are more likely to yield stable co-crystals.
-
Formulation into Dosage Forms: Incorporating co-crystals into a solid dosage form, such as tablets, can provide a protective microenvironment and enhance stability.
Q4: I have observed different PXRD patterns for the same ibuprofen co-crystal system prepared by different methods. Why is this happening?
A4: This phenomenon is likely due to polymorphism, where a substance can exist in more than one crystalline form. Different synthesis methods (e.g., grinding vs. melting) can lead to the formation of different polymorphs with distinct crystal structures and, consequently, different physical properties and stability.[4] It is crucial to characterize the polymorphic form of your co-crystals and assess the stability of each form to select the most suitable one for development.
Data Presentation: Comparison of Ibuprofen Co-Crystals
| Co-former | Molar Ratio (Ibuprofen:Co-former) | Synthesis Method | Melting Point (°C) | Solubility Enhancement (vs. Ibuprofen) | Reference |
| Nicotinamide | 1:1 | Slow Evaporation | 96.24 | Significant increase | [5] |
| Nicotinamide | 1:1 | Hot Melt Extrusion | 87-88 | - | |
| L-Proline | 1:1 | Liquid-Assisted Grinding | - | - | [6] |
| Benzoic Acid | 1:1 | Solvent Drop Grinding | - | 7-fold increase | [7] |
| 3-Aminobenzoic Acid | 1:1 | Solvent Drop Grinding | - | 3-fold increase | [7] |
| Cinnamic Acid | 1:1 | Solvent Drop Grinding | - | 3-fold increase | [7] |
| Isonicotinamide | 1:1 | Solvent Evaporation | - | 2.2-fold increase | [8] |
Experimental Protocols
Protocol 1: Ibuprofen Co-Crystal Synthesis by Slow Solvent Evaporation
-
Weigh equimolar amounts of ibuprofen and the selected co-former.[5]
-
Dissolve the mixture in a suitable solvent (e.g., ethanol) in a beaker with gentle stirring until a clear solution is obtained.[5]
-
Cover the beaker with a perforated paraffin (B1166041) film to allow for slow evaporation.
-
Leave the solution undisturbed at room temperature.
-
Monitor the beaker for crystal formation over several days.
-
Once crystals have formed, collect them by filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any residual soluble impurities.
-
Dry the crystals in a desiccator at room temperature.
-
Characterize the resulting crystals using PXRD, DSC, and FTIR to confirm co-crystal formation.
Protocol 2: Ibuprofen Co-Crystal Synthesis by Liquid-Assisted Grinding (LAG)
-
Place equimolar amounts of ibuprofen and the co-former in a mortar.[6]
-
Add a few drops of a suitable solvent (e.g., ethanol, acetonitrile). The amount of solvent should be just enough to moisten the powder mixture without dissolving it completely.
-
Grind the mixture with a pestle for a specified period (e.g., 30-60 minutes).[9]
-
Collect the resulting powder.
-
Dry the powder to remove the residual solvent.
-
Characterize the product using PXRD, DSC, and FTIR to verify co-crystal formation.
Protocol 3: Assessment of Physical Stability of Ibuprofen Co-Crystals
-
Prepare the ibuprofen co-crystals using a chosen synthesis method.
-
Place accurately weighed samples of the co-crystals in open glass vials.
-
Store the vials in stability chambers under controlled temperature and humidity conditions (e.g., 25 °C/60% RH, 40 °C/75% RH).
-
At predetermined time points (e.g., 1, 2, 4 weeks), withdraw a sample.
-
Analyze the withdrawn sample using PXRD to check for any changes in the crystalline form, such as dissociation into the parent components or transformation to a different polymorphic form.
-
Quantify the extent of conversion by analyzing the changes in the PXRD peak intensities or by using other quantitative methods like DSC or HPLC.
Mandatory Visualizations
Caption: Experimental workflow for developing stable ibuprofen co-crystals.
Caption: Key factors influencing the physical stability of ibuprofen co-crystals.
References
- 1. Synthesis, Characterization, and Stability Optimization of Ibuprofen Cocrystals Employing Various Hydrophilic Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ir.uitm.edu.my [ir.uitm.edu.my]
- 3. Stability screening of pharmaceutical cocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polymorphism and stability of ibuprofen/nicotinamide cocrystal: The effect of the crystalline synthesis method: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. Cocrystal of Ibuprofen–Nicotinamide: Solid-State Characterization and In Vivo Analgesic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ibuprofen-Amino Acids Co-Crystal Screening Via Co-Grinding Methods | MATEC Web of Conferences [matec-conferences.org]
- 7. Ibuprofen cocrystal preparation and characterization via grinding. [wisdomlib.org]
- 8. Synthesis, Characterization and Physicochemical Properties of an Ibuprofen Pharmaceutical Cocrystal [ccspublishing.org.cn]
- 9. Our latest success: how to synthesise ibuprofen co-crystals at kilogram-scale, using drum mills [mechanochemistry.eu]
Validation & Comparative
A Comprehensive Guide to the Validation of an HPLC Method for Ibuprofen Analysis Following ICH Guidelines
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of ibuprofen (B1674241) in pharmaceutical formulations, with a focus on method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document is intended for researchers, scientists, and drug development professionals to ensure that the analytical methods employed for ibuprofen analysis are reliable, accurate, and reproducible.
Experimental Protocols
A typical HPLC method for ibuprofen analysis involves a reversed-phase column, a suitable mobile phase, and UV detection. The validation of this method, as per ICH guidelines, requires the systematic evaluation of several performance characteristics.[1][2][3][4]
1. Chromatographic Conditions (Example Method):
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][6]
-
Mobile Phase: A mixture of a buffer solution (e.g., phosphate (B84403) buffer pH 6.8) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 65:35 v/v).[6]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 40 °C).[8]
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh a specific amount of Ibuprofen reference standard (e.g., 50 mg) and dissolve it in a suitable solvent (e.g., 100 ml of acetonitrile) to obtain a known concentration.[9]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to cover the expected concentration range of the assay.
-
Sample Preparation: For tablet dosage forms, a representative number of tablets are crushed to a fine powder. A portion of the powder equivalent to a specific amount of ibuprofen is weighed and dissolved in the solvent, followed by sonication and filtration to ensure complete dissolution and removal of excipients.[10]
Validation Parameters According to ICH Q2(R1) Guidelines
The following parameters must be evaluated to validate the HPLC method for its intended purpose.[1][2][3][11][12][13]
Workflow for HPLC Method Validation
Caption: Workflow of the HPLC method validation process as per ICH guidelines.
Data Presentation: Comparison of Validation Parameters
The following tables summarize typical acceptance criteria and experimental data for the validation of an HPLC method for ibuprofen, compiled from various studies.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2 | 1.15 ± 0.04 |
| Theoretical Plates (N) | N > 2000 | 2471 ± 171 |
| % RSD of Peak Area | ≤ 2.0% | 0.23% |
Table 2: Specificity
| Condition | Observation | Result |
| Blank (Diluent) Injection | No interfering peaks at the retention time of ibuprofen. | Complies |
| Placebo Injection | No interfering peaks from excipients at the retention time of ibuprofen. | Complies |
| Forced Degradation (Acid, Base, Oxidation, Thermal, Photolytic) | Degradation products are well-resolved from the ibuprofen peak. | Complies |
Table 3: Linearity
| Parameter | Acceptance Criteria | Typical Result |
| Concentration Range | 50 - 150% of the target concentration | 25 - 100 mg/L |
| Correlation Coefficient (r²) | r² ≥ 0.995 | 0.9991 |
| Regression Equation | - | y = 22.98x - 3488 |
Table 4: Accuracy (Recovery)
| Spiked Level | Acceptance Criteria (% Recovery) | Typical Result (% Recovery) | % RSD |
| 80% | 98.0 - 102.0% | 99.5% | < 2.0% |
| 100% | 98.0 - 102.0% | 100.2% | < 2.0% |
| 120% | 98.0 - 102.0% | 101.1% | < 2.0% |
Table 5: Precision
| Precision Type | Acceptance Criteria (% RSD) | Typical Result (% RSD) |
| Repeatability (Intra-day) | ≤ 2.0% | 0.6987 |
| Intermediate Precision (Inter-day) | ≤ 2.0% | < 2.0% |
Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Method | Typical Result |
| LOD | Based on Signal-to-Noise ratio (3:1) or standard deviation of the response and the slope. | 1.70 µg/mL |
| LOQ | Based on Signal-to-Noise ratio (10:1) or standard deviation of the response and the slope. | 6.05 µg/mL |
Table 7: Robustness
| Parameter Variation | Effect on Results |
| Flow Rate (± 10%) | No significant change in retention time or peak area. |
| Mobile Phase Composition (± 2%) | No significant change in resolution or retention time. |
| Column Temperature (± 5 °C) | No significant change in peak shape or retention time. |
| Wavelength (± 2 nm) | No significant change in peak area. |
Alternative Methods
While reversed-phase HPLC is the most common technique for ibuprofen analysis, other methods exist, each with its own advantages and disadvantages.
1. Chiral HPLC:
-
Principle: Separates the enantiomers of ibuprofen (S-(+)-ibuprofen and R-(-)-ibuprofen).[14]
-
Stationary Phase: Chiral stationary phases (e.g., α-acid glycoprotein).[14]
-
Application: Useful for stereospecific analysis in pharmacokinetic studies and for controlling the enantiomeric purity of the drug substance.
2. Gas Chromatography (GC):
-
Principle: Requires derivatization of the carboxylic acid group of ibuprofen to a more volatile ester.
-
Disadvantage: The derivatization step can be time-consuming and may introduce variability.
3. UV-Visible Spectrophotometry:
-
Principle: Direct measurement of the absorbance of ibuprofen at its λmax.
-
Disadvantage: Lacks the specificity of chromatographic methods and is prone to interference from excipients and other UV-absorbing compounds.
Comparison of HPLC with Alternative Methods
| Feature | HPLC | Chiral HPLC | GC | UV-Vis Spectrophotometry |
| Specificity | High | Very High (for enantiomers) | High | Low |
| Sample Preparation | Simple extraction and filtration | Simple extraction and filtration | Derivatization required | Simple dissolution |
| Analysis Time | Relatively short | Can be longer | Longer due to derivatization | Very short |
| Application | Routine quality control, assay, impurity profiling | Enantiomeric purity, pharmacokinetic studies | Can be used, but less common | Preliminary analysis, simple formulations |
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. ACG Publications - Development and validation of a simple HPLC assay method for ibuprofen, pseudoephedrine hydrochloride and chlorpheniramine maleate in syrup form [acgpubs.org]
- 6. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay method development and validation of ibuprofen tablets by HPLC | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. ijnrd.org [ijnrd.org]
- 10. scribd.com [scribd.com]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. ijrrjournal.com [ijrrjournal.com]
- 14. Bot Verification [rasayanjournal.co.in]
A Comparative In Vitro Study of COX-2 Inhibition by Ibuprofen and Naproxen
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of the in vitro inhibition of cyclooxygenase-2 (COX-2) by two widely used non-steroidal anti-inflammatory drugs (NSAIDs), ibuprofen (B1674241) and naproxen (B1676952). The information herein is intended to provide an objective comparison of their performance, supported by experimental data, to aid in research and drug development.
Introduction to COX-2 Inhibition
Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[1] Both ibuprofen and naproxen are non-selective NSAIDs, meaning they inhibit both COX-1 and COX-2 enzymes.[1] The therapeutic anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of COX-2.
Quantitative Comparison of COX-2 Inhibition
The inhibitory potency of ibuprofen and naproxen against COX-1 and COX-2 has been evaluated in various in vitro systems. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. It is important to note that IC50 values can vary depending on the experimental setup (e.g., purified enzyme versus whole blood assays).
| Drug | Target | IC50 (µM) | COX-1/COX-2 Ratio | In Vivo Inhibition (at therapeutic doses) |
| Ibuprofen | COX-1 | 12 | 0.15 | 89%[2] |
| COX-2 | 80 | 71.4%[2] | ||
| Naproxen | COX-1 | 0.34 | Not Specified | 95%[2] |
| COX-2 | 0.18 | 71.5%[2] |
Note: The data presented are representative values from specific studies and may vary between different experimental setups.[1]
Based on the provided in vitro data, naproxen demonstrates a significantly lower IC50 value for COX-2 inhibition compared to ibuprofen, suggesting higher potency in this specific assay.[1] Ibuprofen, in this particular study, shows a preference for inhibiting COX-1 over COX-2.[1] In an ex vivo study using a whole-blood assay, both drugs exhibited substantial inhibition of COX-2 at therapeutic doses.[2]
While IC50 values provide a measure of inhibitory potency, the inhibition constant (Ki) is a more direct measure of binding affinity. Ibuprofen is classified as a competitive inhibitor, indicating that it binds to the same active site as the substrate, arachidonic acid.[3] Naproxen is described as a weak binding, time-dependent inhibitor.[3] A direct comparative study providing Ki values for both drugs against COX-2 under identical conditions was not identified in the reviewed literature.
Experimental Protocols
A variety of in vitro methods are employed to determine the COX inhibitory activity of compounds. A common and physiologically relevant method is the whole-blood assay. Alternatively, assays using purified recombinant enzymes offer a more controlled system for studying enzyme-inhibitor interactions.
Representative Protocol: In Vitro COX Inhibition Assay using Purified Human Recombinant COX-2
Objective: To determine the IC50 value of a test compound (e.g., ibuprofen, naproxen) for the inhibition of purified human recombinant COX-2.
Materials and Reagents:
-
Purified Human Recombinant COX-2 Enzyme
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
Test compounds (Ibuprofen, Naproxen) dissolved in a suitable solvent (e.g., DMSO)
-
Positive Control (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader capable of colorimetric or fluorometric detection
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, heme, arachidonic acid, and test compounds in the COX assay buffer.
-
Enzyme and Inhibitor Pre-incubation: To the wells of a 96-well microplate, add the assay buffer, heme, and the purified COX-2 enzyme. Then, add various concentrations of the test compounds (ibuprofen or naproxen) or the positive control. Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Incubation: Incubate the plate for a specific duration (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2).
-
Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., a strong acid).
-
Detection: The amount of prostaglandin produced is then quantified. This can be done through various methods, such as enzyme immunoassay (EIA) for a specific prostaglandin like PGE2, or by measuring the peroxidase activity of COX, which generates a colorimetric or fluorometric signal.
-
Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Mandatory Visualizations
References
Untangling Self-Reports: Metabolomics Offers a Window into Ibuprofen Use
A comparison of self-reported medication use with objective metabolomic data reveals both the strengths and weaknesses of patient recall, highlighting the potential of biochemical verification to enhance adherence monitoring and clinical trial data accuracy. While self-reporting remains a cornerstone of patient-reported outcomes, its cross-validation with metabolomics provides a more nuanced understanding of medication-taking behavior.
Researchers and drug development professionals increasingly recognize the limitations of relying solely on patient self-reports for medication adherence. Objective measures are crucial for accurate data in clinical trials and effective patient care. Metabolomics, the large-scale study of small molecules, offers a powerful tool to objectively verify medication intake by detecting drug metabolites in biological samples. This guide compares self-reported ibuprofen (B1674241) use with metabolomics data and other alternative validation methods, providing experimental data and detailed protocols for researchers.
Performance Comparison: Self-Report vs. Objective Measures
Self-reported medication adherence is often subject to recall and reporting biases.[1][2][3] Studies comparing self-reported ibuprofen use with objective measures like metabolomics reveal significant discrepancies.
A key study utilizing proton nuclear magnetic resonance (¹H NMR) to analyze urine samples found that while the overall concordance between self-reported ibuprofen use and detected metabolites was between 81% and 84%, underreporting was notable at 15-17%.[1][3] Conversely, the rate of underdetection by the metabolomic method was very low, at approximately 1%.[1][3] Another study using an untargeted mass spectrometry-based metabolomics approach in blood samples reported a lower concordance of 51.3-52.5% for individuals reporting ibuprofen use on the day of sample collection.[4][5] However, for those reporting no or rare use, the concordance was very high at 99.4-100%.[4][5]
These findings suggest that while metabolomics is highly effective at confirming the absence of ibuprofen, it may be less sensitive in detecting recent use from blood samples compared to urine. This highlights the importance of sample type and timing in study design.
Alternative methods for assessing medication adherence include electronic monitoring (e.g., electronic lids on medication containers) and prescription refill records.[6][7] One study found that median adherence rates were 84% for self-report, 86% for electronic monitoring, and 91% for prescription refills.[6][7] The best agreement was observed between prescription refill and electronic adherence measures.[6][7]
| Validation Method | Metric | Finding | Source |
| Metabolomics (¹H NMR of Urine) | Concordance with Self-Report | 81-84% | [1][3] |
| Underreporting by Self-Report | 15-17% | [1][3] | |
| Underdetection by Metabolomics | ~1% | [1][3] | |
| Metabolomics (Mass Spectrometry of Blood) | Concordance (Reported "Today" Use) | 51.3-52.5% | [4][5] |
| Concordance (Reported "Never/Rare" Use) | 99.4-100% | [4][5] | |
| Self-Report | Median Adherence | 84% | [6][7] |
| Electronic Monitoring | Median Adherence | 86% | [6][7] |
| Prescription Refill Records | Median Adherence | 91% | [6][7] |
Experimental Protocols
Metabolomic Analysis of Ibuprofen in Biological Samples
The objective verification of ibuprofen intake through metabolomics relies on the detection of its key metabolites. The primary metabolites analyzed are carboxyibuprofen (B1674242) and hydroxyibuprofen.[4][5]
Sample Preparation (Plasma/Serum):
-
Thawing: Allow plasma or serum samples, along with calibration standards and quality controls, to thaw to room temperature.[8]
-
Aliquoting: Pipette a specific volume (e.g., 100 µL) of the biological sample into a microcentrifuge tube.[8]
-
Internal Standard Addition: Add an internal standard (e.g., Ibuprofen-d3) to each sample to correct for variations in sample processing and instrument response.[8]
-
Protein Precipitation: Add a precipitating agent, such as ice-cold acetonitrile, to remove proteins that can interfere with the analysis.[8]
-
Vortexing: Vigorously mix the samples to ensure complete protein precipitation.[8]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) at a low temperature (e.g., 4°C) to pellet the precipitated proteins.[8]
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the metabolites of interest, to a clean autosampler vial for analysis.[8]
Analytical Method (Liquid Chromatography-Tandem Mass Spectrometry - LC-MS/MS):
An LC-MS/MS system is a highly sensitive and specific analytical technique used for the quantitative analysis of drug metabolites.[8] The prepared sample is injected into the liquid chromatograph, which separates the different components of the mixture. The separated components then enter the mass spectrometer, which identifies and quantifies the specific ibuprofen metabolites based on their mass-to-charge ratio.
Alternative Adherence Assessment Methods
-
Self-Reported Measures: These are typically assessed through questionnaires or patient interviews.[9][10] Validated questionnaires like the Brief Medication Questionnaire (BMQ) and the Morisky Medication Adherence Scale (MMAS-8) are commonly used.[10]
-
Electronic Monitoring: This involves using medication containers with electronic lids that record the date and time of each opening, providing a more objective measure of when a patient accesses their medication.[6][7][11]
-
Prescription Refill Records: This method involves analyzing pharmacy records to determine if patients are refilling their prescriptions on time, which can be an indicator of adherence.[6][7]
Visualizing the Process
To better understand the workflows and pathways involved in the cross-validation of self-reported ibuprofen use with metabolomics, the following diagrams are provided.
Caption: Simplified metabolic pathway of ibuprofen highlighting the key metabolites measured in metabolomics studies.
Caption: Workflow diagram illustrating the process of cross-validating self-reported ibuprofen use with metabolomics data.
References
- 1. A comparison of self-reported analgesic use and detection of urinary ibuprofen and acetaminophen metabolites by means of metabonomics: the INTERMAP Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A comparison of self-reported analgesic use and detection of urinary ibuprofen and acetaminophen metabolites by means of metabonomics : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 4. Metabolomics Approach for Validation of Self-Reported Ibuprofen and Acetaminophen Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomics Approach for Validation of Self-Reported Ibuprofen and Acetaminophen Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of methods to assess medication adherence and classify nonadherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Measuring Medication Adherence | MUSC College of Medicine [medicine.musc.edu]
- 10. Tools for Assessing Medication Adherence - GoodRx [goodrx.com]
- 11. An overview of the common methods used to measure treatment adherence - PMC [pmc.ncbi.nlm.nih.gov]
Nanoparticle Formulations Enhance Ibuprofen Efficacy In Vivo: A Comparative Guide
Researchers and drug development professionals are increasingly exploring nanoparticle-based delivery systems to overcome the limitations of conventional drugs like ibuprofen (B1674241), including poor solubility and gastrointestinal side effects. This guide provides an objective comparison of the in vivo efficacy of ibuprofen nanoparticles versus free ibuprofen, supported by experimental data from recent studies.
This analysis reveals that nanoparticle formulations of ibuprofen consistently demonstrate superior bioavailability, enhanced analgesic effects, and potent anti-inflammatory activity compared to the free drug. These improvements are largely attributed to the increased surface area and enhanced dissolution rates of nanoparticles, leading to more rapid and complete absorption.
Enhanced Bioavailability of Ibuprofen Nanoparticles
Studies in animal models have consistently shown that formulating ibuprofen into nanoparticles significantly improves its oral bioavailability. This is characterized by a higher maximum plasma concentration (Cmax) and a shorter time to reach Cmax (tmax) compared to conventional ibuprofen suspensions.
For instance, a study using rabbits demonstrated that an ibuprofen nanosuspension resulted in a Cmax of 14.8 µg/mL, achieved in just 36 minutes, whereas a marketed ibuprofen suspension only reached a Cmax of 7.03 µg/mL at 112 minutes.[1][2] Similarly, ibuprofen-loaded cubic nanoparticles administered to beagle dogs showed a relative oral bioavailability of 222% compared to pure ibuprofen.[3][4]
Table 1: Pharmacokinetic Parameters of Ibuprofen Formulations in Rabbits [1][2]
| Formulation | Cmax (µg/mL) | tmax (min) |
| Nanosuspension | 14.8 ± 1.64 | 36 ± 8.2 |
| Nanoparticles | 11.1 ± 1.37 | 39 ± 8.2 |
| Marketed Suspension | 7.03 ± 1.38 | 112 ± 15 |
| Untreated Suspension | 3.23 ± 1.03 | 105 ± 17 |
Superior Anti-Inflammatory and Analgesic Effects
The enhanced bioavailability of ibuprofen nanoparticles translates to more potent therapeutic effects. In a mouse model of lipopolysaccharide-induced peritonitis, ibuprofen conjugated to iron oxide nanoparticles exhibited a significant anti-inflammatory effect, inhibiting neutrophil mobilization even at a dose 20 times lower than the therapeutically recommended dose of free ibuprofen.[5][6][7]
Furthermore, the analgesic effects of ibuprofen are dramatically increased with nanoparticle formulations. A study in mice demonstrated that pulmonary administration of ibuprofen nanoparticles produced the same analgesic effect as oral administration but at a dose that was three to five orders of magnitude smaller.[8]
Reduced Gastric Toxicity
A significant drawback of oral ibuprofen is its potential for gastric irritation and ulceration. Nanoparticle formulations can mitigate this side effect. In a study on Wistar rats, ibuprofen-loaded PLA nanoparticles were found to cause significantly less gastric toxicity compared to free ibuprofen, which was attributed to the controlled release of the drug from the nanoparticles, thereby reducing direct contact with the gastric mucosa.[9]
Experimental Protocols
The findings presented in this guide are based on rigorous in vivo experimental protocols. Below are summaries of the methodologies employed in the cited studies.
Bioavailability Study in Rabbits[1][2]
-
Animal Model: Five groups of rabbits were used.
-
Formulations: Ibuprofen nanosuspension, nanoparticles, unhomogenized suspension, a marketed ibuprofen product, and an untreated ibuprofen suspension.
-
Dosage and Administration: 25 mg/kg of each formulation was administered orally. A sixth group received 5 mg/kg of ibuprofen intravenously for absolute bioavailability calculation.
-
Sample Collection and Analysis: Blood samples were collected at various time points, and plasma concentrations of ibuprofen were determined using chromatography.
Bioavailability Study in Beagle Dogs[3][4]
-
Animal Model: Beagle dogs were used for the pharmacokinetic study.
-
Formulations: Ibuprofen-loaded cubic nanoparticles and pure ibuprofen.
-
Methodology: The study aimed to determine the oral bioavailability of the nanoparticle formulation relative to the pure drug. Key pharmacokinetic parameters, including half-life, were assessed.
Anti-inflammatory Activity in Mice[5][6][7]
-
Animal Model: Male Balb/c mice were used.
-
Inflammation Model: Lipopolysaccharide-induced peritonitis was used as an in vivo model of inflammation.
-
Formulations: Ibuprofen conjugated to ultrasmall superparamagnetic iron oxide nanoparticles (USPIONs), USPIONs alone, and free ibuprofen.
-
Dosage and Administration: Formulations were administered intravenously 15 minutes before the induction of peritonitis.
-
Efficacy Evaluation: The primary endpoint was the inhibition of neutrophil mobilization into the peritoneum.
Analgesic Effect in Mice[8]
-
Animal Model: Outbred male mice were used.
-
Administration Routes: Aerosolized ibuprofen nanoparticles for pulmonary administration and oral gavage for free ibuprofen.
-
Efficacy Evaluation: The analgesic effect was assessed and compared between the two administration routes at varying doses.
Gastric Toxicity Study in Rats[9]
-
Animal Model: Male Wistar rats.
-
Formulations: Ibuprofen-loaded PLA nanoparticles and a free ibuprofen aqueous solution.
-
Dosage and Administration: Animals received 12 mg/kg of the respective formulations orally, three times a day for 10 days.
-
Toxicity Evaluation: After the treatment period, the gastric mucosa was macro- and microscopically examined for signs of toxicity.
Mechanism of Action: COX Inhibition
Ibuprofen, in both its free and nanoparticle forms, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, ibuprofen reduces the production of prostaglandins, thereby alleviating these symptoms.
References
- 1. In vitro and in vivo Evaluation of Ibuprofen Nanosuspensions for Enhanced Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cubic phase nanoparticles for sustained release of ibuprofen: formulation, characterization, and enhanced bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. In vivo evaluation of toxicity and anti-inflammatory activity of iron oxide nanoparticles conjugated with ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
A Comparative Guide to Stability-Indicating Assay Methods for Ibuprofen and Its Degradants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various stability-indicating assay methods for ibuprofen (B1674241) and its degradation products. The development of such assays is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products by selectively quantifying the active pharmaceutical ingredient (API) in the presence of its potential degradants. This document summarizes key experimental protocols, presents comparative data, and outlines the logical workflows involved in these analytical procedures.
Introduction to Stability-Indicating Assays
A stability-indicating method (SIM) is an analytical procedure used to detect changes in the quality of a drug substance and drug product over time under the influence of various environmental factors such as light, heat, humidity, acid, and base.[1] Forced degradation studies, also known as stress testing, are essential in the development of SIMs.[1][2][3] These studies involve subjecting the drug to harsh conditions to intentionally produce degradation products, which are then used to demonstrate the specificity and selectivity of the analytical method.[1][3] The goal is to ensure that the analytical signal of the API is not affected by the presence of its impurities and degradants.[1]
Common Degradants of Ibuprofen
Forced degradation studies have identified several degradation products of ibuprofen. One of the major impurities and a significant degradation product is 4-isobutylacetophenone (4-IBAP).[1] Other known related substances and potential degradants include 2-(4-formylphenyl)propionic acid (FPPA), 2-(4-methylphenyl)propionic acid (MPPA), and others.[1] Studies have shown that ibuprofen is susceptible to degradation under basic, oxidative, and thermal stress conditions.[2][4][5] For instance, under basic conditions (e.g., 1N NaOH), significant degradation of ibuprofen can be observed, leading to the formation of impurity C.[4] Oxidative and thermal treatments have also been shown to produce a number of degradation products.[5]
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the stability-indicating analysis of ibuprofen due to its high resolution and sensitivity.[1][4][6][7][8] Various reversed-phase HPLC (RP-HPLC) methods have been developed and validated for this purpose. Below is a comparison of different HPLC methods reported in the literature.
Table 1: Comparison of RP-HPLC Methods for Ibuprofen Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18 (125 mm x 4.6 mm, 5 µm)[4] | YMC-C8[2][9] | Poroshell HPH-C18 (150 x 4.6 mm, 4 µm)[10] | RP C18 (150 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile (B52724)/Triethylamine (B128534) buffer (pH 7.05) (60:40, v/v)[4] | 0.1% Hexanesulfonic acid and Acetonitrile (gradient)[2][9] | 0.1% Phosphoric acid and Acetonitrile (gradient)[10] | Phosphate buffer (pH 6.8) and Acetonitrile (65:35, v/v)[3] |
| Flow Rate | 1.5 mL/min[4] | 1.0 mL/min[2][9] | 1.0 mL/min[10] | 0.7 mL/min[3] |
| Detection (UV) | 220 nm[4][6] | 220 nm[2][9] | 220 nm[10] | Not specified |
| Linearity Range | 5.33 - 16 µg/mL[4] | 10 - 100 µg/mL[2][9] | Not specified | Not specified |
| LOD | 0.447 µg/mL[4] | 2.75 µg/mL[2][9] | Not specified | Not specified |
| LOQ | 1.356 µg/mL[4] | Not specified | Not specified | Not specified |
| Accuracy (% Recovery) | 100.45%[4] | 100.75 ± 1.44%[2][9] | Not specified | 100.2 - 101.1%[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for forced degradation studies and HPLC analysis of ibuprofen.
Forced Degradation Study Protocol
A typical forced degradation study involves exposing the ibuprofen drug substance or product to various stress conditions as mandated by ICH guidelines.[3]
-
Acid Hydrolysis: Ibuprofen solution is treated with 1N HCl and refluxed for a specified period.[4]
-
Base Hydrolysis: Ibuprofen solution is treated with 1N NaOH and refluxed for a specified period.[4]
-
Oxidative Degradation: Ibuprofen solution is treated with a solution of hydrogen peroxide (e.g., 10% H2O2) and kept at room temperature.[4]
-
Thermal Degradation: The solid drug substance is kept in an oven at a high temperature (e.g., 60°C) for an extended period.[11]
-
Photolytic Degradation: The drug substance or solution is exposed to UV light or sunlight.[1]
Following exposure, the stressed samples are diluted appropriately and analyzed by the developed stability-indicating method.
RP-HPLC Method Protocol (Example based on Method 1)
-
Preparation of Mobile Phase: A mixture of acetonitrile and triethylamine buffer (pH 7.05) in a 60:40 (v/v) ratio is prepared and degassed.[4]
-
Standard Solution Preparation: A stock solution of ibuprofen working standard is prepared by dissolving an accurately weighed amount in the diluent. Further dilutions are made to prepare working standard solutions of desired concentrations.[6]
-
Sample Solution Preparation: For a tablet formulation, a number of tablets are weighed, and the average weight is calculated. The tablets are then crushed into a fine powder. A quantity of powder equivalent to a specific amount of ibuprofen is weighed and transferred to a volumetric flask. The diluent is added, and the solution is sonicated to dissolve the drug, then diluted to the mark. The solution is filtered before injection.[6]
-
Chromatographic Conditions: The analysis is performed using a C18 column (125 mm x 4.6 mm, 5 µm) with a mobile phase flow rate of 1.5 mL/min and UV detection at 220 nm.[4] The injection volume is typically 10 µL.[4]
Workflow and Process Visualization
The following diagrams illustrate the typical workflows for the development of a stability-indicating assay for ibuprofen.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a Stability-Indicating Assay Method for the Determination of Ibuprofen in a Tablet Formulation [scirp.org]
- 5. Identification of degradation products of ibuprofen arising from oxidative and thermal treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drnkjain.in [drnkjain.in]
- 7. IBUPROFEN AND ITS DIFFERENT ANALYTICAL AND MANUFACTURING METHODS: A REVIEW | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of an eco-friendly HPLC method for the stability indicating assay of binary mixture of ibuprofen and phenylephrine: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 10. Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ingentaconnect.com [ingentaconnect.com]
A Comparative Guide to the In-Vitro Dissolution of Ibuprofen Tablet Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro dissolution performance of various ibuprofen (B1674241) tablet formulations, supported by experimental data from multiple studies. The aim is to offer a comprehensive resource for understanding the key factors that influence the dissolution characteristics of this widely used non-steroidal anti-inflammatory drug (NSAID).
Comparative Dissolution Data
The following table summarizes the in vitro dissolution and physical parameters of different ibuprofen tablet formulations as reported in several studies. These studies encompass comparisons between brand-name and generic products, as well as different coating technologies.
| Formulation/Brand | Dosage | Dissolution Medium | Time (minutes) | % Drug Released | Disintegration Time (minutes) | Hardness ( kg/cm ) | Friability (%) | Reference |
| Brand A | - | - | 60 | 99.59 | 5.26 | 11.5 - 13.5 | < 1 | [1] |
| Brand B | - | - | 60 | 98.77 | 7.34 | 11.5 - 13.5 | < 1 | [1] |
| Brand C | - | - | 60 | 99.49 | 6.13 | 11.5 - 13.5 | < 1 | [1] |
| Branded (Brufen®) | - | Phosphate (B84403) Buffer (pH 7.2) | 5 | Slightly lower than generic | - | - | - | [2] |
| 30 | > 95 | [2] | ||||||
| Generic (Ibuprofen) | - | Phosphate Buffer (pH 7.2) | 5 | Slightly higher than branded | - | - | - | [2] |
| 30 | > 95 | [2] | ||||||
| Brand P | - | - | - | - | - | - | - | [3] |
| Brand Q | - | - | 30 | 48.68 (dissolution efficiency) | - | - | - | [3] |
| Brand R | - | - | - | - | - | - | - | [3] |
| Coated Tablets | - | Phosphate Buffer (pH 7.2) | 10-30 | Significant Release | - | - | - | [4] |
| Sugar-Coated Tablets | - | Phosphate Buffer (pH 7.2) | 10-30 | More significant release than coated | - | - | - | [4] |
Experimental Protocol: In Vitro Dissolution Testing of Ibuprofen Tablets
This section outlines a standard methodology for conducting in vitro dissolution studies on ibuprofen tablets, based on protocols described in the cited literature and harmonized with United States Pharmacopeia (USP) guidelines.[5]
1. Materials and Reagents:
-
Ibuprofen reference standard
-
Ibuprofen tablets (various formulations)
-
Phosphate buffer solution (pH 7.2)
-
Hydrochloric acid (0.1 N)
-
Deionized water
-
Reagents for analytical quantification (e.g., mobile phase for HPLC, blank solutions for UV-Vis spectrophotometry)
2. Equipment:
-
USP Dissolution Apparatus 2 (Paddle) or Apparatus 1 (Basket)[6][7]
-
Water bath with temperature control
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system[8]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and filters (e.g., 0.45 µm)
3. Dissolution Medium Preparation:
-
Prepare a phosphate buffer solution with a pH of 7.2.[4][5][8] For example, dissolve 6.89 g of sodium phosphate monobasic monohydrate in 800 mL of water, adjust the pH to 7.2 with 50% NaOH, and then bring the final volume to 1000 mL.[8]
-
Other media, such as 0.1 N HCl, may be used to simulate gastric conditions.[9][10]
4. Standard Solution Preparation:
-
Accurately weigh a suitable amount of ibuprofen reference standard and dissolve it in the dissolution medium to prepare a stock solution of known concentration.
-
Prepare working standard solutions by diluting the stock solution with the dissolution medium to concentrations spanning the expected range of the samples.
5. Dissolution Procedure:
-
Set up the dissolution apparatus. For the paddle apparatus, the typical rotation speed is 50 rpm.[2][5][9] For the basket apparatus, a speed of 150 rpm has been used.[11]
-
Fill each dissolution vessel with a specified volume (e.g., 900 mL) of the dissolution medium and allow the temperature to equilibrate to 37 ± 0.5 °C.[4][9]
-
Place one ibuprofen tablet in each vessel.
-
Start the apparatus and begin timing.
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 20, 30, and 60 minutes).[3][11]
-
Immediately replenish the dissolution medium with an equal volume of fresh, pre-warmed medium.
-
Filter the withdrawn samples through a suitable filter to prevent undissolved particles from interfering with the analysis.
6. Sample Analysis:
-
Analyze the filtered samples to determine the concentration of dissolved ibuprofen. This can be done using either UV-Vis spectrophotometry or HPLC.
-
UV-Vis Spectrophotometry: Measure the absorbance of the samples at the wavelength of maximum absorbance for ibuprofen (approximately 221 nm or 264 nm in phosphate buffer).[2][3][5]
-
HPLC: Inject the samples into an HPLC system and quantify the ibuprofen concentration based on the peak area relative to the standard solutions.[8]
-
-
Calculate the cumulative percentage of the labeled amount of ibuprofen dissolved at each time point.
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro dissolution testing of ibuprofen tablets.
Caption: Workflow for in vitro dissolution testing of ibuprofen tablets.
Discussion
The in vitro dissolution of ibuprofen tablets is influenced by several factors, including the formulation's excipients, the manufacturing process, and the type of coating.[12] As a Biopharmaceutics Classification System (BCS) Class II drug, ibuprofen has low solubility and high permeability, making the dissolution rate a critical factor for its bioavailability.[9]
Studies have shown that while many generic and brand-name ibuprofen tablets meet the pharmacopeial standards for dissolution, there can be statistically significant differences in their dissolution profiles.[1][2] For instance, one study found that the rate of drug release was highest for Brand A, followed by Brands C and B, suggesting that the choice and amount of excipients can impact dissolution.[1] Another study comparing a branded and generic product found that while both released over 95% of the drug within 30 minutes, the generic formulation showed a slightly faster initial release.[2]
The type of tablet coating also plays a role. A comparison between coated and sugar-coated tablets revealed that while both had similar overall dissolution profiles, the sugar-coated tablets exhibited a more significant release within the first 30 minutes.[4] The dissolution medium is another critical variable, with ibuprofen's pH-dependent solubility leading to much slower dissolution in acidic media (simulating stomach pH) compared to neutral or slightly alkaline media (simulating intestinal pH).[6][7][9][10][13][14]
References
- 1. In-vitro dissolution and comparison of ibuprofen tablet formulations. [wisdomlib.org]
- 2. publisher.medfak.ni.ac.rs [publisher.medfak.ni.ac.rs]
- 3. pharmascitech.com [pharmascitech.com]
- 4. rjptonline.org [rjptonline.org]
- 5. uspbpep.com [uspbpep.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. Comparative Studies on the Dissolution Profiles of Oral Ibuprofen Suspension and Commercial Tablets using Biopharmaceutical Classification System Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. healthsciencesbulletin.com [healthsciencesbulletin.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. rjptonline.org [rjptonline.org]
Accuracy and precision testing for ibuprofen quantification in pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of ibuprofen (B1674241) in pharmaceutical formulations is critical for ensuring product quality, safety, and efficacy. A variety of analytical techniques are available, each with its own set of strengths and limitations. This guide provides an objective comparison of common methods for ibuprofen quantification, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC), particularly when coupled with Ultraviolet (UV) detection, is a widely used and robust method for ibuprofen analysis. For applications demanding higher sensitivity, such as in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, especially when employing a deuterated internal standard to correct for analytical variability.[1] Spectrophotometric and titrimetric methods offer simpler, more cost-effective alternatives, primarily suited for the analysis of bulk drug and pharmaceutical formulations.[1]
| Method | Principle | Typical Accuracy (% Recovery) | Typical Precision (% RSD) | Linearity (R²) | Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| HPLC-UV | Chromatographic separation followed by UV detection. | 98.15% - 108.88%[2] | < 2.67%[2] | > 0.999[3] | 1.56 µg/mL[1][4] | High specificity, accuracy, and precision.[2] | Higher cost and complexity than spectrophotometry or titration. |
| LC-MS/MS | Chromatographic separation followed by mass spectrometry detection. | Within ±15% of nominal value[5] | < 15%[4] | > 0.99[5] | 1.80 ng/mL[6] | Highest sensitivity and specificity, ideal for complex matrices.[1] | High cost, requires specialized expertise. |
| UV-Vis Spectrophotometry | Measurement of UV light absorbance. | 98% - 102%[7] | < 2%[7][8] | > 0.999[6][7] | 1.0 µg/mL[7] | Simple, rapid, and cost-effective.[7][9] | Less specific, susceptible to interference from other UV-absorbing compounds.[1][10] |
| Titration | Neutralization reaction between acidic ibuprofen and a basic titrant. | 98.5% - 101.0% (of dried substance)[11] | ~1%[10] | N/A | ≥ 50 μg/mL[2] | Inexpensive and simple to perform.[10] | Less sensitive and selective than instrumental methods.[10] |
| FTIR Spectroscopy | Measurement of infrared light absorption by the carbonyl group of ibuprofen. | 97.4% - 102.7% | < 2% | > 0.998 | N/A | Rapid analysis, minimal sample preparation. | Generally less sensitive and precise than chromatographic methods. |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are summaries of typical experimental protocols for the compared methods.
1. High-Performance Liquid Chromatography (HPLC-UV)
-
Sample Preparation: Ibuprofen tablets are crushed, and a portion of the powder is accurately weighed and dissolved in a suitable solvent, such as methanol (B129727) or a mixture of acetonitrile (B52724) and water.[12] The solution is then filtered through a 0.2 µm filter before injection.[12]
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase: A mixture of an acidic aqueous solution (e.g., water with phosphoric acid) and an organic solvent like acetonitrile is commonly used in an isocratic elution mode.[12][13]
-
Injection Volume: 10-20 µL.[12]
-
Detection: UV detection is typically performed at a wavelength of approximately 220-226 nm.[12]
-
-
Quantification: A calibration curve is generated by injecting standard solutions of ibuprofen at various concentrations. The concentration of ibuprofen in the sample is determined by comparing its peak area to the calibration curve.
2. UV-Visible Spectrophotometry
-
Sample Preparation: A known quantity of ibuprofen tablet powder is dissolved in a suitable solvent, typically methanol or 0.1 M NaOH. The solution is filtered to remove insoluble excipients.[9][10]
-
Analysis:
-
Quantification: The concentration of ibuprofen in the sample is calculated using a calibration curve constructed from the absorbance values of the standard solutions.[7]
3. Titration
-
Sample Preparation: An accurately weighed amount of ibuprofen (around 0.50 g) is dissolved in a suitable solvent like ethanol (B145695) or methanol.[11]
-
Titration Procedure:
-
A few drops of an indicator, such as phenolphthalein, are added to the ibuprofen solution.[11]
-
The solution is titrated with a standardized solution of a strong base, typically 0.1 M sodium hydroxide (B78521) (NaOH), until the endpoint is reached, indicated by a persistent faint pink color.[11]
-
A blank titration is performed to account for any acidity in the solvent.[11]
-
-
Calculation: The purity of the ibuprofen is calculated based on the volume of titrant used to neutralize the ibuprofen, with each milliliter of 0.1 M NaOH being equivalent to 20.63 mg of ibuprofen.[11]
Conclusion
The selection of an analytical method for ibuprofen quantification should be guided by the specific requirements of the analysis. For routine quality control of bulk drug and pharmaceutical tablets where high throughput and cost-effectiveness are priorities, UV-Vis spectrophotometry and titration are suitable choices.[9][10] However, for applications requiring higher specificity and the ability to separate ibuprofen from potential impurities or other active ingredients, HPLC-UV is the preferred method.[2] When analyzing ibuprofen in complex biological matrices or when very low detection limits are necessary, LC-MS/MS provides unparalleled sensitivity and accuracy.[1] Each method, when properly validated, can provide accurate and precise results for the quantification of ibuprofen.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 4. Validation of a liquid chromatographic method for the determination of ibuprofen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ijarst.in [ijarst.in]
- 8. tanzj.net [tanzj.net]
- 9. Analytical method development and validation of ibuprofen by uv spectroscopy [wisdomlib.org]
- 10. academicjournals.org [academicjournals.org]
- 11. kemiaszakmodszertan.ttk.elte.hu [kemiaszakmodszertan.ttk.elte.hu]
- 12. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of R-(-)-Ibuprofen and S-(+)-Ibuprofen Activity
For Researchers, Scientists, and Drug Development Professionals
Ibuprofen (B1674241), a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy, is a chiral molecule administered as a racemic mixture of its two enantiomers: R-(-)-ibuprofen and S-(+)-ibuprofen. While chemically similar, these enantiomers exhibit markedly different pharmacological activities. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and drug development efforts. The primary therapeutic effects of ibuprofen are attributed to the S-(+)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes.[1][2][3][4] In contrast, the R-(-)-enantiomer is significantly less active against COX enzymes but undergoes a unique metabolic process in the body.[1][3][5][6]
Pharmacodynamic Comparison: Inhibition of Cyclooxygenase (COX)
The principal mechanism of action for ibuprofen is the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins (B1171923), key mediators of pain, inflammation, and fever.[1][3][7] Experimental data consistently demonstrates that S-(+)-ibuprofen is the pharmacologically active enantiomer, exhibiting significantly greater inhibitory potency against both COX isoforms compared to R-(-)-ibuprofen.[2][4][5][6]
In in-vitro human whole-blood assays, S-(+)-ibuprofen shows comparable inhibitory activity towards COX-1 and COX-2.[8] Conversely, R-(-)-ibuprofen is a much weaker inhibitor of COX-1 and shows virtually no activity against COX-2 at clinically relevant concentrations.[5][6][8][9] This stereoselectivity is a critical factor in understanding the overall efficacy of racemic ibuprofen.
| Enantiomer | Target Enzyme | IC50 (μM) | Assay System |
| S-(+)-Ibuprofen | COX-1 | 2.1 | Human whole blood |
| S-(+)-Ibuprofen | COX-2 | 1.6 | Human whole blood |
| R-(-)-Ibuprofen | COX-1 | 34.9 | Human whole blood |
| R-(-)-Ibuprofen | COX-2 | >250 | Human whole blood |
Data sourced from in-vitro human whole-blood assays.[7][8]
Pharmacokinetic Profile: The Significance of Chiral Inversion
A key differentiator in the in-vivo activity of the two enantiomers is the unidirectional chiral inversion of R-(-)-ibuprofen to the more active S-(+)-ibuprofen.[1][3][10][11] This metabolic conversion, which occurs primarily in the liver, means that a significant portion of the administered R-(-)-enantiomer acts as a prodrug, contributing to the overall therapeutic effect of racemic ibuprofen.[1][2] The extent of this inversion can vary among individuals but is estimated to be between 50% and 60% of the R-(-)-ibuprofen dose in humans.[2][12] This phenomenon explains why administering the pure S-(+)-enantiomer (dexibuprofen) can achieve a similar therapeutic effect at a lower dose compared to the racemic mixture.[2][12]
Signaling Pathway: Prostaglandin (B15479496) Synthesis Inhibition
The anti-inflammatory, analgesic, and antipyretic effects of ibuprofen are a direct result of its interference with the prostaglandin synthesis pathway. By inhibiting COX enzymes, S-(+)-ibuprofen blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), a crucial precursor for various prostaglandins that mediate physiological and pathological processes.
Caption: Inhibition of the Prostaglandin Synthesis Pathway by S-(+)-Ibuprofen.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of R-(-)-ibuprofen and S-(+)-ibuprofen against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor is prepared.
-
Incubation: The COX enzyme is pre-incubated with various concentrations of the test compound (R-(-)- or S-(+)-ibuprofen) or a vehicle control.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for an in vitro Cyclooxygenase (COX) Inhibition Assay.
Chiral Inversion Analysis
Objective: To quantify the in-vivo conversion of R-(-)-ibuprofen to S-(+)-ibuprofen.
Methodology:
-
Drug Administration: A known dose of R-(-)-ibuprofen is administered to human subjects.
-
Sample Collection: Blood samples are collected at various time points after administration.
-
Sample Preparation: Plasma is separated from the blood samples.
-
Enantioselective Analysis: The concentrations of R-(-)-ibuprofen and S-(+)-ibuprofen in the plasma are determined using a stereoselective analytical method, such as chiral high-performance liquid chromatography (HPLC).[3]
-
Pharmacokinetic Modeling: The data is used to model the pharmacokinetic parameters of each enantiomer and calculate the extent and rate of chiral inversion.
Caption: Workflow for the analysis of in-vivo chiral inversion of R-(-)-ibuprofen.
Conclusion
The pharmacological activity of ibuprofen is predominantly mediated by the S-(+)-enantiomer through the potent inhibition of COX-1 and COX-2 enzymes. While R-(-)-ibuprofen exhibits weak direct anti-inflammatory activity, its in-vivo chiral inversion to the S-(+) form significantly contributes to the overall therapeutic efficacy of racemic ibuprofen. A comprehensive understanding of the distinct pharmacodynamic and pharmacokinetic profiles of each enantiomer is crucial for the rational design of improved NSAID therapies and the development of enantiomerically pure drug formulations.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. news-medical.net [news-medical.net]
- 5. Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.viamedica.pl [journals.viamedica.pl]
- 7. benchchem.com [benchchem.com]
- 8. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of ibuprofen enantiomers and its coenzyme A thioesters on human prostaglandin endoperoxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanistic studies on the metabolic chiral inversion of R-ibuprofen in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of the USP Ibuprofen Assay Method: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of ibuprofen (B1674241) in pharmaceutical formulations is critical for ensuring product quality and safety. The United States Pharmacopeia (USP) provides an official assay method for this purpose. However, the specificity of an analytical method, its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, is a crucial attribute, particularly when evaluating stability. This guide provides a comparative evaluation of the official USP ibuprofen assay method and a modern stability-indicating High-Performance Liquid Chromatography (HPLC) method, supported by experimental data from forced degradation studies.
Comparison of Assay Methodologies
The official USP method and modern stability-indicating methods for ibuprofen assay are both based on reversed-phase HPLC. However, they differ in their chromatographic conditions, leading to variations in their specificity, particularly in the presence of degradation products.
| Parameter | USP Official Method | Alternative Stability-Indicating HPLC Method |
| Principle | Isocratic HPLC with UV detection | Isocratic HPLC with UV detection |
| Stationary Phase | L1 packing (C18) | C18 column (e.g., 125 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | A mixture of a solution of chloroacetic acid in water (pH 3.0 with ammonium (B1175870) hydroxide) and acetonitrile (B52724). | A mixture of acetonitrile and a triethylamine (B128534) buffer (pH 7.05)[1]. |
| Specificity Focus | Primarily quantifies the active pharmaceutical ingredient (API). | Designed to separate the API from potential degradation products and impurities[1]. |
Experimental Protocols
Official USP Ibuprofen Assay Method
The USP monograph for ibuprofen tablets outlines an HPLC method for the assay. The method typically involves a C18 column (L1 packing), a mobile phase consisting of a mixture of an aqueous solution of chloroacetic acid adjusted to pH 3.0 with ammonium hydroxide (B78521) and acetonitrile, and UV detection at 254 nm. An internal standard, such as valerophenone, is often used for quantification.
Alternative Stability-Indicating HPLC Method
This method is designed to be specific and stability-indicating, meaning it can resolve ibuprofen from its degradation products.
Chromatographic Conditions: [1]
-
Column: C18 (125 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and triethylamine buffer (pH 7.05) in a 60:40 v/v ratio
-
Flow Rate: 1.5 mL/min
-
Injection Volume: 10 µl
-
Detection: UV at 220 nm
Forced Degradation Study Protocol: [1] To evaluate the stability-indicating nature of the method, ibuprofen standard solutions were subjected to the following stress conditions:
-
Acid Degradation: 1 N HCl
-
Base Degradation: 1 N NaOH
-
Oxidative Degradation: 10% H₂O₂
The samples were exposed for 24 to 48 hours before analysis by the HPLC method.
Specificity Evaluation: Results from Forced Degradation Studies
The specificity of the alternative stability-indicating HPLC method was demonstrated through forced degradation studies. The results indicated that ibuprofen is susceptible to degradation under basic conditions, while it remains stable under acidic and oxidative stress.[1]
| Stress Condition | Observation | Specificity of the Method |
| Acidic (1 N HCl) | Ibuprofen molecule was stable. | The method showed no interference at the retention time of ibuprofen. |
| Basic (1 N NaOH) | Degradation of the ibuprofen molecule was observed, with the identification of impurity C. | The method successfully separated the ibuprofen peak from the degradation product peaks. |
| Oxidative (10% H₂O₂) | Ibuprofen molecule was stable. | The method demonstrated no interfering peaks at the retention time of ibuprofen. |
The ability of the stability-indicating method to resolve ibuprofen from its degradation products, particularly under basic stress, highlights its superior specificity compared to a method that has not been validated for stability-indicating properties.
Visualizing the Workflow for Specificity Evaluation
The following diagram illustrates the logical workflow for evaluating the specificity of an analytical method for ibuprofen assay through forced degradation studies.
Caption: Workflow for evaluating the specificity of ibuprofen assay methods.
Signaling Pathway of Ibuprofen's Anti-Inflammatory Action
To provide a broader context for researchers, the following diagram illustrates the simplified signaling pathway of ibuprofen's anti-inflammatory action.
Caption: Ibuprofen's inhibition of the cyclooxygenase (COX) pathway.
Conclusion
While the official USP ibuprofen assay method is suitable for routine quality control, a validated stability-indicating HPLC method offers greater assurance of specificity in the presence of degradation products. The experimental data from forced degradation studies demonstrate that the alternative method is capable of separating ibuprofen from its degradants, a critical requirement for stability testing and the analysis of aged samples. For researchers and drug development professionals, the adoption of a well-validated stability-indicating method is recommended to ensure the accurate and reliable determination of ibuprofen content throughout the product lifecycle.
References
Benchmarking Transdermal Delivery Systems for Ibuprofen: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The transdermal delivery of ibuprofen (B1674241) offers a promising alternative to oral administration, minimizing systemic side effects such as gastrointestinal irritation.[1][2] This guide provides an objective comparison of the performance of various transdermal delivery systems for ibuprofen, including patches, gels, and advanced nano-formulations. The information herein is supported by experimental data from multiple studies to aid researchers in the selection and development of optimal drug delivery platforms.
Comparative Performance of Ibuprofen Transdermal Systems
The efficacy of a transdermal delivery system is primarily determined by its ability to facilitate the permeation of the active pharmaceutical ingredient (API) through the skin barrier. Key performance indicators include the cumulative amount of drug permeated, the steady-state flux (Jss), and the permeability coefficient (Kp). The following tables summarize quantitative data from various studies on different ibuprofen formulations.
Table 1: Performance of Ibuprofen Patches with Various Permeation Enhancers
| Formulation | Enhancer (5%) | Cumulative Permeation (µg/cm²) after 24h | Permeability Coefficient (Kp x 10³) (cm/h) | Flux (Jss) (µg/cm²/h) | Reference |
| Acrylic Patch | None | - | - | - | [3][4] |
| Acrylic Patch | Allantoin | ~2.8 times greater than patch without enhancer | - | - | [3][4] |
| Acrylic Patch | Oleic Acid | 163.31 ± 24.42 | - | - | [5] |
| PVP Patch | Menthol (5%) | - | - | - | [2][6] |
| PVP Patch | Menthol (10%) | - | - | - | [2][6] |
| PVP Patch | Menthol (15%) | 1.7083 mg/cm² (after 180 min) | - | - | [6] |
Data presented is extracted from multiple sources and experimental conditions may vary.
Table 2: Performance of Ibuprofen Gels and Other Formulations
| Formulation Type | Key Components | Cumulative Permeation / Release | Flux (Jss) (µg/cm²/h) | Key Findings | Reference |
| Nanoliposomal Gel (ILG-5) | Phosphatidylcholine, cholesterol, dicetyl phosphate (B84403) | Showed maximum permeation in ex vivo studies | Highest Cmax and AUC in vivo | Superior to non-vesicular formulations. | [1] |
| Microemulsion (F3) | 6% oleic acid, 20% Cremophor RH40, 10% Transcutol P | - | 42.98 ± 4.98 | Optimized microemulsion showed high permeation rate. | [7] |
| Chitosan Gel | 5% Menthol | Superior analgesic effect to reference product. | - | Pronounced analgesic activity. | [8] |
| Chitosan Gel | 20% Propylene Glycol | Superior analgesic effect to reference product. | - | Pronounced analgesic activity. | [8] |
| Clear Gel (3% Ibuprofen) | - | 739.6 ± 36.1 µg/cm² (across Strat-M®) | - | Highest permeation among tested gel and cream formulations. | [9] |
| Emulgel (3% Ibuprofen) | - | 178.5 ± 34.5 µg/cm² (across Strat-M®) | - | Lower permeation compared to clear gel. | [9] |
Table 3: Pharmacokinetic Parameters of Transdermal vs. Oral Ibuprofen
| Delivery System | Dose | Cmax (µg/mL) | Tmax (h) | Relative Bioavailability (%) | Reference |
| Percutaneous Gel | 500 mg | 7.1 ± 4.4 | 2.4 ± 0.8 | 22 ± 12 (compared to oral) | [10] |
| Oral Tablet | 400 mg | 36.7 ± 7.5 | 1.1 ± 0.8 | - | [10] |
| Topical Patch | 200 mg | 0.514 | 20 (Day 5) | Low systemic absorption | [11] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate benchmarking of transdermal systems. Below are methodologies for key experiments commonly cited in the literature.
In Vitro Skin Permeation Studies
This experiment is fundamental for assessing the rate and extent of drug delivery through the skin.
-
Apparatus: Franz diffusion cells are the standard apparatus used for in vitro skin permeation testing.[12]
-
Membrane: Full-thickness or dermatomed animal skin (e.g., porcine skin due to its similarity to human skin) or human cadaver skin is mounted between the donor and receptor compartments of the diffusion cell.[5][13] Synthetic membranes like Strat-M® can also be used for screening purposes.[9][14]
-
Procedure:
-
The transdermal formulation (e.g., patch, gel) is applied to the stratum corneum side of the skin in the donor compartment.[15]
-
The receptor compartment is filled with a suitable receptor medium, typically a phosphate buffer solution (pH 7.4), maintained at 37°C to mimic physiological conditions.[15] The medium is continuously stirred.[15]
-
At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh medium to maintain sink conditions.[5]
-
The concentration of ibuprofen in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[5][9]
-
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve. The permeability coefficient (Kp) is then determined by dividing the flux by the initial drug concentration in the donor vehicle.[16]
In Vivo Bioavailability and Pharmacokinetic Studies
These studies are essential for determining the rate and extent of drug absorption into the systemic circulation.
-
Subjects: Studies are typically conducted on healthy human volunteers.[10][11]
-
Procedure:
-
Pharmacokinetic Analysis: Key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) are calculated to assess the bioavailability of the transdermal formulation.[10] The relative bioavailability is often compared to that of an oral formulation.[10]
Visualizing Experimental Workflows and Mechanisms
Diagrams generated using Graphviz can effectively illustrate complex processes and relationships in transdermal drug delivery research.
Caption: Workflow for In Vitro Skin Permeation Study.
Caption: General Mechanism of Transdermal Ibuprofen Delivery.
Conclusion
The choice of a transdermal delivery system for ibuprofen significantly impacts its therapeutic efficacy. Patches offer controlled release and convenience, while gels and nano-formulations like microemulsions and liposomal gels can provide enhanced permeation, particularly with the inclusion of chemical enhancers such as oleic acid and menthol.[7][8] In vitro and in vivo studies are critical for characterizing and comparing the performance of these systems. The data and protocols presented in this guide serve as a valuable resource for researchers and developers in the field of transdermal drug delivery, facilitating the development of safer and more effective topical pain management therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Transdermal ibuprofen patches with novel penetration enhancers [wisdomlib.org]
- 3. Enhancing Transdermal Delivery: Investigating the Impact of Permeation Promoters on Ibuprofen Release and Penetration from Medical Patches—In Vitro Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing Transdermal Delivery: Investigating the Impact of Permeation Promoters on Ibuprofen Release and Penetration from Medical Patches-In Vitro Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Enhancement of transdermal delivery of ibuprofen using microemulsion vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Evaluation of Formulation Parameters on Permeation of Ibuprofen from Topical Formulations Using Strat-M® Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and bioavailability of percutaneous ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Pharmacokinetic Study of an Ibuprofen Topical Patch in Healthy Male and Female Adult Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transdermal Testing: Quality Control of Transdermal Patches [kymos.com]
- 13. Transdermal Delivery Systems for Ibuprofen and Ibuprofen Modified with Amino Acids Alkyl Esters Based on Bacterial Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In vitro permeation and in vivo anti-inflammatory and analgesic properties of nanoscaled emulsions containing ibuprofen for topical delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Models, Methods, and Measurements in Transdermal Drug Delivery | Plastic Surgery Key [plasticsurgerykey.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Ibuprofen(1-)
For Immediate Implementation: A Guide for Laboratory Professionals
As a critical partner in scientific advancement, we are dedicated to providing essential information that extends beyond product use to encompass the entire lifecycle of chemical reagents, including proper disposal. This document outlines the necessary procedures for the safe and compliant disposal of Ibuprofen(1-), a common non-steroidal anti-inflammatory drug (NSAID), within research, development, and laboratory settings. Adherence to these guidelines is crucial for ensuring personnel safety, environmental protection, and regulatory compliance.
Ibuprofen (B1674241), in a laboratory context, is generally classified as a non-hazardous pharmaceutical waste.[1][2][3][4][5] However, this classification does not permit its disposal in standard trash or down the drain.[1][3][6] Improper disposal can lead to environmental contamination, with potential adverse effects on aquatic life.[1][2] State and local regulations may have specific requirements for pharmaceutical waste disposal, which must be followed.[2]
Immediate Safety and Disposal Plan
1. Waste Segregation and Collection:
-
Designated Waste Container: Establish a clearly labeled, dedicated waste container for Ibuprofen(1-) and materials contaminated with it (e.g., gloves, weigh boats, paper towels).[7] The container should be compatible with chemical waste and have a secure lid.
-
Solid Waste: Solid forms of Ibuprofen(1-) and contaminated disposables should be placed directly into the designated waste container.
-
Liquid Waste: Solutions containing Ibuprofen(1-) should be collected in a separate, sealed, and clearly labeled container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Spill Management:
-
Minor Spills: In the event of a small spill, wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Use an absorbent material to clean the spill and place all contaminated materials in the designated Ibuprofen(1-) waste container.
-
Major Spills: For larger spills, evacuate the immediate area and follow your institution's established emergency procedures for chemical spills. Contact your EHS department for guidance on cleanup and disposal.
3. Disposal Pathway:
The primary and recommended disposal method for non-hazardous pharmaceutical waste like Ibuprofen(1-) is incineration by a licensed hazardous waste management company.[2][8][9][10][11][12] Incineration ensures the complete destruction of the active pharmaceutical ingredient.
-
Contact Your EHS Department: Your institution's EHS department is the primary resource for arranging the pickup and disposal of chemical waste. They will have established procedures and contracts with certified waste management vendors.
-
Avoid Landfilling: While some states may legally permit the landfilling of non-hazardous pharmaceutical waste, it is strongly discouraged to prevent the potential for environmental leaching.[2]
-
Prohibition of Sewer Disposal: Under no circumstances should Ibuprofen(1-) be disposed of down the drain.[3][6] Wastewater treatment plants are often not equipped to fully remove pharmaceuticals, leading to their release into aquatic environments.[1][13]
Quantitative Data on Ibuprofen
For a comprehensive understanding of Ibuprofen's environmental and safety profile, the following quantitative data is provided.
Table 1: Aquatic Toxicity of Ibuprofen
| Organism Type | Endpoint | Concentration | Reference |
| Freshwater Fish (Rhamdia quelen) | Increased glutathione-S-transferase activity | 0.1, 1, and 10 µg/L | [2] |
| Aquatic Organisms (General) | Acute Effect (Sub-lethal) | 10 - 100 mg/L | [1] |
| Aquatic Organisms (General) | Acute Effect | >100 mg/L | [1] |
| Aquatic Environment (China) | Short-term Water Quality Criteria (SWQC) | 7.6 mg/L | [3] |
| Aquatic Environment (China) | Long-term Water Quality Criteria (LWQC) | 2.9 µg/L | [3] |
Table 2: Environmental Concentrations of Ibuprofen
| Sample Source | Concentration Range | Reference |
| Wastewater Treatment Plant Influent | 0.004 - 603 µg/L | [1] |
| Surface Waters | 0.98 - 1417 µg/L | [1] |
| Soil | 321 - 610 µg/kg | [1] |
| Groundwater | 3 - 395 ng/L | [1] |
Table 3: Recommended Incineration Temperatures for Pharmaceutical Waste
| Waste Type | Minimum Temperature | Residence Time | Reference |
| General Waste | 850°C | 2 seconds | [10] |
| Medical Waste | 900°C - 1200°C | Not Specified | [10][11] |
| Pharmaceutical/Chemical Agents | 1110°C | Not Specified | [8] |
Key Experimental Protocols
For laboratories involved in the analysis or degradation of Ibuprofen, the following methodologies are cited as examples of established experimental protocols.
Experimental Protocol 1: Biodegradation of Ibuprofen by Bacillus thuringiensis B1(2015b)
Objective: To assess the degradation of Ibuprofen by a specific bacterial strain under controlled laboratory conditions.
Methodology:
-
Culture Preparation: Inoculate 250 mL Erlenmeyer flasks containing 130 mL of mineral salts medium with Bacillus thuringiensis B1(2015b) to a final optical density of approximately 0.1 at 600 nm (OD600).
-
Ibuprofen Addition: Add Ibuprofen to the culture to a final concentration of 10 mg/L.
-
Incubation: Incubate the flasks under aerobic conditions.
-
Parameter Optimization: To determine the optimal temperature and pH for degradation, conduct experiments across a range of 4–42°C and pH 4.0–8.0, respectively.
-
Analysis: Monitor bacterial growth by measuring the optical density at 600 nm. Quantify the concentration of Ibuprofen at various time points using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).[6]
Experimental Protocol 2: Quantitative Analysis of Ibuprofen in Aqueous Samples by HPLC
Objective: To determine the concentration of Ibuprofen in water samples.
Methodology:
-
Sample Preparation: For wastewater samples, a solid-phase extraction (SPE) step is required for cleanup and pre-concentration.
-
Chromatographic System: Utilize a High-Performance Liquid Chromatograph (HPLC) equipped with a Photo Diode Array (PDA) detector.
-
Column: Employ a reversed-phase C18 column.
-
Mobile Phase: A typical mobile phase consists of a gradient mixture of 0.1% v/v trifluoroacetic acid (TFA) in ultrapure water (Phase A) and 0.1% v/v TFA in acetonitrile (B52724) (Phase B).
-
Gradient Elution:
-
Start with 98% Phase A and 2% Phase B for 6 minutes.
-
Over the next 5 minutes, apply a gradient to reach 70% Phase A and 30% Phase B.
-
-
Injection and Flow Rate: Inject a 20 µL sample volume and maintain a flow rate of 1.25 mL/min.
-
Detection: Detect Ibuprofen at a wavelength of 220 nm. The retention time is approximately 9.5 minutes under these conditions.
-
Quantification: Prepare a calibration curve using Ibuprofen standards of known concentrations to quantify the amount in the samples.[14]
Ibuprofen(1-) Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Ibuprofen(1-) in a laboratory setting.
Caption: Decision workflow for the proper disposal of Ibuprofen(1-) waste in a laboratory.
References
- 1. Ibuprofen: Toxicology and Biodegradation of an Emerging Contaminant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of low concentrations of ibuprofen on freshwater fish Rhamdia quelen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Ibuprofen as an emerging organic contaminant in environment, distribution and remediation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Degradation of Ibuprofen by Bacillus thuringiensis B1(2015b): The New Pathway and Factors Affecting Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DETERMINATION OF NON STEROIDAL ANTI-INFLAMMATORY DRUGS IN SURFACE WATER AND WASTEWATER BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY [iris.uniroma1.it]
- 8. High Temperature Incineration - Grundon [grundon.com]
- 9. Comprehensive Guide to Medical Waste Incineration by Stericycle | Stericycle [stericycle.com]
- 10. Incineration - Climate Action Accelerator [climateactionaccelerator.org]
- 11. bionicsscientific.com [bionicsscientific.com]
- 12. danielshealth.com [danielshealth.com]
- 13. oaepublish.com [oaepublish.com]
- 14. Extraction of Ibuprofen from Natural Waters Using a Covalent Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
